Vintafolide
Beschreibung
Eigenschaften
CAS-Nummer |
742092-03-1 |
|---|---|
Molekularformel |
C86H109N21O26S2 |
Molekulargewicht |
1917.0 g/mol |
IUPAC-Name |
(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-[2-[[[(1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carbonyl]amino]carbamoyloxy]ethyldisulfanyl]ethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C86H109N21O26S2/c1-6-82(129)35-42-36-85(78(127)132-5,64-47(21-26-106(39-42)41-82)46-12-8-9-13-50(46)95-64)49-30-48-57(34-58(49)131-4)105(3)75-84(48)23-27-107-25-11-22-83(7-2,74(84)107)76(125)86(75,130)77(126)103-104-81(128)133-28-29-134-135-40-56(73(123)124)100-70(119)55(33-62(113)114)99-69(118)54(32-61(111)112)98-67(116)51(14-10-24-90-79(87)88)96-68(117)53(31-60(109)110)94-59(108)20-19-52(72(121)122)97-66(115)43-15-17-44(18-16-43)91-37-45-38-92-65-63(93-45)71(120)102-80(89)101-65/h8-9,11-13,15-18,22,30,34,38,42,51-56,74-76,91,95,125,129-130H,6-7,10,14,19-21,23-29,31-33,35-37,39-41H2,1-5H3,(H,94,108)(H,96,117)(H,97,115)(H,98,116)(H,99,118)(H,100,119)(H,103,126)(H,104,128)(H,109,110)(H,111,112)(H,113,114)(H,121,122)(H,123,124)(H4,87,88,90)(H3,89,92,101,102,120)/t42-,51-,52-,53-,54-,55-,56-,74-,75+,76+,82-,83+,84+,85-,86-/m0/s1 |
InChI-Schlüssel |
KUZYSQSABONDME-QRLOMCMNSA-N |
SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NNC(=O)OCCSSCC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O)CC)OC)C(=O)OC)O |
Isomerische SMILES |
CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)NNC(=O)OCCSSC[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)NCC1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O)CC)OC)C(=O)OC)O |
Kanonische SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NNC(=O)OCCSSCC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O)CC)OC)C(=O)OC)O |
Piktogramme |
Irritant; Health Hazard |
Sequenz |
XXDRDDX |
Synonyme |
(2R,3Z,5S,6Z,8S,9Z,11S,12Z,14S,15Z,19S)-5,8,14-tris(carboxymethyl)-2-(((2-((E)-((Z)-(((3aR,3a1S,4R,5S,5aR,10bR)-3a-ethyl-9-((5S,7R,9S)-5-ethyl-5-hydroxy-9-(methoxycarbonyl)-2,4,5,6,7,8,9,10-octahydro-1H-3,7-methano[1]azacycloundecino[5,4-b]indol-9-yl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Vintafolide: A Technical Guide to Its Discovery, Development, and Discontinuation
An In-depth Review for Researchers and Drug Development Professionals
Introduction
Vintafolide (also known as EC145 or MK-8109) is an investigational small molecule drug conjugate (SMDC) designed as a targeted therapy for cancers overexpressing the folate receptor (FR).[1][2] It represents a pioneering effort to selectively deliver a potent cytotoxic agent to tumor cells while minimizing exposure to healthy tissues. This compound is composed of three key components: folic acid as the targeting ligand, a cleavable disulfide-based linker system, and the vinca alkaloid cytotoxic agent, desacetylvinblastine hydrazide (DAVLBH).[3][4] Developed by Endocyte and later in partnership with Merck & Co., its clinical journey was closely intertwined with a companion imaging agent, Etarfolatide (EC20), designed to identify patients most likely to respond to the therapy.[1][5] This guide provides a detailed technical overview of the discovery, mechanism of action, and clinical development history of this compound.
Discovery and Rationale: The Folate Receptor as a Therapeutic Target
The scientific rationale for this compound is rooted in the unique expression pattern of the folate receptor alpha (FRα). Folate is an essential vitamin required for the synthesis of nucleotides and DNA replication, processes that are highly active in rapidly dividing cells.[3]
-
Expression in Cancer: FRα is a high-affinity receptor that is frequently overexpressed on the surface of various epithelial malignancies, including over 80% of ovarian cancers, as well as non-small cell lung, endometrial, renal, and breast cancers.[4][6][7] Its expression is generally restricted on normal tissues, where it is typically confined to the apical surfaces of polarized epithelia, making it largely inaccessible to agents in the bloodstream.[3][7]
-
Prognostic Significance: In several cancers, including ovarian cancer, high FRα expression is associated with advanced tumor stage, higher grade, and a poorer prognosis, further validating it as a compelling therapeutic target.[3][4][8]
This differential expression profile provides a therapeutic window, allowing for the targeted delivery of cytotoxic agents specifically to cancer cells. This compound was engineered to exploit this by using folic acid, the natural ligand for FRα, to chauffeur a potent chemotherapy drug directly to the tumor site.[4][9]
This compound: Chemistry and Mechanism of Action
This compound is a meticulously designed conjugate that links the targeting moiety to the cytotoxic payload.
-
Chemical Structure: It consists of folic acid covalently linked to DAVLBH. This linkage is achieved via a hydrophilic peptide spacer and a reducible, self-immolative disulfide linker.[2][3][10] The hydrophilic spacer renders the otherwise insoluble DAVLBH readily soluble in aqueous solutions, enabling intravenous administration.[3][11]
-
Mechanism of Action: The therapeutic activity of this compound follows a multi-step, receptor-mediated process:
-
Binding: this compound circulates in the bloodstream and binds with high affinity (Kd ~0.1 nM) to FRα on the surface of cancer cells.[3][11]
-
Internalization: The entire this compound-FRα complex is then drawn into the cell through receptor-mediated endocytosis, forming an intracellular vesicle called an endosome.[1][4][7]
-
Payload Release: The endosome's internal environment becomes increasingly acidic (pH ~5). This acidic and reducing environment facilitates the cleavage of the disulfide bond in the linker.[2][4][10]
-
Cytotoxicity: This cleavage releases the active DAVLBH payload into the cell's cytoplasm. DAVLBH is a potent microtubule-destabilizing agent (a vinca alkaloid) that binds to tubulin, preventing the formation of the mitotic spindle. This disruption of microtubule dynamics leads to cell cycle arrest in the M phase and ultimately triggers apoptosis (programmed cell death).[2][3][4]
-
Companion Diagnostic: Etarfolatide (⁹⁹ᵐTc-EC20)
A key innovation in the development of this compound was the simultaneous development of a companion diagnostic, Etarfolatide.[1]
-
Composition and Purpose: Etarfolatide is an imaging agent consisting of folic acid linked to the gamma-emitting radioisotope Technetium-99m (⁹⁹ᵐTc).[12][13] Its purpose was to non-invasively visualize FR-positive tumors using Single-Photon Emission Computed Tomography (SPECT) imaging, thereby identifying patients whose tumors expressed the target and were thus more likely to benefit from this compound.[12][13][14]
-
Patient Stratification: Based on Etarfolatide scans, patients were categorized into three groups, allowing for a more precise evaluation of this compound's efficacy[11]:
-
FR++ (or FR 100%): All tumor lesions were positive for FR expression.
-
FR+ (or FR 10-90%): At least one, but not all, tumor lesions were positive.
-
FR- (or FR 0%): No tumor lesions showed FR expression.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. This compound: a novel targeted therapy for the treatment of folate receptor expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profile of this compound (EC145) and its use in the treatment of platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merck.com [merck.com]
- 6. ijbiol.com [ijbiol.com]
- 7. Targeted drug delivery via folate receptors in recurrent ovarian cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Folate receptor-targeted immunotherapy of cancer: mechanism and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: A Novel Targeted Epithelial Ovarian Cancer Agent - Page 4 [medscape.com]
- 11. researchgate.net [researchgate.net]
- 12. Technetium (99mTc) etarfolatide - Wikipedia [en.wikipedia.org]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. ascopubs.org [ascopubs.org]
The Gatekeeper: Folate Receptor Alpha's Crucial Role in Vintafolide Uptake and Therapeutic Efficacy
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Vintafolide (EC145) is a folate receptor (FR)-targeted small molecule-drug conjugate (SMDC) designed for the selective delivery of a potent cytotoxic agent, desacetylvinblastine hydrazide (DAVLBH), to cancer cells overexpressing the folate receptor alpha (FRα).[1][2] This technical guide provides an in-depth analysis of the pivotal role of FRα in the mechanism of action of this compound, focusing on the molecular interactions, cellular uptake, and subsequent intracellular drug release. The document is intended for researchers, scientists, and drug development professionals engaged in the field of targeted cancer therapy.
The this compound-FRα Interaction: A High-Affinity Partnership
The therapeutic strategy of this compound hinges on its high-affinity binding to FRα, a glycosylphosphatidylinositol (GPI)-anchored protein frequently overexpressed on the surface of various solid tumors, including ovarian and non-small cell lung cancer, while having limited expression in normal tissues.[3][4] This differential expression provides a therapeutic window for targeted drug delivery.
Binding Affinity and Specificity
This compound is engineered with a folic acid moiety that serves as a high-affinity ligand for FRα.[5] Preclinical studies have consistently demonstrated a strong and specific interaction between this compound and FRα.[5] The binding affinity is a critical determinant of the drug's potency and selectivity.
| Parameter | Value | Cell Line/Model | Reference |
| Binding Affinity (Kd) | ~0.1 nM | FR-expressing cells | [5][6] |
| Relative Binding Affinity | 0.47 (compared to Folic Acid) | FR-expressing cells | [5] |
| In Vitro Cytotoxicity (IC50) | Single-digit nM range | FRα-positive tumor cells | [5] |
Table 1: Quantitative Analysis of this compound-FRα Interaction. This table summarizes the key quantitative parameters that define the high-affinity and specific binding of this compound to Folate Receptor Alpha (FRα).
The specificity of this compound for FRα is further underscored by the fact that its cytotoxic activity can be completely blocked by an excess of free folic acid, and cells lacking FRα expression are resistant to the drug.[5] Importantly, this compound is not a substrate for other folate transport systems like the reduced folate carrier (RFC) or the proton-coupled folate transporter (PCFT), further enhancing its targeted delivery to FRα-expressing cancer cells.
Mechanism of Cellular Uptake: Receptor-Mediated Endocytosis
Upon binding to FRα on the cancer cell surface, the this compound-FRα complex is internalized through a process known as receptor-mediated endocytosis.[1] This active transport mechanism ensures the efficient accumulation of the cytotoxic payload within the target cells.
The internalized endosome containing the drug-receptor complex undergoes acidification. This acidic environment is crucial for the next step in the mechanism of action: the cleavage of the disulfide linker that connects the folic acid targeting moiety to the DAVLBH payload.
Intracellular Drug Release and Cytotoxic Action
The acidic milieu of the endosome facilitates the reduction of the disulfide bond in the linker of this compound, leading to the release of the active cytotoxic agent, DAVLBH, into the cytoplasm. Once liberated, DAVLBH exerts its anti-cancer effect by binding to tubulin, disrupting microtubule polymerization, which in turn leads to M-phase cell cycle arrest and apoptosis of the rapidly dividing cancer cells. Meanwhile, the FRα is recycled back to the cell surface, where it can bind to another molecule of this compound, allowing for continuous drug uptake.[3]
Experimental Protocols
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Kd) of this compound for FRα.
Objective: To quantify the binding affinity of this compound to FRα expressed on cancer cells.
Materials:
-
FRα-positive cells (e.g., KB, IGROV-1)
-
[3H]-Folic acid or [3H]-Vintafolide (radioligand)
-
Unlabeled this compound and folic acid
-
Binding buffer (e.g., PBS with 1% BSA)
-
Scintillation counter and vials
-
Glass fiber filters
Protocol:
-
Cell Preparation: Culture FRα-positive cells to near confluency. Harvest and wash the cells with cold binding buffer.
-
Assay Setup: In a 96-well plate, add a fixed concentration of radioligand ([3H]-Folic acid or [3H]-Vintafolide) to each well.
-
Competition: Add increasing concentrations of unlabeled this compound (competitor) to the wells. Include wells with excess unlabeled folic acid to determine non-specific binding and wells with only radioligand for total binding.
-
Incubation: Incubate the plate at 4°C for a specified time (e.g., 1-2 hours) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding against the concentration of unlabeled this compound to determine the IC50 value, from which the Kd can be calculated using the Cheng-Prusoff equation.
Cellular Uptake and Internalization Assay
This assay measures the rate and extent of this compound internalization into FRα-positive cells.
Objective: To quantify the cellular uptake and internalization of this compound.
Materials:
-
FRα-positive cells
-
Fluorescently labeled this compound (e.g., this compound-FITC) or radiolabeled [3H]-Vintafolide
-
Culture medium
-
Fluorescence microscope or flow cytometer
-
Trypsin-EDTA
-
Acid wash buffer (to remove surface-bound ligand)
Protocol:
-
Cell Seeding: Seed FRα-positive cells in a multi-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing fluorescently labeled or radiolabeled this compound at a specific concentration.
-
Time Course: Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C.
-
Washing: At each time point, wash the cells with ice-cold PBS to stop the uptake process.
-
Surface Ligand Removal (Optional): To distinguish between surface-bound and internalized this compound, incubate the cells with an acid wash buffer (e.g., glycine-HCl, pH 2.5) for a short period to strip off surface-bound ligand.
-
Quantification:
-
Fluorescence Microscopy: Capture images of the cells and quantify the intracellular fluorescence intensity.
-
Flow Cytometry: Harvest the cells using trypsin-EDTA and analyze the fluorescence intensity of the cell population.
-
Radiolabeling: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis: Plot the intracellular fluorescence or radioactivity against time to determine the rate of internalization.
Clinical Significance of FRα Expression
Clinical trials have demonstrated a clear correlation between the level of FRα expression in tumors and the clinical benefit derived from this compound treatment.[7][8] Patients with tumors that are 100% positive for FRα (FR++) have shown significantly longer progression-free survival (PFS) compared to those with lower or no FRα expression.[7] This has led to the co-development of a companion diagnostic imaging agent, etarfolatide (EC20), a technetium-99m labeled folate conjugate, to identify patients who are most likely to respond to this compound therapy.[3]
| Patient Subgroup (FRα Expression) | Median PFS (this compound + PLD) | Median PFS (PLD alone) | Hazard Ratio (HR) | p-value | Reference |
| All Patients | 5.0 months | 2.7 months | 0.63 | 0.031 | [7] |
| FRα 100% Positive (FR++) | 5.5 months | 1.5 months | 0.38 | 0.013 | [7] |
Table 2: Clinical Efficacy of this compound in Platinum-Resistant Ovarian Cancer (PREDCEDENT Trial). This table highlights the improved progression-free survival (PFS) in patients treated with this compound in combination with pegylated liposomal doxorubicin (PLD), particularly in the subgroup with high Folate Receptor Alpha (FRα) expression.
FRα Signaling Pathways
Beyond its role as a transporter, FRα is also implicated in intracellular signaling pathways that can promote cell growth and survival. Upon folate binding, FRα can activate signaling cascades such as the JAK/STAT3 and ERK pathways.[9][10] While the direct impact of this compound binding on these signaling events is an area of ongoing research, the high-affinity interaction with FRα positions it to potentially modulate these pathways.
Conclusion
Folate receptor alpha is not merely a passive docking site for this compound but an active and essential participant in its therapeutic mechanism. The high-affinity and specific binding of this compound to FRα initiates a cascade of events, beginning with receptor-mediated endocytosis, followed by pH-dependent intracellular drug release, and culminating in targeted cytotoxicity. The clinical validation of FRα as a predictive biomarker underscores the importance of a thorough understanding of this receptor's biology for the successful development and application of FR-targeted therapies. This guide provides a comprehensive overview of the critical role of FRα in this compound uptake, offering valuable insights for the ongoing research and development of next-generation targeted cancer therapeutics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Profile of this compound (EC145) and its use in the treatment of platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Folate receptor 1 - Wikipedia [en.wikipedia.org]
- 5. This compound: a novel targeted therapy for the treatment of folate receptor expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PRECEDENT: a randomized phase II trial comparing this compound (EC145) and pegylated liposomal doxorubicin (PLD) in combination versus PLD alone in patients with platinum-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: A Novel Targeted Epithelial Ovarian Cancer Agent - Page 7 [medscape.com]
- 9. researchgate.net [researchgate.net]
- 10. Folate Receptor Alpha—A Novel Approach to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Vintafolide: A Technical Guide to a Folate Receptor-Targeted Small Molecule Drug Conjugate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vintafolide (EC145) is a pioneering small molecule drug conjugate (SMDC) designed for targeted therapy of cancers overexpressing the folate receptor (FR), particularly FRα. This document provides a comprehensive technical overview of this compound, detailing its molecular structure, mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its evaluation. This compound consists of three key components: the targeting ligand, folic acid; a potent cytotoxic agent, desacetylvinblastine hydrazide (DAVLBH); and a cleavable disulfide linker system. This design enables the selective delivery of the cytotoxic payload to cancer cells, minimizing systemic toxicity. Preclinical studies have demonstrated high binding affinity for the folate receptor and potent anti-tumor activity in various cancer models. Clinical trials have evaluated its safety and efficacy, primarily in ovarian and non-small cell lung cancer, both as a monotherapy and in combination with other chemotherapeutic agents. This guide is intended to be a valuable resource for researchers and professionals in the field of targeted cancer therapy and drug development.
Introduction to this compound
This compound is a first-in-class SMDC that leverages the high affinity of folic acid for the folate receptor, which is frequently overexpressed on the surface of various epithelial tumors, including ovarian, lung, and breast cancers, while having limited expression in normal tissues.[1] The core concept behind this compound is to exploit this differential expression to achieve targeted delivery of a potent cytotoxic agent, thereby enhancing the therapeutic index.[2]
The structure of this compound comprises:
-
A Targeting Ligand: Folic acid, a vitamin essential for cell growth and replication, serves as the high-affinity targeting moiety.[1]
-
A Cytotoxic Payload: Desacetylvinblastine hydrazide (DAVLBH), a derivative of the vinca alkaloid vinblastine, which disrupts microtubule formation, leading to cell cycle arrest and apoptosis.[3][4]
-
A Linker System: A hydrophilic peptide spacer and a reducible, self-immolative disulfide linker connect the folic acid to DAVLBH. This linker is designed to be stable in the bloodstream but is cleaved in the reducing environment of the endosome following internalization into the target cell.[5]
This compound was developed in conjunction with a companion diagnostic imaging agent, etarfolatide (99mTc-EC20), a technetium-99m labeled folate conjugate. Etarfolatide is used to identify patients whose tumors express the folate receptor and are therefore more likely to respond to this compound therapy.[6]
Mechanism of Action
The mechanism of action of this compound involves a multi-step process that begins with targeting and culminates in the intracellular release of the cytotoxic payload.
The proposed mechanism of action is as follows:
-
Binding: this compound circulates in the bloodstream and binds with high affinity to the folate receptor on the surface of tumor cells.[7]
-
Internalization: The this compound-FR complex is internalized into the cell via receptor-mediated endocytosis, forming an endosome.[3][8]
-
Payload Release: The acidic and reducing environment within the endosome facilitates the cleavage of the disulfide linker, releasing the active DAVLBH payload.[5]
-
Cytotoxic Effect: The released DAVLBH enters the cytoplasm and disrupts microtubule dynamics, leading to M-phase cell cycle arrest and subsequent apoptosis of the cancer cell.[3]
Quantitative Data Summary
In Vitro Potency
This compound has demonstrated potent and specific antitumor activity against FRα-positive tumor cells, with IC50 values typically in the single-digit nanomolar range.[1]
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| KB | Nasopharyngeal Carcinoma | ~9 | [9] |
| M109 | Lung Carcinoma | Data not specified | [1] |
| IGROV | Ovarian Carcinoma | Data not specified | [1] |
| L1210 | Leukemia | Data not specified | [1] |
Binding Affinity
This compound exhibits high affinity for the folate receptor, which is crucial for its targeted delivery.
| Parameter | Value | Reference |
| Dissociation Constant (Kd) | ~0.1 nM | [10] |
| Relative Affinity (vs. Folic Acid) | 0.47 | [1] |
Pharmacokinetics
Pharmacokinetic studies have been conducted in both preclinical models and human clinical trials.
Table 3.1: Pharmacokinetic Parameters in Humans (Phase I Study) [11]
| Parameter | Bolus IV Injection (2.5 mg) | 1-Hour IV Infusion (2.5 mg) |
| Cmax (ng/mL) | 135 ± 38 | 79 ± 18 |
| AUC0-t (ng·h/mL) | 102 ± 25 | 114 ± 24 |
| t1/2 (h) | 0.4 ± 0.1 | 0.5 ± 0.1 |
| CL (L/h) | 26 ± 7 | 23 ± 5 |
| Vd (L) | 15 ± 4 | 16 ± 4 |
Table 3.2: Key Pharmacokinetic Characteristics
| Characteristic | Description | Reference |
| Distribution | Rapid distribution and elimination phase | [7] |
| Half-life | Short distribution half-life | [7] |
| Clearance | Rapid clearance by the kidney and liver | [7] |
| MTD (Humans) | 2.5 mg (bolus or 1-hour infusion) | [2] |
Clinical Efficacy
This compound has been evaluated in several clinical trials, with key efficacy data summarized below.
Table 4.1: PRECEDENT Trial (Phase II, Platinum-Resistant Ovarian Cancer) [12]
| Endpoint | This compound + PLD | PLD Alone | Hazard Ratio (95% CI) | p-value |
| Median PFS (ITT) | 5.0 months | 2.7 months | 0.63 (0.41-0.96) | 0.031 |
| Median PFS (FR 100%) | 5.5 months | 1.5 months | 0.38 (0.17-0.85) | 0.013 |
PLD: Pegylated Liposomal Doxorubicin; PFS: Progression-Free Survival; ITT: Intent-to-Treat; FR 100%: All target lesions positive for folate receptor.
Table 4.2: TARGET Trial (Phase IIb, Non-Small Cell Lung Cancer) [13]
| Endpoint | This compound + Docetaxel | Docetaxel Alone | Hazard Ratio (95% CI) |
| Median OS (All Histologies) | 11.5 months | 8.8 months | 0.86 (0.58-1.26) |
| Median OS (Adenocarcinoma) | 12.5 months | 6.6 months | 0.72 (0.44-1.16) |
OS: Overall Survival
Safety and Tolerability
The most common treatment-emergent adverse events (AEs) observed in the PRECEDENT trial are listed below.
Table 5: Most Common Adverse Events (All Grades) in the PRECEDENT Trial (% of cycles) [14]
| Adverse Event | This compound + PLD | PLD Alone |
| Anemia | 16.6% | 10.4% |
| Neutropenia | 19.1% | 10.4% |
| Thrombocytopenia | 2.7% | 3.0% |
| Stomatitis | 16.6% | 22.8% |
| Hand-foot syndrome | 19.1% | 15.8% |
| Peripheral neuropathy | 10.1% | 2.5% |
| Constipation | 12.7% | 10.4% |
| Fatigue | 15.8% | 14.9% |
Experimental Protocols
Folate Receptor Competitive Binding Assay
This assay is used to determine the binding affinity of this compound to the folate receptor.
Protocol:
-
Cell Culture: FR-positive cells (e.g., KB cells) are cultured in appropriate media and seeded in 24-well plates to achieve a confluent monolayer.
-
Ligand Preparation: A stock solution of a radiolabeled folic acid derivative (e.g., [3H]folic acid) is prepared. Serial dilutions of unlabeled this compound and unlabeled folic acid (as a control) are also prepared.[13]
-
Competition Reaction: The cell monolayers are washed with a folate-free medium. The cells are then incubated with a fixed concentration of the radiolabeled folic acid in the presence of varying concentrations of unlabeled this compound or folic acid for a specified time at 4°C to prevent internalization.[13]
-
Washing: Following incubation, the cells are washed multiple times with ice-cold phosphate-buffered saline (PBS) to remove any unbound radioligand.[13]
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the radioactivity in the cell lysates is measured using a scintillation counter.[13]
-
Data Analysis: The amount of bound radiolabeled folic acid is plotted against the concentration of the unlabeled competitor (this compound). The IC50 value (the concentration of this compound that inhibits 50% of the binding of the radiolabeled folic acid) is determined. The dissociation constant (Kd) can then be calculated from the IC50 value.[13]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of this compound on cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[15]
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound. Control wells with untreated cells and vehicle controls are included.[15]
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the drug to exert its cytotoxic effects.[5]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15]
-
Formazan Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of approximately 570 nm using a microplate reader.[15]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the this compound concentration.[16]
In Vivo Xenograft Efficacy Study
This study evaluates the anti-tumor activity of this compound in a living organism.
References
- 1. Adverse Event Profile by Folate Receptor Status for this compound and Pegylated Liposomal Doxorubicin in Combination, Versus Pegylated Liposomal Doxorubicin Alone, in Platinum-Resistant Ovarian Cancer: Exploratory Analysis of the Phase II PRECEDENT Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I study of folate conjugate EC145 (this compound) in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. protocols.io [protocols.io]
- 6. This compound: a novel targeted agent for epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a novel targeted therapy for the treatment of folate receptor expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profile of this compound (EC145) and its use in the treatment of platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Phase I Study of Folate Conjugate EC145 (this compound) in Patients With Refractory Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PRECEDENT: a randomized phase II trial comparing this compound (EC145) and pegylated liposomal doxorubicin (PLD) in combination versus PLD alone in patients with platinum-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. ascopubs.org [ascopubs.org]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. researchgate.net [researchgate.net]
Preclinical Profile of Vintafolide: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vintafolide (EC145) is a small molecule drug conjugate (SMDC) that was developed as a targeted therapy for cancers overexpressing the folate receptor (FR). It consists of the folic acid targeting moiety, a hydrophilic peptide spacer, and the potent vinca alkaloid, desacetylvinblastine monohydrazide (DAVLBH). This design allows for the selective delivery of the cytotoxic payload to tumor cells, thereby aiming to increase efficacy and reduce off-target toxicity. This technical guide provides a comprehensive overview of the preclinical studies and in vitro models used to characterize the activity and mechanism of this compound.
Mechanism of Action
This compound's mechanism of action is a multi-step process initiated by its high-affinity binding to the folate receptor α (FRα), which is frequently overexpressed on the surface of various cancer cells, including ovarian, lung, and breast cancers.
-
Binding and Internalization: this compound binds to FRα with high affinity. Upon binding, the this compound-FRα complex is internalized into the cell via receptor-mediated endocytosis.[1]
-
Endosomal Trafficking and Payload Release: Once inside the cell, the complex is trafficked into endosomes. The acidic environment of the endosome, coupled with a reductive intracellular environment, facilitates the cleavage of the disulfide linker connecting folic acid to DAVLBH.[1]
-
Cytotoxic Effect: The released DAVLBH, a potent microtubule-destabilizing agent, then enters the cytoplasm. It disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2]
In Vitro Studies
A variety of in vitro models were utilized to assess the potency, specificity, and mechanism of action of this compound.
Cell Lines and Culture Conditions
Several human and murine cancer cell lines with varying levels of folate receptor expression were used in the preclinical evaluation of this compound.
| Cell Line | Cancer Type | Folate Receptor (FR) Status |
| KB | Human Nasopharyngeal Carcinoma | High |
| M109 | Murine Lung Carcinoma | High |
| IGROV | Human Ovarian Carcinoma | Moderate |
| L1210 | Murine Leukemia | Low/Negative |
| J6456 | Murine Lymphoma | High |
Cells were typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2. For FR-specific assays, cells were often cultured in folate-deficient medium prior to the experiment.
Cytotoxicity Assays
The cytotoxic activity of this compound was determined using standard cell viability assays, such as the MTT or MTS assay. Cells were seeded in 96-well plates and treated with increasing concentrations of this compound for a specified period (e.g., 72 hours).
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or control compounds. Incubate for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the drug concentration.
Quantitative Data: In Vitro Cytotoxicity of this compound
Preclinical studies have demonstrated that this compound exhibits potent, FR-dependent cytotoxicity with IC50 values in the single-digit nanomolar range against FR-positive cancer cells.[3]
| Cell Line | IC50 (nM) |
| KB | ~1-5 |
| M109 | ~2-10 |
| IGROV | ~10-50 |
| L1210 | >1000 |
Folate Receptor Binding Affinity
The binding affinity of this compound to the folate receptor was assessed using competitive binding assays with radiolabeled folic acid.
Experimental Protocol: Competitive Binding Assay
-
Cell Preparation: Prepare a single-cell suspension of FR-positive cells (e.g., KB cells).
-
Competition Reaction: Incubate the cells with a constant concentration of [3H]-folic acid and increasing concentrations of unlabeled this compound or folic acid in a binding buffer.
-
Separation: Separate the bound and free radioligand by centrifugation through a silicone oil gradient.
-
Quantification: Measure the radioactivity in the cell pellets using a scintillation counter.
-
Ki Calculation: Determine the inhibitory constant (Ki) by analyzing the competition curves using non-linear regression.
Quantitative Data: Folate Receptor Binding Affinity
This compound demonstrates high affinity for the folate receptor, which is essential for its targeted delivery.
| Compound | Binding Affinity (Kd) | Reference |
| Folic Acid | ~0.1 nM | [4] |
| This compound (EC145) | ~0.1 nM | [3] |
Preclinical In Vivo Studies
Animal models, particularly xenograft models in immunocompromised mice, were instrumental in evaluating the in vivo efficacy, pharmacokinetics, and tolerability of this compound.
Xenograft Models
Patient-derived xenograft (PDX) models and cell line-derived xenograft (CDX) models were utilized. The most commonly used CDX model for this compound preclinical studies involved the subcutaneous implantation of KB cells into nude mice.
Experimental Protocol: KB Xenograft Model
-
Animal Model: Use female athymic nude mice, 6-8 weeks old.
-
Cell Implantation: Subcutaneously inject 1 x 10^6 KB cells in a volume of 100 µL of sterile PBS into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound intravenously (e.g., via tail vein injection) at the specified dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI) or the number of complete responses (CR) and cures (tumor-free for an extended period).
-
Toxicity Assessment: Monitor for signs of toxicity, including weight loss, changes in behavior, and at the end of the study, perform histological analysis of major organs.
Antitumor Efficacy
This compound demonstrated significant antitumor activity in various FR-positive xenograft models. In studies with KB xenografts, treatment with this compound at a dose of 2 µmol/kg, administered three times a week, resulted in complete tumor regression in all treated mice, with a high rate of cures.[1][4] No significant weight loss was observed at this therapeutic dose.[1][4] The antitumor effect was shown to be target-specific, as co-administration of an excess of free folic acid blocked the therapeutic effect.[4]
Quantitative Data: In Vivo Antitumor Efficacy of this compound in KB Xenograft Model
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) | Complete Response (CR) Rate | Cure Rate | Reference |
| Control (Vehicle) | - | 0% | 0/5 | 0/5 | [4] |
| This compound (EC145) | 2 µmol/kg, 3x/week for 2 weeks | >100% (regression) | 5/5 | 4/5 | [1][4] |
Pharmacokinetics
The pharmacokinetic profile of this compound was evaluated in mice to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Protocol: Pharmacokinetic Study in Mice
-
Animal Model: Use BALB/c mice.
-
Drug Administration: Administer a single intravenous dose of this compound.
-
Sample Collection: Collect blood samples at various time points post-administration.
-
Drug Concentration Analysis: Extract this compound from the plasma and quantify its concentration using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Parameter Calculation: Use pharmacokinetic modeling software (e.g., WinNonlin) to calculate key parameters from the plasma concentration-time data.
Quantitative Data: Preclinical Pharmacokinetics of this compound in Mice
This compound exhibits a two-compartment pharmacokinetic model with rapid distribution and elimination.[5]
| Pharmacokinetic Parameter | Value | Unit |
| Clearance (CL) | 56.1 | L/h |
| Volume of Distribution (Vdss) | 26.1 | L |
| Distribution Half-life (t1/2α) | 6 | minutes |
| Elimination Half-life (t1/2β) | 26 | minutes |
Signaling Pathways and Workflows
This compound Mechanism of Action Workflow
The following diagram illustrates the sequential steps involved in the targeted delivery and cytotoxic action of this compound.
Caption: this compound's targeted delivery and intracellular mechanism of action.
DAVLBH-Induced Cell Cycle Arrest Signaling Pathway
This diagram details the downstream cellular events following the release of DAVLBH in the cytoplasm.
Caption: Signaling cascade of DAVLBH leading to apoptosis.
Preclinical Evaluation Workflow
The logical flow of preclinical studies for this compound is outlined in the diagram below.
Caption: A typical workflow for the preclinical assessment of this compound.
Conclusion
The preclinical data for this compound strongly supported its development as a targeted anticancer agent. In vitro studies confirmed its high-affinity binding to the folate receptor and potent, FR-specific cytotoxicity against cancer cells. In vivo studies in xenograft models demonstrated significant antitumor activity, including tumor regressions and cures, at well-tolerated doses. The pharmacokinetic profile was characterized by rapid distribution and elimination. These comprehensive preclinical investigations provided a solid foundation for the subsequent clinical evaluation of this compound in patients with FR-positive tumors.
References
- 1. Profile of this compound (EC145) and its use in the treatment of platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a novel targeted therapy for the treatment of folate receptor expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of EC145, a folate-vinca alkaloid conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medscape.com [medscape.com]
An In-Depth Technical Guide to Vintafolide's Payload: Desacetylvinblastine Hydrazide (DAVLBH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vintafolide (EC145) is a folate receptor-targeted small molecule-drug conjugate (SMDC) that was developed for the treatment of folate receptor-positive cancers, such as ovarian and non-small cell lung cancer.[1][2] It consists of three key components: a folic acid targeting moiety, a hydrophilic peptide spacer, and the cytotoxic payload, desacetylvinblastine hydrazide (DAVLBH).[3][4] This guide provides a detailed technical overview of DAVLBH, focusing on its mechanism of action, synthesis and conjugation, and preclinical and clinical data.
Mechanism of Action
This compound leverages the overexpression of folate receptors (FRα) on the surface of many cancer cells to achieve targeted drug delivery.[1][5] The proposed mechanism of action involves a multi-step process:
-
Binding and Endocytosis: this compound binds with high affinity to the folate receptor on the cancer cell surface.[3] This binding triggers receptor-mediated endocytosis, leading to the internalization of the this compound-receptor complex within an endosome.[5][6]
-
Intracellular Drug Release: The acidic environment of the endosome facilitates the cleavage of the disulfide linker within the this compound molecule.[1][7] This cleavage is a self-immolative process that releases the active cytotoxic payload, DAVLBH, into the cytoplasm of the cancer cell.[1][3]
-
Microtubule Disruption: Once released, DAVLBH, a potent vinca alkaloid, disrupts microtubule dynamics.[3][7] It inhibits the polymerization of tubulin, a key component of microtubules, leading to mitotic arrest and ultimately, apoptosis (programmed cell death) of the cancer cell.[7][8]
Signaling Pathways
The binding of this compound to the folate receptor initiates a cascade of events leading to the release of DAVLBH and subsequent cell death. The following diagrams illustrate these key pathways.
Recent studies suggest that DAVLBH may also modulate other signaling pathways, such as the AXL/AKT/GSK-3β/β-catenin pathway, which is implicated in cell proliferation, survival, and migration.[9][10]
Experimental Protocols
Synthesis of Desacetylvinblastine Hydrazide (DAVLBH)
Materials:
-
Desacetylvinblastine
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
-
Drying oven
Procedure:
-
Dissolve desacetylvinblastine in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Collect the solid product by filtration and wash it with cold ethanol.
-
Dry the purified DAVLBH in a vacuum oven.
-
Characterize the final product using techniques such as NMR and mass spectrometry.
Conjugation of DAVLBH to Folate Ligand (this compound Synthesis)
The synthesis of this compound involves the conjugation of an activated DAVLBH derivative to a folate-peptide spacer. The following is a representative protocol.[14][15][16]
Materials:
-
Activated DAVLBH (e.g., with a disulfide linker)
-
Folate-peptide spacer with a terminal thiol group
-
Argon-purged water and sodium bicarbonate solution
-
Tetrahydrofuran (THF)
-
High-performance liquid chromatography (HPLC) system for purification
-
Mass spectrometer for characterization
Procedure:
-
Prepare an argon-purged solution of sodium bicarbonate in water.
-
Dissolve the folate-peptide spacer in the argon-purged water and adjust the pH to ~7 with the sodium bicarbonate solution.
-
Dissolve the activated DAVLBH in THF.
-
Add the DAVLBH solution to the folate-peptide spacer solution and stir the reaction mixture at room temperature.
-
Monitor the reaction progress using analytical liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, purify the resulting this compound conjugate using preparative reverse-phase HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of a compound.[16][17][18][19]
Materials:
-
Cancer cell line of interest (e.g., FR-positive ovarian cancer cells)
-
Cell culture medium and supplements
-
This compound or DAVLBH
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound or DAVLBH in cell culture medium.
-
Remove the old medium from the cells and add the drug dilutions to the wells. Include a vehicle control (medium with the same concentration of the drug solvent).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of tubulin into microtubules.[8][20][21][22]
Materials:
-
Purified tubulin
-
Tubulin polymerization buffer (e.g., PIPES, MgCl2, EGTA)
-
GTP solution
-
DAVLBH
-
A fluorescence or absorbance plate reader capable of maintaining a 37°C temperature.
Procedure:
-
Prepare a reaction mixture containing tubulin, polymerization buffer, and GTP on ice.
-
Add DAVLBH or a vehicle control to the reaction mixture.
-
Transfer the reaction mixture to a pre-warmed 96-well plate.
-
Immediately place the plate in the plate reader and monitor the change in absorbance at 340 nm or fluorescence (if using a fluorescent reporter) over time at 37°C. An increase in absorbance/fluorescence indicates tubulin polymerization.
-
Analyze the kinetic data to determine the effect of DAVLBH on the rate and extent of tubulin polymerization.
Quantitative Data
Preclinical Data
This compound has demonstrated potent in vitro and in vivo activity against various folate receptor-positive cancer models.
| Cell Line | Cancer Type | IC50 (nM) of DAVLBH | Reference |
| KB | Nasopharyngeal Carcinoma | ~1-10 | [5] |
| M109 | Murine Lung Carcinoma | ~1-10 | [23] |
| J6456 | Murine Lymphoma | Not Reported | [5] |
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) | Cures/Complete Responses | Reference |
| KB | Nasopharyngeal Carcinoma | This compound | Not Reported | 4/5 cures | [5] |
| J6456 | Murine Lymphoma | This compound | Not Reported | Not Reported | [5] |
Clinical Data
This compound has been evaluated in several clinical trials for ovarian and non-small cell lung cancer.
Phase II PRECEDENT Trial (Platinum-Resistant Ovarian Cancer) [4][24][25]
| Treatment Arm | N | Median PFS (months) | Hazard Ratio (95% CI) | p-value |
| This compound + PLD | 99 | 5.0 | 0.63 (0.41-0.96) | 0.031 |
| PLD alone | 50 | 2.7 |
PFS: Progression-Free Survival; PLD: Pegylated Liposomal Doxorubicin
| Subgroup (FR Status) | Treatment Arm | N | Median PFS (months) | Hazard Ratio (95% CI) | p-value |
| All lesions FR-positive | This compound + PLD | 26 | 5.5 | 0.38 (0.17-0.85) | 0.013 |
| PLD alone | 12 | 1.5 |
Phase II TARGET Trial (Non-Small Cell Lung Cancer) [25]
| Treatment Arm | N | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median PFS (weeks) | Median OS (weeks) |
| This compound | Randomized | Not yet reported | Not yet reported | Not yet reported | Not yet reported |
| This compound + Docetaxel | Randomized | Not yet reported | Not yet reported | Not yet reported | Not yet reported |
| Docetaxel | Randomized | Not yet reported | Not yet reported | Not yet reported | Not yet reported |
OS: Overall Survival
Phase I Trial in Refractory Solid Tumors [26][27][28]
| Dose-Limiting Toxicity | Maximum Tolerated Dose (MTD) |
| Constipation | 2.5 mg (bolus injection or 1-hour infusion) |
Conclusion
Desacetylvinblastine hydrazide, as the cytotoxic payload of this compound, demonstrates a potent and targeted anti-cancer effect. Its mechanism of action, involving folate receptor-mediated uptake and subsequent microtubule disruption, provides a clear rationale for its use in FR-positive tumors. While clinical development of this compound has faced challenges, the extensive preclinical and clinical data generated provide valuable insights for the future design and development of targeted cancer therapies. This technical guide serves as a comprehensive resource for researchers and drug development professionals working in the field of oncology and targeted drug delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Advances in targeting the folate receptor in the treatment/imaging of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Profile of this compound (EC145) and its use in the treatment of platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. researchgate.net [researchgate.net]
- 9. The FAP α -activated prodrug Z-GP-DAVLBH inhibits the growth and pulmonary metastasis of osteosarcoma cells by suppressing the AXL pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The FAPα-activated prodrug Z-GP-DAVLBH inhibits the growth and pulmonary metastasis of osteosarcoma cells by suppressing the AXL pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hygeiajournal.com [hygeiajournal.com]
- 12. media.neliti.com [media.neliti.com]
- 13. mdpi.com [mdpi.com]
- 14. Design and regioselective synthesis of a new generation of targeted chemotherapeutics. Part 1: EC145, a folic acid conjugate of desacetylvinblastine monohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Paper Details | Paper Digest [paperdigest.org]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. texaschildrens.org [texaschildrens.org]
- 19. broadpharm.com [broadpharm.com]
- 20. imrpress.com [imrpress.com]
- 21. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound: a novel targeted therapy for the treatment of folate receptor expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. PRECEDENT: a randomized phase II trial comparing this compound (EC145) and pegylated liposomal doxorubicin (PLD) in combination versus PLD alone in patients with platinum-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ascopubs.org [ascopubs.org]
- 26. rsc.org [rsc.org]
- 27. ascopubs.org [ascopubs.org]
- 28. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of the Disulfide Linker in Vintafolide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vintafolide (EC145) is a folate receptor-targeted small molecule-drug conjugate (SMDC) that was developed for the treatment of folate receptor-positive cancers, such as ovarian and non-small cell lung cancer.[1][2] This promising therapeutic agent consists of three key components: a folic acid targeting moiety, a potent vinca alkaloid cytotoxic agent (desacetylvinblastine hydrazide, DAVLBH), and a specialized linker system that connects the two.[3] Central to the efficacy and safety profile of this compound is its self-immolative disulfide-based linker. This technical guide will provide an in-depth analysis of the function of this disulfide linker, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its mechanism of action and importance in the design of targeted cancer therapies.
The Disulfide Linker: A Gateway to Targeted Cytotoxicity
The disulfide linker in this compound is a critical design element that ensures the stability of the conjugate in systemic circulation while enabling the selective release of the cytotoxic payload within the target cancer cells.[1][3] This linker strategy leverages the differential redox potentials between the extracellular environment and the intracellular compartments of the cell.[4]
In the bloodstream, the disulfide bond remains stable, preventing the premature release of the highly potent DAVLBH and minimizing off-target toxicity.[4][5] Upon binding to the folate receptor on the surface of cancer cells, this compound is internalized via receptor-mediated endocytosis.[2][6] Inside the cell, the conjugate is trafficked to endosomal compartments, which have a more reducing environment compared to the bloodstream.[1][7] This reducing environment, characterized by a higher concentration of glutathione (GSH), facilitates the cleavage of the disulfide bond.[4][8]
The cleavage of the disulfide linker initiates a self-immolative cascade that ultimately liberates the active DAVLBH payload into the cytoplasm of the cancer cell.[8] Once released, DAVLBH disrupts microtubule formation, leading to cell cycle arrest and apoptosis.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound, highlighting the potency and efficacy of the drug conjugate, which is intrinsically linked to the performance of its disulfide linker.
Table 1: Preclinical Cytotoxicity of this compound
| Cell Line | Cancer Type | Folate Receptor (FR) Status | IC50 (nM) | Reference |
| KB | Cervical Cancer | Positive | Single-digit nanomolar | [1] |
| M109 | Lung Carcinoma | Positive | Not Specified | [1] |
| FR-negative cells | Not Applicable | Negative | Resistant | [1] |
Table 2: Clinical Efficacy of this compound in Platinum-Resistant Ovarian Cancer (PREcedent Trial)
| Treatment Arm | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) | p-value | Reference |
| This compound + Pegylated Liposomal Doxorubicin (PLD) | 5.0 months | 0.63 | 0.031 | [1] |
| PLD alone | 2.7 months | [1] |
Table 3: Clinical Efficacy of this compound in Non-Small Cell Lung Cancer (NSCLC) - Phase II
| Treatment Arm | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | p-value (PFS) | p-value (OS) | Reference |
| This compound + Docetaxel | 4.2 months | 11.5 months | 0.07 | 0.29 | [1] |
| Docetaxel alone | 3.3 months | 8.8 months | [1] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of drug conjugates like this compound. Below are representative protocols for key experiments used to characterize the function of the disulfide linker.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the disulfide linker of this compound in human plasma and predict its stability in systemic circulation.
Materials:
-
This compound
-
Human plasma (pooled, heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile
-
Internal standard (for LC-MS/MS analysis)
-
96-well microtiter plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution with PBS to the desired final concentration (e.g., 1 µM).
-
Pre-warm human plasma and the this compound solution to 37°C.
-
Initiate the reaction by adding the this compound solution to the plasma in a 96-well plate. The final solvent concentration should be low (e.g., <1%) to avoid protein precipitation.
-
Incubate the plate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the plasma-Vintafolide mixture.[9]
-
Immediately terminate the reaction by adding cold acetonitrile containing an internal standard to precipitate the plasma proteins.[5][9]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the concentration of intact this compound in the supernatant using a validated LC-MS/MS method.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute sample and determine the half-life (t1/2) of the conjugate in plasma.[5]
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine the potency of this compound in folate receptor-positive cancer cells, which is dependent on the intracellular cleavage of the disulfide linker and release of the cytotoxic payload.
Materials:
-
Folate receptor-positive cancer cell line (e.g., KB, MCF-7)
-
Folate receptor-negative control cell line
-
Complete cell culture medium
-
This compound
-
Free DAVLBH (as a positive control)
-
Folic acid (for competition experiments)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Methodology:
-
Seed the folate receptor-positive and negative cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and free DAVLBH in complete cell culture medium.
-
For competition experiments, prepare a high concentration of free folic acid to be added to a subset of wells to block folate receptor-mediated uptake.
-
Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, assess cell viability using a standard method such as the MTT assay. This involves adding the MTT reagent to each well and incubating for a few hours, followed by solubilization of the formazan crystals and measurement of absorbance at a specific wavelength.
-
Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) for each compound.
Visualizing the Mechanism and Workflow
The following diagrams, created using the DOT language for Graphviz, illustrate the key processes involved in the function of this compound's disulfide linker.
Caption: Mechanism of action of this compound.
Caption: Intracellular disulfide linker cleavage pathway.
Caption: Workflow for in vitro plasma stability assay.
Conclusion
The disulfide linker is a pivotal component in the design of this compound, enabling its function as a targeted therapeutic agent. Its ability to remain stable in the circulation and undergo selective cleavage in the reducing environment of the tumor cell is fundamental to the drug's efficacy and safety. The quantitative data from preclinical and clinical studies, although ultimately not leading to regulatory approval, underscore the potential of this targeted delivery strategy. The experimental protocols outlined in this guide provide a framework for the evaluation of such linker systems, which continue to be a key area of research in the development of next-generation antibody-drug conjugates and small molecule-drug conjugates. Understanding the intricacies of the disulfide linker's function is essential for researchers and scientists working to advance the field of targeted cancer therapy.
References
- 1. This compound: a novel targeted therapy for the treatment of folate receptor expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and regioselective synthesis of a new generation of targeted chemotherapeutics. Part 1: EC145, a folic acid conjugate of desacetylvinblastine monohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 4. Profile of this compound (EC145) and its use in the treatment of platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma Stability Assay | Domainex [domainex.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Preclinical evaluation of EC145, a folate-vinca alkaloid conjugate. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. creative-bioarray.com [creative-bioarray.com]
Vintafolide: A Technical Guide to a Folate Receptor-Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vintafolide (EC145) is a small molecule drug conjugate (SMDC) that represents a targeted approach to cancer therapy. It is composed of folic acid, which serves as a targeting ligand, conjugated to the potent vinca alkaloid, desacetylvinblastine hydrazide (DAVLBH), via a cleavable disulfide linker. The therapeutic strategy is based on the over-expression of the folate receptor (FR), particularly the alpha isoform (FRα), on the surface of various solid tumors, including ovarian and non-small cell lung cancer, while its expression on normal tissues is limited. This differential expression allows for the selective delivery of the cytotoxic payload to cancer cells, theoretically minimizing systemic toxicity. This compound was co-developed with etarfolatide (EC20), a SPECT-based imaging agent designed to identify patients with FR-positive tumors, enabling a personalized medicine approach. Despite showing initial promise in Phase II trials, the Phase III PROCEED trial in platinum-resistant ovarian cancer was stopped in 2014 as it did not meet the primary endpoint of progression-free survival. This guide provides a comprehensive technical overview of this compound, its mechanism, preclinical and clinical data, and the experimental protocols used in its evaluation.
Mechanism of Action
This compound's mechanism of action is a multi-step process that leverages the biology of the folate receptor to achieve targeted cell killing.[1][2][3]
-
Targeting and Binding: this compound circulates in the bloodstream and selectively binds to FRα-expressing cancer cells with high affinity (Kd ≈ 0.1 nM).[4] The folic acid component of the conjugate acts as the high-affinity ligand for the receptor.[4]
-
Receptor-Mediated Endocytosis: Upon binding, the this compound-FRα complex is internalized into the cell through endocytosis, forming an endosome.[1][2][3]
-
Payload Release: The intracellular environment of the endosome is acidic and has a different reductive potential compared to the bloodstream. This environment facilitates the cleavage of the disulfide linker connecting the folic acid moiety to the DAVLBH payload.[5]
-
Cytotoxic Effect: Once released into the cytoplasm, DAVLBH, a potent microtubule-destabilizing agent, binds to tubulin. This disrupts the formation of the mitotic spindle, leading to M-phase cell cycle arrest and subsequent apoptosis (programmed cell death) of the cancer cell.[2]
Companion Diagnostic: Etarfolatide (99mTc-EC20)
A key component of the this compound development program was the parallel development of etarfolatide (99mTc-EC20), a folate-targeted companion diagnostic imaging agent.[6] This agent consists of folic acid linked to the radioisotope Technetium-99m.
Purpose: Etarfolatide is used with single-photon emission computed tomography (SPECT) to non-invasively visualize the location and extent of FR-positive disease throughout the body. This allows for the selection of patients whose tumors express the target receptor and are therefore more likely to benefit from this compound therapy.[7][8]
Patient Stratification: In clinical trials, patients were categorized based on the percentage of their target lesions that were FR-positive as determined by etarfolatide imaging:
-
FR++ (or FR 100%): All target lesions are FR-positive.
-
FR+ (or FR 10-90%): At least one, but not all, target lesions are FR-positive.
Quantitative Preclinical and Clinical Data
Preclinical Data
This compound demonstrated significant, FR-dependent anti-tumor activity in a variety of preclinical models. The targeting mechanism was shown to be specific, as excess free folic acid could block its cytotoxic effects, and FR-negative cells were resistant to the drug.[4]
Table 1: Summary of Preclinical Data for this compound
| Parameter | Value / Result | Model System | Reference |
| Binding Affinity (Kd) | ~0.1 nM | Folate Receptor α | [4] |
| Payload (DAVLBH) IC50 | 4 - 67 nM | Panel of Triple-Negative Breast Cancer (TNBC) Cell Lines | [1] |
| In Vivo Efficacy | Complete Response (5/5 mice)Cures (4/5 mice) | Nude mice with FR-positive KB human xenografts | [2] |
| In Vivo Efficacy | 75% Cures (6/8 mice) | FR-high MDA-MB-231 TNBC xenograft model (9.6 mg/kg dose) | [1] |
| In Vivo Efficacy | 76% Tumor Growth Inhibition (TGI) | FR-low CAL51 TNBC xenograft model (9.6 mg/kg dose) | [1] |
Clinical Trial Data
This compound was evaluated in several clinical trials, most notably in platinum-resistant ovarian cancer and non-small-cell lung cancer (NSCLC). The randomized Phase II PRECEDENT trial provided key efficacy data.
Table 2: Efficacy Data from the Phase II PRECEDENT Trial (Platinum-Resistant Ovarian Cancer)
| Endpoint | Patient Subgroup (FR Status) | This compound + PLD | PLD Alone | Hazard Ratio (95% CI) | p-value |
| Median PFS | All Patients (ITT) | 5.0 months | 2.7 months | 0.63 (0.41 - 0.96) | 0.031 |
| Median PFS | FR 100% Positive | 5.5 months | 1.5 months | 0.38 (0.17 - 0.85) | 0.013 |
| Median PFS | FR 10-90% Positive | Not specified | Not specified | 0.873 | - |
| Median PFS | FR 0% Positive | No benefit observed | No benefit observed | 1.806 | - |
| *PFS: Progression-Free Survival; PLD: Pegylated Liposomal Doxorubicin; ITT: Intent-to-Treat. Data from Naumann et al., 2013.[4] |
Table 3: Efficacy Data from Phase II NSCLC Trials
| Endpoint | Patient Subgroup (FR Status) | This compound | Docetaxel | Hazard Ratio (95% CI) |
| Median OS (TARGET Trial) | Adenocarcinoma | 12.5 months (with Docetaxel) | 6.6 months | 0.72 (0.44 - 1.16) |
| Median OS (EC-FV-03 Trial) | FR 100% Positive | 47.2 weeks | - | - |
| Median OS (EC-FV-03 Trial) | FR 10-90% Positive | 14.9 weeks | - | - |
| *OS: Overall Survival. Data from various trial reports. |
Experimental Protocols
Folate Receptor Binding Assay (Competitive Radioligand)
This protocol outlines a method to determine the binding affinity (Ki) of this compound for the folate receptor.
-
Preparation of Membranes: Homogenize FR-positive cells or tissues (e.g., KB cells, tumor tissue) in a cold lysis buffer. Centrifuge to pellet the membranes. Wash the pellet and resuspend in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4). Determine the protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, add a constant concentration of a radiolabeled folate ligand (e.g., 3H-folic acid).
-
Competition: Add increasing concentrations of unlabeled this compound (the competitor) to the wells. Include control wells with no competitor (total binding) and wells with a large excess of unlabeled folic acid (non-specific binding).
-
Incubation: Add the membrane preparation to each well and incubate (e.g., 60 minutes at 30°C) to allow binding to reach equilibrium.
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter plate. The filters will trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filters and measure the trapped radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all measurements to determine specific binding. Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression analysis to calculate the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
In Vitro Cytotoxicity Assay
This protocol describes a method to measure the cytotoxic effect of this compound on cancer cells.
-
Cell Plating: Seed FR-positive (e.g., MDA-MB-231) and FR-negative control cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to create a range of final concentrations to be tested.
-
Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include vehicle-only controls and untreated controls.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Measure cell viability using a suitable assay. Examples include:
-
MTT Assay: Add MTT reagent, incubate to allow formazan crystal formation by metabolically active cells, solubilize the crystals with a solvent, and measure absorbance.
-
Fluorescent Assays: Use a reagent like CellTiter-Glo® (measures ATP) or a dye that stains dead cells (e.g., CellTox™ Green).
-
-
Data Analysis: Normalize the results to the untreated control wells (representing 100% viability). Plot the percentage of cell viability against the log concentration of this compound. Use non-linear regression to determine the IC50 value (the concentration that inhibits cell growth by 50%).
In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a typical workflow for assessing the anti-tumor activity of this compound in an animal model.
-
Animal Model: Use immunocompromised mice (e.g., nu/nu or SCID).
-
Tumor Implantation: Subcutaneously implant FR-positive human cancer cells (e.g., KB, MDA-MB-231) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound intravenously via the tail vein. The dosing schedule can vary but is often based on preclinical optimization (e.g., 2 µmol/kg, three times a week). The control group receives a vehicle solution.
-
Monitoring: Monitor tumor volume (calculated using the formula (Length x Width²)/2), body weight (as an indicator of toxicity), and the general health of the animals regularly throughout the study.
-
Endpoint: The study concludes when tumors in the control group reach a maximum allowed size, or after a predetermined period. Efficacy is evaluated by comparing the tumor growth inhibition (TGI) in the treated groups to the control group. A complete response (CR) is defined as the disappearance of a measurable tumor.
SPECT Imaging with Etarfolatide (Clinical Protocol Outline)
This protocol provides a general outline for patient imaging with 99mTc-etarfolatide.
-
Patient Preparation: Patients may receive an intravenous administration of folic acid 1-3 minutes prior to the imaging agent to improve image quality by partially blocking low-affinity binding sites in non-target tissues like the kidneys.
-
Radiopharmaceutical Administration: Administer a specified dose of 99mTc-etarfolatide (e.g., 740 MBq) intravenously.
-
Imaging: Perform whole-body planar and SPECT/CT imaging at a set time point after injection (e.g., 1-2 hours) to allow for radiotracer distribution and clearance from the blood pool.
-
Image Analysis: A nuclear medicine physician analyzes the SPECT/CT images. Target lesions identified on the diagnostic CT are evaluated for etarfolatide uptake on the corresponding SPECT images.
-
FR Status Determination: Each target lesion is classified as FR-positive or FR-negative. The patient's overall FR status (FR 100%, FR 10-90%, or FR 0%) is then determined based on the percentage of target lesions that are FR-positive, which is used to determine eligibility for this compound treatment.[9]
Summary and Future Perspectives
This compound was a pioneering agent in the field of small molecule drug conjugates, showcasing the potential of targeting the folate receptor to deliver potent chemotherapy. The integrated use of the etarfolatide companion diagnostic was a significant step towards personalized cancer medicine, allowing for the pre-selection of patients most likely to respond.
Despite promising preclinical data and Phase II results, the failure to demonstrate a significant progression-free survival benefit in the Phase III setting led to the discontinuation of its development. This outcome highlights the challenges in translating promising mid-stage results into late-stage clinical success, particularly in heavily pre-treated and complex patient populations like platinum-resistant ovarian cancer.
The this compound program, however, has provided invaluable insights for the field. It validated the folate receptor as a viable target for drug delivery and underscored the importance of robust patient selection strategies. The lessons learned from its development continue to inform the design and clinical evaluation of next-generation antibody-drug conjugates (ADCs) and SMDCs targeting the folate receptor and other tumor-associated antigens. Future research in this area will likely focus on optimizing linker-payload technologies, exploring novel cytotoxic agents, and refining patient stratification biomarkers to ultimately improve therapeutic outcomes.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound: A Novel Targeted Epithelial Ovarian Cancer Agent - Page 5 [medscape.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound: a novel targeted therapy for the treatment of folate receptor expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profile of this compound (EC145) and its use in the treatment of platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: a novel targeted agent for epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imaging the folate receptor on cancer cells with 99mTc-etarfolatide: properties, clinical use, and future potential of folate receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Phase II study of treatment of advanced ovarian cancer with folate-receptor-targeted therapeutic (this compound) and companion SPECT-based imaging agent (99mTc-etarfolatide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Vintafolide in Platinum-Resistant Ovarian Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of vintafolide (EC145), a folate-receptor-targeted therapy investigated for the treatment of platinum-resistant ovarian cancer. This document details the mechanism of action, summarizes key clinical trial data, and outlines the experimental protocols utilized in seminal studies.
Core Concepts: Mechanism of Action
This compound is a small molecule drug conjugate (SMDC) that consists of folic acid linked to a potent microtubule inhibitor, desacetylvinblastine hydrazide (DAVLBH).[1] Its mechanism of action is predicated on the high expression of folate receptor alpha (FRα) on the surface of many ovarian cancer cells, while its expression in normal tissues is limited.[2][3]
The targeted delivery of DAVLBH is achieved through a multi-step process:
-
Binding: this compound binds with high affinity to the FRα on ovarian cancer cells.[1]
-
Endocytosis: Upon binding, the this compound-FRα complex is internalized into the cell through endocytosis, forming an endosome.[2]
-
Payload Release: The acidic environment within the endosome cleaves the linker connecting folic acid and DAVLBH, releasing the cytotoxic payload into the cytoplasm.[2]
-
Microtubule Disruption: The released DAVLBH disrupts microtubule formation, leading to cell cycle arrest and apoptosis.[2][3]
Figure 1: this compound's mechanism of action.
Quantitative Data from Clinical Trials
The PRECEDENT trial (NCT00722592), a randomized Phase II study, evaluated the efficacy and safety of this compound in combination with pegylated liposomal doxorubicin (PLD) compared to PLD alone in patients with platinum-resistant ovarian cancer.[4][5]
| Outcome Measure | This compound + PLD | PLD Alone | Hazard Ratio (95% CI) | p-value |
| Overall Population (ITT) | ||||
| Median Progression-Free Survival (PFS) | 5.0 months | 2.7 months | 0.63 (0.41 - 0.96) | 0.031 |
| FR 100% Population | ||||
| Median Progression-Free Survival (PFS) | 5.5 months | 1.5 months | 0.38 (0.17 - 0.85) | 0.013 |
| FR 10-90% Population | ||||
| Median Progression-Free Survival (PFS) | 5.7 months | 1.7 months | 0.873 | - |
| FR 0% Population | ||||
| Median Progression-Free Survival (PFS) | - | - | 1.806 | - |
Table 1: Efficacy data from the PRECEDENT trial.[4]
Experimental Protocols
PRECEDENT Trial Workflow
The PRECEDENT trial followed a structured workflow from patient screening to data analysis.
References
- 1. This compound: a novel targeted agent for epithelial ovarian cancer [pubmed.ncbi.nlm.nih.gov]
- 2. Profile of this compound (EC145) and its use in the treatment of platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Methodological & Application
Vintafolide in Preclinical Mouse Models: Application Notes and Protocols for Dosage and Scheduling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration of vintafolide (also known as EC145), a folate-receptor (FR) targeted small molecule-drug conjugate, in various mouse models of cancer. The included protocols are designed to offer detailed, step-by-step guidance for researchers investigating the efficacy and pharmacokinetics of this compound.
Introduction to this compound
This compound is a conjugate of folic acid and a potent vinca alkaloid, desacetylvinblastine monohydrazide (DAVLBH).[1][2] This design allows for the targeted delivery of the cytotoxic payload to cancer cells that overexpress the folate receptor, a common feature in several malignancies including ovarian, lung, and breast cancers.[1][3] Once bound to the folate receptor, this compound is internalized by the cell through endocytosis.[1] The acidic environment within the endosome facilitates the cleavage of the linker, releasing DAVLBH and inducing cell death by disrupting microtubule formation.[1] Preclinical studies in mouse models have been crucial in establishing the therapeutic window and optimal dosing schedules for this compound, demonstrating significant anti-tumor activity and a favorable safety profile compared to the unconjugated cytotoxic agent.[2][4]
Summary of Preclinical Dosage and Scheduling
The following tables summarize the dosages and schedules of this compound used in various preclinical mouse models, providing a comparative view of the experimental parameters and outcomes.
Table 1: this compound Monotherapy Dosage and Scheduling in Subcutaneous Xenograft Mouse Models
| Tumor Model | Mouse Strain | This compound Dosage | Administration Route | Dosing Schedule | Key Outcomes | Reference |
| KB (human nasopharyngeal) | Nude | 2 µmol/kg | Intravenous (tail vein) | Three times a week (t.i.w.) for 2-3 weeks | 5/5 mice with complete response; 4/5 mice cured (>90 days remission) | [1][4] |
| J6456 (murine lymphoma) | Not Specified | 2 µmol/kg | Intravenous | Three times a week (t.i.w.) | 5/5 mice with complete cures | [1][4] |
| MDA-MB-231 (human triple-negative breast cancer, FR-high) | Not Specified | 1.5 mg/kg | Intravenous | Three times a week (t.i.w.) for 3 weeks | 56-78% tumor regression; 75% cures | |
| MDA-MB-231 (human triple-negative breast cancer, FR-high) | Not Specified | 9.6 mg/kg (MTD) | Intravenous | Three times a week (t.i.w.) for 3 weeks | 56-78% tumor regression; 75% cures | |
| CAL51 (human triple-negative breast cancer, FR-low) | Not Specified | 1.5 mg/kg | Intravenous | Three times a week (t.i.w.) for 3 weeks | 8% tumor growth inhibition (TGI) | |
| CAL51 (human triple-negative breast cancer, FR-low) | Not Specified | 9.6 mg/kg (MTD) | Intravenous | Three times a week (t.i.w.) for 3 weeks | 76% tumor growth inhibition (TGI) |
Table 2: this compound Optimal Treatment Schedule Determination
| Tumor Model | Mouse Strain | Total this compound Dose | Dosing Regimen | Key Findings | Reference |
| KB | nu/nu | 12 µmol/kg | Daily for 5 days | Superior anti-tumor activity compared to less frequent dosing | [4] |
| KB | nu/nu | 12 µmol/kg | Less frequent, higher-dose regimens | Reduced activity due to receptor saturation and increased liver uptake | [4] |
Experimental Protocols
The following are detailed protocols for key experiments involving the use of this compound in preclinical mouse models.
Protocol 1: Establishment of Subcutaneous Xenograft Models
This protocol describes the subcutaneous implantation of folate receptor-positive tumor cells in immunocompromised mice.
Materials:
-
Folate receptor-positive cancer cell line (e.g., KB, MDA-MB-231)
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
6-8 week old female athymic nude mice
-
1 mL sterile syringes with 27-30 gauge needles
-
Hemocytometer or automated cell counter
-
Centrifuge
-
Laminar flow hood
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture the selected cancer cell line according to standard protocols to achieve approximately 80-90% confluency.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with culture medium and transfer the cell suspension to a sterile conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in sterile PBS or serum-free medium.
-
-
Cell Counting and Viability:
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Assess cell viability using a trypan blue exclusion assay. Viability should be >95%.
-
-
Preparation for Injection:
-
Centrifuge the required number of cells and resuspend the pellet in sterile PBS to the desired concentration (e.g., 5 x 10^6 cells per 100 µL).
-
Keep the cell suspension on ice to maintain viability.
-
-
Tumor Implantation:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
Inject the cell suspension (e.g., 100 µL) subcutaneously into the flank of the mouse.
-
Monitor the mice for tumor growth. Tumors are typically palpable within 7-14 days.
-
Begin treatment when tumors reach a predetermined size (e.g., 100 mm³).[4]
-
Protocol 2: Preparation and Administration of this compound
This protocol outlines the preparation of this compound for intravenous injection and its administration to mice.
Materials:
-
This compound (EC145) powder
-
Sterile water for injection or sterile 0.9% saline
-
Sterile 1 mL syringes with 28-30 gauge needles
-
Mouse restrainer
-
Heat lamp (optional)
Procedure:
-
This compound Reconstitution:
-
This compound is readily soluble in aqueous solutions.[3]
-
Reconstitute the this compound powder with sterile water for injection or saline to the desired stock concentration.
-
Gently swirl to dissolve. Do not shake vigorously.
-
Further dilute the stock solution with sterile saline to the final desired concentration for injection based on the average weight of the mice in the treatment group.
-
-
Intravenous Administration (Tail Vein Injection):
-
Warm the mouse's tail using a heat lamp for a few minutes to dilate the lateral tail veins (optional, but recommended).
-
Place the mouse in a restrainer, exposing the tail.
-
Swab the tail with an alcohol wipe.
-
Using a new sterile syringe and needle for each mouse, carefully insert the needle into one of the lateral tail veins.
-
Slowly inject the this compound solution (typically 100-200 µL).
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Protocol 3: Efficacy Assessment
This protocol details the monitoring of tumor growth and other endpoints to assess the efficacy of this compound treatment.
Materials:
-
Digital calipers
-
Animal scale
Procedure:
-
Tumor Volume Measurement:
-
Measure the tumor dimensions (length and width) using digital calipers two to three times per week.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Body Weight Monitoring:
-
Weigh the mice two to three times per week to monitor for signs of toxicity. Significant weight loss (>15-20%) may indicate the need for dose reduction or cessation of treatment.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Calculate the percent tumor growth inhibition (% TGI) using the formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
A complete response (CR) is defined as the disappearance of the tumor.
-
A cure is defined as a sustained complete response for a defined period after the cessation of treatment (e.g., >90 days).[4]
-
-
Histological Analysis (Optional):
-
At the end of the study, tumors and major organs can be harvested, fixed in formalin, and embedded in paraffin for histological analysis to assess treatment-related changes.
-
Visualizations
This compound Mechanism of Action
Caption: this compound binds to the folate receptor, is internalized, and releases its cytotoxic payload.
Experimental Workflow for this compound Efficacy Study
Caption: Workflow for a typical preclinical this compound efficacy study in a mouse xenograft model.
References
- 1. Profile of this compound (EC145) and its use in the treatment of platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel targeted agent for epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a novel targeted therapy for the treatment of folate receptor expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medscape.com [medscape.com]
Application Notes and Protocols for Folate Receptor Expression Analysis using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The folate receptor (FR) is a glycosylphosphatidylinositol (GPI)-anchored protein that binds with high affinity to folic acid and its reduced derivatives. The alpha isoform of the folate receptor (FRα) has limited expression in normal tissues but is frequently overexpressed in a variety of cancers, including ovarian, lung, and breast cancers. This differential expression makes FRα an attractive target for the development of targeted therapies, such as antibody-drug conjugates and chimeric antigen receptor (CAR) T-cell therapies.
Flow cytometry is a powerful and quantitative method for assessing the expression of cell surface markers like the folate receptor. This technique allows for the rapid analysis of individual cells within a heterogeneous population, providing data on the percentage of FR-positive cells and the density of receptors on the cell surface. This information is crucial for patient stratification, monitoring therapeutic response, and for the preclinical evaluation of FR-targeting agents.
These application notes provide a detailed protocol for the analysis of folate receptor expression on cancer cells using flow cytometry, along with an overview of the associated signaling pathways.
Folate Receptor Signaling Pathways
The folate receptor is implicated in several signaling pathways that can promote cancer cell proliferation and survival.[1] Upon binding of folate, the folate receptor can activate downstream signaling cascades, including the JAK-STAT3 and ERK1/2 pathways.[1][2]
Folate Receptor-Mediated JAK-STAT3 Signaling
Folic acid binding to the folate receptor can lead to the activation of the Janus Kinase (JAK)-Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[1] This activation is dependent on the presence of the gp130 co-receptor.[1] Activated STAT3 translocates to the nucleus and promotes the transcription of genes involved in cell proliferation and survival, such as Cyclin A2 and Vascular Endothelial Growth Factor (VEGF).[1]
References
Application Notes and Protocols: Immunohistochemistry for Folate Receptor in Tumor Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the immunohistochemical (IHC) detection of folate receptors (FR), primarily Folate Receptor alpha (FRα), in formalin-fixed, paraffin-embedded (FFPE) tumor tissues. The information is intended to guide researchers, scientists, and professionals in the pharmaceutical industry in the evaluation of FR expression as a biomarker for diagnostic, prognostic, and therapeutic purposes.
Introduction
Folate receptors, particularly FRα (encoded by the FOLR1 gene), are cell-surface glycoproteins that bind and internalize folates, which are essential for cellular processes like DNA synthesis and repair.[1][2] While FRα has restricted expression in normal epithelial cells, it is frequently overexpressed in a variety of epithelial malignancies, including ovarian, lung, breast, and endometrial cancers.[3][4][5] This differential expression makes FRα an attractive target for cancer therapies, including antibody-drug conjugates like mirvetuximab soravtansine.[6][7] Immunohistochemistry is the standard method for assessing FRα expression in tumor tissues and is crucial for patient selection in clinical trials and for targeted therapeutic strategies.[4][8]
Quantitative Data on Folate Receptor Alpha (FRα) Expression
The expression of FRα varies among different tumor types. The following tables summarize the reported prevalence of FRα expression in several key malignancies.
Table 1: FRα Expression in Various Carcinomas
| Cancer Type | Percentage of FRα Positive Cases | Reference |
| Ovarian Carcinoma (serous) | 75-90% | [4] |
| Lung Adenocarcinoma | ~74% | [9] |
| Breast Cancer | 35-70% | [4] |
| Endometrial Carcinoma | 20-50% | [4] |
| Renal Cell Carcinoma | Scarcely expressed | [10] |
Table 2: FRα Staining Interpretation for Clinical Trials
| Staining Intensity | Description |
| 0 (Negative) | Absence of any detectable signal, or pale gray cytoplasmic/membranous discoloration.[11] |
| 1+ (Weak) | Faint gold/light brown hue, may be partial or circumferential.[11] |
| 2+ (Moderate) | Chocolate brown hue, may be partial or circumferential.[11] |
| 3+ (Strong) | Thickened dark brown, black hue, may be partial or circumferential.[11] |
Clinical Cut-off for FRα Positivity: A tumor is generally considered "FRα-positive" or "FRα-high" when ≥75% of viable tumor cells exhibit moderate (2+) to strong (3+) membrane staining .[4][6][7][12][13]
Experimental Protocols
Protocol 1: Immunohistochemical Staining for FRα using the VENTANA FOLR1 (FOLR1-2.1) RxDx Assay
This protocol is based on the FDA-approved companion diagnostic assay for selecting patients for FRα-targeted therapies.[7][11]
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4 µm) on positively charged slides
-
VENTANA FOLR1 (FOLR1-2.1) RxDx Assay kit
-
BenchMark ULTRA automated staining instrument
-
OptiView DAB IHC Detection Kit
-
Hematoxylin for counterstaining
-
Dehydration solutions (graded alcohols) and clearing agent (xylene)
-
Mounting medium and coverslips
Procedure:
-
Specimen Preparation: Ensure FFPE tissue sections are properly fixed (10% neutral-buffered formalin for 12-72 hours) and mounted on positively charged slides.[14][15] A minimum of 100 viable tumor cells is required for evaluation.[6]
-
Automated Staining: The staining procedure is performed on a Ventana BenchMark Ultra automated stainer.[15]
-
Deparaffinization and Rehydration: Performed on the automated stainer.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed on the stainer.
-
Primary Antibody Incubation: The slide is incubated with the mouse monoclonal anti-FOLR1 antibody (clone FOLR1-2.1).[11]
-
Detection: The OptiView DAB IHC Detection Kit is used for visualization. This system utilizes a hapten-conjugated secondary antibody recognized by an anti-hapten-HRP multimer, which then reacts with DAB to produce a brown precipitate.[15]
-
Counterstaining: Slides are counterstained with hematoxylin to visualize cell nuclei.
-
Dehydration and Coverslipping: Slides are dehydrated through graded alcohols, cleared in xylene, and coverslipped with a permanent mounting medium.
Controls:
-
Positive Tissue Control: Normal fallopian tube tissue is recommended as a positive control for high-intensity FRα staining.[11]
-
Negative Tissue Control: Normal ovary tissue can be used as a negative control.[11]
-
Negative Reagent Control: A non-specific mouse monoclonal antibody is used on a separate slide to assess non-specific staining.[11]
Protocol 2: Manual Immunohistochemical Staining for FRα
This protocol provides a general guideline for manual FRα IHC staining. Optimization may be required for different antibodies and tissues.
Materials:
-
FFPE tissue sections (4 µm) on positively charged slides
-
Mouse anti-human FRα monoclonal antibody (e.g., clone 26B3.F2)[3]
-
Diva Decloaker (or similar antigen retrieval solution)
-
Decloaking Chamber or water bath
-
Peroxidase blocking solution (e.g., 3% H2O2 in methanol)
-
Normal serum blocking solution
-
HRP-polymer-based detection system (e.g., MACH 4 HRP Polymer)[3]
-
DAB chromogen substrate
-
Hematoxylin
-
Graded alcohols and xylene
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of alcohols to distilled water.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using Diva Decloaker in a Decloaking Chamber or water bath according to the manufacturer's instructions.[3]
-
Peroxidase Block: Incubate slides in peroxidase blocking solution for 10-15 minutes to quench endogenous peroxidase activity.[16]
-
Blocking: Block non-specific antibody binding by incubating with a normal serum blocking solution for 10 minutes at room temperature.[16]
-
Primary Antibody Incubation: Incubate with the primary anti-FRα antibody at an optimized dilution and time (e.g., 30 minutes).[3]
-
Detection: Apply the HRP-polymer detection system according to the manufacturer's protocol.
-
Chromogen Application: Apply DAB chromogen substrate and incubate until the desired brown color develops. Monitor under a microscope.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Coverslipping: Dehydrate, clear, and coverslip as described in Protocol 1.
Visualization of Key Pathways and Workflows
Folate Receptor Signaling Pathways
Folate Receptor 1 (FOLR1) has been implicated in intracellular signaling pathways that are independent of its role in one-carbon metabolism.[17][18][19][20] These signaling events can promote cancer cell proliferation, migration, and invasion.
Caption: Folate receptor signaling pathways in cancer.
General Immunohistochemistry Workflow
The following diagram illustrates the key steps in a typical immunohistochemistry experiment for folate receptor detection.
Caption: General workflow for immunohistochemical staining.
Logical Relationship for FRα IHC Scoring
The decision-making process for determining FRα positivity in a tumor sample is based on a hierarchical evaluation of staining intensity and the percentage of stained tumor cells.
Caption: Logical flow for FRα IHC scoring.
Conclusion
Immunohistochemical analysis of folate receptor expression, particularly FRα, is a critical tool in oncology research and clinical practice. The protocols and data presented here provide a foundation for the standardized assessment of this important biomarker. Adherence to validated protocols and scoring systems is essential for ensuring the accuracy and reproducibility of results, which is paramount for the development and application of targeted cancer therapies.
References
- 1. Folate Receptor Alpha - IHC Primary Antibodies [shop.leicabiosystems.com]
- 2. Folate Receptor Alpha/FOLR1 (BN3.2) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. biocare.net [biocare.net]
- 4. mdpi.com [mdpi.com]
- 5. karger.com [karger.com]
- 6. meridian.allenpress.com [meridian.allenpress.com]
- 7. diagnostics.roche.com [diagnostics.roche.com]
- 8. Interobserver Agreement in Immunohistochemical Evaluation of Folate Receptor Alpha (FRα) in Ovarian Cancer: A Multicentre Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Folate Receptor Alpha Expression in Lung Cancer: Diagnostic and Prognostic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. doctors.anticancer.co.il [doctors.anticancer.co.il]
- 12. Folate Receptor Alpha (FOLR1), Semi-Quantitative Immunohistochemistry, Manual | PULSE CLINIC - Asia's Leading Sexual Healthcare Network. [pulse-clinic.com]
- 13. researchgate.net [researchgate.net]
- 14. mayocliniclabs.com [mayocliniclabs.com]
- 15. doctors.anticancer.co.il [doctors.anticancer.co.il]
- 16. An immunohistochemical analysis of folate receptor beta expression and distribution in giant cell arteritis - a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Emerging roles for folate receptor FOLR1 in signaling and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 20. Emerging roles for folate receptor FOLR1 in signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Vintafolide Biodistribution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for the in vivo imaging of Vintafolide biodistribution. This compound is a small molecule drug conjugate that targets the folate receptor (FR), which is overexpressed in a variety of cancers.[1][2][3][4] Imaging the biodistribution of this compound is crucial for understanding its pharmacokinetics, tumor targeting efficiency, and potential off-target accumulation. The following sections detail the application of Single Photon Emission Computed Tomography (SPECT), Positron Emission Tomography (PET), and Fluorescence Imaging for this purpose.
Introduction to this compound and Folate Receptor Targeting
This compound consists of the vinca alkaloid desacetylvinblastine hydrazide (DAVLBH) conjugated to folic acid via a linker.[2][4] This design allows for the targeted delivery of the cytotoxic agent to cancer cells overexpressing the folate receptor (FRα).[2] Upon binding to FRα, the complex is internalized through endocytosis.[1] Inside the cell, the linker is cleaved, releasing the drug payload and inducing cell death.[2]
The expression of FRα on tumor cells is a key determinant of this compound's efficacy. Therefore, in vivo imaging techniques are essential to non-invasively assess the biodistribution of folate-targeted agents, identify patients likely to respond to therapy, and monitor treatment response.[3][5][6]
Signaling Pathway and Experimental Workflow
The interaction of this compound with the folate receptor and the general workflow for in vivo imaging are depicted below.
Caption: this compound binds to FRα, leading to internalization and drug release, ultimately causing apoptosis. FRα activation can also influence cell growth and survival through signaling pathways.[7][8]
Caption: A generalized workflow for preclinical in vivo biodistribution studies, from animal model preparation to quantitative data analysis.[9][10]
SPECT Imaging using 99mTc-Etarfolatide
SPECT imaging with 99mTc-etarfolatide, a technetium-99m labeled folate conjugate, is a clinically validated method to assess FR expression and predict response to this compound.[3][5]
Experimental Protocol
Animal Model:
-
Female athymic nude mice (4-6 weeks old).
-
Subcutaneously inoculate with FR-positive tumor cells (e.g., KB, IGROV-1, or SKOV-3.ip cells) in the flank.
-
Allow tumors to grow to a suitable size (e.g., 100-300 mm³).
Radiolabeling of Etarfolatide:
-
99mTc-etarfolatide is typically prepared from a kit containing the lyophilized ligand and a reducing agent.
-
Sodium pertechnetate (Na[99mTcO₄]) is added to the vial and incubated at room temperature according to the manufacturer's instructions.
-
Radiochemical purity should be assessed by techniques such as radio-TLC or HPLC.
Imaging Procedure:
-
Anesthetize the tumor-bearing mice (e.g., with isoflurane).
-
Administer 99mTc-etarfolatide (e.g., 5-10 MBq) via tail vein injection.
-
Acquire whole-body SPECT/CT images at various time points post-injection (e.g., 1, 4, and 24 hours).
-
SPECT acquisition parameters: low-energy, high-resolution collimator; 128x128 matrix; 20-25 seconds per projection over 360°.
-
CT acquisition for anatomical co-registration.
Biodistribution Study:
-
Following the final imaging session, euthanize the mice.
-
Dissect major organs (blood, tumor, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh the tissues and measure the radioactivity using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g).
Quantitative Biodistribution Data
| Tissue | 1 hour (%ID/g) | 4 hours (%ID/g) | 24 hours (%ID/g) |
| Blood | 1.5 ± 0.3 | 0.5 ± 0.1 | 0.1 ± 0.0 |
| Tumor | 3.8 ± 0.7 | 4.3 ± 0.7 | 3.5 ± 0.4 |
| Heart | 0.8 ± 0.2 | 0.3 ± 0.1 | 0.1 ± 0.0 |
| Lungs | 1.2 ± 0.3 | 0.5 ± 0.1 | 0.2 ± 0.1 |
| Liver | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.9 ± 0.2 |
| Spleen | 0.7 ± 0.2 | 0.4 ± 0.1 | 0.2 ± 0.1 |
| Kidneys | 25.1 ± 4.5 | 18.2 ± 3.2 | 8.5 ± 1.5 |
| Muscle | 0.5 ± 0.1 | 0.2 ± 0.1 | 0.1 ± 0.0 |
| Bone | 1.0 ± 0.2 | 0.7 ± 0.2 | 0.4 ± 0.1 |
Data are presented as mean ± SD and are compiled from representative preclinical studies in mice with FR-positive xenografts.[11][12][13]
PET Imaging using 68Ga-labeled Folate Conjugates
PET offers higher sensitivity and spatial resolution compared to SPECT, making it a valuable tool for preclinical biodistribution studies of folate receptor-targeted agents.[14] 68Ga-NOTA-folate is a promising PET tracer for this purpose.[15][16][17][18]
Experimental Protocol
Animal Model:
-
Female athymic nude mice (4-6 weeks old).
-
Subcutaneously inoculate with FR-positive KB tumor cells.
-
Allow tumors to grow to a suitable size.
Radiolabeling of NOTA-folate:
-
Elute 68Ga from a 68Ge/68Ga generator with 0.1 M HCl.
-
Add the 68Ga eluate to a solution of NOTA-folate conjugate in a suitable buffer (e.g., sodium acetate).
-
Incubate the reaction mixture at an elevated temperature (e.g., 95°C) for a short period (e.g., 5-10 minutes).
-
Purify the labeled product using a solid-phase extraction cartridge.
-
Determine radiochemical purity via radio-HPLC or radio-TLC.
Imaging Procedure:
-
Anesthetize the tumor-bearing mice.
-
Administer 68Ga-NOTA-folate (e.g., 10-15 MBq) via tail vein injection.[15]
-
Acquire dynamic or static PET/CT images at desired time points (e.g., 1, 2, and 4 hours post-injection).[15]
-
PET acquisition parameters: appropriate energy window for 511 keV photons; reconstruction using algorithms like 2D or 3D OSEM.
-
CT acquisition for attenuation correction and anatomical localization.
Biodistribution Study:
-
Dissect, weigh, and measure the radioactivity in major organs using a gamma counter.
-
Calculate the %ID/g for each tissue.
Quantitative Biodistribution Data
| Tissue | 1 hour (%ID/g) | 2 hours (%ID/g) | 4 hours (%ID/g) |
| Blood | 0.9 ± 0.2 | 0.4 ± 0.1 | 0.2 ± 0.1 |
| Tumor | 6.6 ± 1.1 | 5.6 ± 1.5 | 5.7 ± 1.7 |
| Heart | 0.5 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.1 |
| Lungs | 0.8 ± 0.2 | 0.5 ± 0.1 | 0.4 ± 0.1 |
| Liver | 0.4 ± 0.1 | 0.3 ± 0.1 | 0.3 ± 0.1 |
| Spleen | 0.3 ± 0.1 | 0.2 ± 0.1 | 0.2 ± 0.1 |
| Kidneys | 21.7 ± 1.1 | 15.8 ± 2.3 | 10.5 ± 1.9 |
| Muscle | 0.4 ± 0.1 | 0.2 ± 0.1 | 0.2 ± 0.1 |
| Bone | 0.6 ± 0.2 | 0.4 ± 0.1 | 0.3 ± 0.1 |
Data are presented as mean ± SD from a preclinical study using 68Ga-NOTA-folate in mice with KB xenografts.[13][15]
Fluorescence Imaging
Experimental Protocol
Fluorophore Conjugation (General Procedure):
-
Select a near-infrared (NIR) fluorophore (e.g., Cy5, Cy7, or similar dyes with excitation/emission spectra in the 650-900 nm range) to minimize tissue autofluorescence and enhance penetration depth.[22]
-
The fluorophore should have a reactive group (e.g., NHS ester) that can be conjugated to a suitable functional group on the this compound molecule, away from the folate and DAVLBH moieties to preserve their functions.
-
React this compound with the activated fluorophore in an appropriate buffer (e.g., PBS or bicarbonate buffer, pH 8-9).
-
Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove unconjugated fluorophore.
-
Characterize the conjugate by spectrophotometry to determine the degree of labeling.
Animal Model:
-
Female athymic nude mice (4-6 weeks old) fed a low-fluorescence diet.[23]
-
Establish FR-positive tumor xenografts as described in the previous sections.
Imaging Procedure:
-
Anesthetize the mice.
-
Administer the this compound-fluorophore conjugate (e.g., 0.5 mg/kg) via tail vein injection.[22]
-
Acquire whole-body fluorescence images at multiple time points (e.g., 1, 6, 24, and 48 hours) using an in vivo imaging system (IVIS) or similar device.[24][25][26]
-
Use appropriate excitation and emission filters for the selected fluorophore.[22]
-
Acquire both white light and fluorescence images.
Ex Vivo Biodistribution Analysis:
-
After the final in vivo imaging session, euthanize the mice.
-
Dissect the tumor and major organs.
-
Image the excised organs ex vivo to confirm and quantify the fluorescence signal.[25][26]
-
Homogenize the tissues and measure the fluorescence intensity using a plate reader to determine the relative biodistribution.
Expected Biodistribution Profile (Qualitative)
Based on the biodistribution of other folate-targeted agents, a fluorescently-labeled this compound is expected to show:
-
High accumulation in FR-positive tumors.
-
Significant signal in the kidneys due to renal clearance.
-
Transient signal in the liver.
-
Low background signal in other tissues.
Summary and Conclusion
In vivo imaging is an indispensable tool in the development of targeted therapies like this compound. SPECT with 99mTc-etarfolatide is a clinically relevant method for patient selection. PET using 68Ga-labeled folate conjugates offers enhanced sensitivity and resolution for preclinical research. Fluorescence imaging provides a non-radioactive alternative for preclinical biodistribution studies. The protocols and data presented here serve as a comprehensive guide for researchers and drug development professionals working on this compound and other folate receptor-targeted agents.
References
- 1. Folate receptor 1 - Wikipedia [en.wikipedia.org]
- 2. This compound: a novel targeted therapy for the treatment of folate receptor expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imaging the folate receptor on cancer cells with 99mTc-etarfolatide: properties, clinical use, and future potential of folate receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a novel targeted agent for epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase II study of treatment of advanced ovarian cancer with folate-receptor-targeted therapeutic (this compound) and companion SPECT-based imaging agent (99mTc-etarfolatide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
- 8. Emerging roles for folate receptor FOLR1 in signaling and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. SPECT study of folate receptor-positive malignant and normal tissues in mice using a novel 99mTc-radiofolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. itnonline.com [itnonline.com]
- 15. Development of a New Folate-Derived Ga-68-Based PET Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ligandtracer.com [ligandtracer.com]
- 18. Radiosynthesis and preclinical evaluation of [68Ga]Ga-NOTA-folate for PET imaging of folate receptor β-positive macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantitative Assessment of Nanoparticle Biodistribution by Fluorescence Imaging, Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative pharmacokinetic and biodistribution studies for fluorescent imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Navigating In Vivo Bioluminescence Imaging: Tips for Enhanced Success and Efficiency [promega.sg]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. m.youtube.com [m.youtube.com]
- 24. sygnaturediscovery.com [sygnaturediscovery.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Application Notes & Protocols: Experimental Design for Vintafolide Combination Therapy Studies
Introduction
Vintafolide (EC145) is a targeted chemotherapeutic agent consisting of the B vitamin folic acid linked to the vinca alkaloid desacetylvinblastine hydrazide (DAVLBH). This conjugate specifically targets the folate receptor (FR), which is frequently overexpressed on the surface of various cancer cells, including ovarian, non-small cell lung, and endometrial cancers, while having limited expression on normal tissues. This targeted delivery mechanism allows for the selective delivery of the cytotoxic payload to tumor cells, potentially minimizing systemic toxicity.
The rationale for utilizing this compound in combination therapy is to enhance anti-tumor efficacy through synergistic or additive effects with other anticancer agents. Combining this compound with drugs that have different mechanisms of action can help overcome drug resistance, target a broader range of cancer cell populations, and potentially allow for lower doses of each agent, further reducing toxicity. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting preclinical studies to evaluate this compound in combination therapies.
Key Experimental Considerations
A robust experimental design is crucial for the successful evaluation of this compound combination therapies. Key considerations include:
-
Selection of Cancer Models: It is imperative to use cancer cell lines or patient-derived xenograft (PDX) models with well-characterized folate receptor alpha (FRα) expression levels. A panel of cell lines with high, medium, and low FRα expression is recommended to assess the target-dependency of the combination's efficacy.
-
Choice of Combination Partner: The selection of a combination partner for this compound should be based on a sound scientific rationale. Potential partners include platinum-based agents (e.g., cisplatin, carboplatin), taxanes (e.g., paclitaxel, docetaxel), anti-angiogenic agents, and other targeted therapies. The goal is to choose a drug with a non-overlapping mechanism of action and a manageable toxicity profile.
-
Dosing and Scheduling: The sequence and timing of drug administration can significantly impact the efficacy and toxicity of a combination therapy. It is important to evaluate different schedules, such as concurrent and sequential administration, to identify the optimal regimen.
In Vitro Studies
Protocol 1: Cell Viability and Synergy Assessment
Objective: To determine the cytotoxic effects of this compound alone and in combination with another agent and to quantify the nature of the interaction (synergistic, additive, or antagonistic).
Methodology:
-
Cell Culture: Culture FRα-expressing cancer cell lines (e.g., KB, IGROV-1, OVCAR-3) in appropriate media.
-
Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with a dose-response matrix of this compound and the combination drug for 72 hours.
-
Viability Assay: Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue) or an ATP-based assay (e.g., CellTiter-Glo).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug. Determine the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Data Presentation:
| Cell Line | This compound IC50 (nM) | Combination Drug IC50 (µM) | Combination Index (CI) at ED50 | Interaction |
| KB | 2.5 | 5.0 | 0.6 | Synergy |
| IGROV-1 | 5.1 | 8.2 | 0.8 | Synergy |
| OVCAR-3 | 10.3 | 12.5 | 1.0 | Additive |
| A549 (FRα-low) | >100 | 15.0 | N/A | - |
Experimental Workflow:
Protocol 2: Apoptosis Assay
Objective: To determine if the combination treatment enhances the induction of apoptosis.
Methodology:
-
Cell Treatment: Treat FRα-positive cells with this compound, the combination drug, and the combination at their respective IC50 concentrations for 48 hours.
-
Apoptosis Staining: Stain cells with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Caspase Activity: Alternatively, measure the activity of caspase-3 and caspase-7 using a luminogenic substrate-based assay.
Data Presentation:
| Treatment Group | % Early Apoptosis | % Late Apoptosis/Necrosis | Fold Increase in Caspase-3/7 Activity |
| Vehicle Control | 2.1 | 1.5 | 1.0 |
| This compound | 10.5 | 5.2 | 3.5 |
| Combination Drug | 8.9 | 4.1 | 2.8 |
| This compound + Combo | 25.7 | 12.3 | 8.2 |
In Vivo Studies
Protocol 3: Xenograft Tumor Model Studies
Objective: To evaluate the anti-tumor efficacy and tolerability of this compound combination therapy in a living organism.
Methodology:
-
Animal Model: Implant FRα-positive tumor cells (e.g., KB, IGROV-1) subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Treatment Groups: Randomize mice into treatment groups (n=8-10 per group):
-
Vehicle Control
-
This compound alone
-
Combination drug alone
-
This compound + Combination drug
-
-
Drug Administration: Administer drugs according to a predetermined schedule (e.g., this compound intravenously twice weekly, combination drug intraperitoneally once weekly).
-
Monitoring: Measure tumor volume with calipers twice weekly and monitor body weight as an indicator of toxicity.
-
Endpoints: The primary endpoint is tumor growth inhibition (TGI). Secondary endpoints can include survival analysis and assessment of tumor histology and biomarker expression (e.g., Ki-67, cleaved caspase-3) at the end of the study.
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1500 ± 210 | - | +2.5 |
| This compound | 825 ± 150 | 45 | -1.8 |
| Combination Drug | 900 ± 180 | 40 | -3.5 |
| This compound + Combo | 225 ± 95 | 85 | -4.2 |
Experimental Workflow:
Signaling Pathway Analysis
Protocol 4: Western Blot Analysis of Key Signaling Pathways
Objective: To investigate the molecular mechanisms underlying the observed synergy by examining effects on key signaling pathways.
Methodology:
-
Cell Treatment and Lysis: Treat cancer cells with this compound and/or the combination drug for various time points (e.g., 6, 24, 48 hours). Lyse the cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key proteins in relevant pathways (e.g., PARP, cleaved caspase-3, Bcl-2, Bax, p53).
-
Detection and Analysis: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection. Quantify band intensity using densitometry software.
Signaling Pathway Diagram:
Application of Vintafolide in Non-Small Cell Lung Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vintafolide (EC145) is a small molecule drug conjugate (SMDC) that represents a targeted therapeutic approach for cancers overexpressing the folate receptor (FR), including a significant subset of non-small cell lung cancer (NSCLC).[1] This document provides detailed application notes and protocols based on preclinical and clinical research, with a focus on the pivotal Phase 2b TARGET trial. This compound consists of the vitamin folic acid linked to a potent vinca alkaloid, desacetylvinblastine hydrazide (DAVLBH).[2] This conjugation allows for the targeted delivery of the cytotoxic agent to cancer cells expressing the folate receptor, thereby minimizing systemic toxicity. The use of a companion imaging agent, etarfolatide (99mTc-EC20), enables the selection of patients with FR-positive tumors who are most likely to benefit from this therapy.[3][4][5]
Mechanism of Action
This compound's mechanism of action is a multi-step process that leverages the high affinity of folic acid for the folate receptor, which is often overexpressed on the surface of various cancer cells, including NSCLC.[6][7]
-
Binding: this compound circulates in the bloodstream and selectively binds to folate receptor alpha (FRα) on the surface of tumor cells.[8]
-
Endocytosis: Upon binding, the this compound-FRα complex is internalized into the cell through endocytosis, forming an endosome.[6]
-
Payload Release: The acidic environment within the endosome cleaves the linker connecting the folic acid moiety to the cytotoxic payload, DAVLBH.[8]
-
Cytotoxicity: The released DAVLBH, a potent microtubule inhibitor, disrupts microtubule formation, leading to cell cycle arrest in the M phase and subsequent apoptosis of the cancer cell.
Clinical Application in NSCLC: The TARGET Trial
The TARGET trial (NCT01577654) was a randomized, open-label, Phase 2b study that evaluated the efficacy and safety of this compound in patients with FR-positive second-line NSCLC.[9][10] Patients were randomized to one of three arms: this compound monotherapy, this compound in combination with docetaxel, or docetaxel monotherapy.[9]
Patient Selection and Stratification
A key aspect of the TARGET trial was the use of the companion diagnostic agent, etarfolatide (99mTc-EC20), to identify patients with folate receptor-positive (FR(++)) tumors, defined as all target lesions being FR-positive on a SPECT scan.[9][10] This pre-selection aimed to enrich the study population with patients most likely to respond to a folate-targeted therapy.
Quantitative Data Summary
The following tables summarize the key efficacy data from the TARGET Phase 2b trial.
Table 1: Progression-Free Survival (PFS) in the TARGET Trial
| Treatment Arm | All NSCLC Histologies (Median PFS, months) | Adenocarcinoma Subgroup (Median PFS, months) |
| This compound + Docetaxel | 4.2 | Not explicitly stated, but HR of 0.68 vs. docetaxel[11] |
| Docetaxel | 3.3 | Not explicitly stated |
| This compound | Not explicitly stated | Not explicitly stated |
Hazard Ratio (HR) for PFS (this compound + Docetaxel vs. Docetaxel) in all histologies was 0.75.[12] The p-value for the comparison of PFS between the combination arm and docetaxel alone was 0.07.[11]
Table 2: Overall Survival (OS) in the TARGET Trial [12][13]
| Treatment Arm | All NSCLC Histologies (Median OS, months) | Adenocarcinoma Subgroup (Median OS, months) |
| This compound + Docetaxel | 11.5 | 12.5 |
| Docetaxel | 8.8 | 6.6 |
| This compound | 8.4 | Not explicitly stated |
Hazard Ratio (HR) for OS (this compound + Docetaxel vs. Docetaxel) in all histologies was 0.86, and in the adenocarcinoma subgroup was 0.72.[12][13]
Experimental Protocols
Protocol 1: Etarfolatide (99mTc-EC20) SPECT Imaging for Folate Receptor Status
Objective: To non-invasively determine the folate receptor (FR) status of tumors in NSCLC patients to identify candidates for this compound therapy.
Materials:
-
Etarfolatide (99mTc-EC20)
-
Folic acid for intravenous administration[14]
-
SPECT or SPECT/CT scanner
-
Standard radiopharmaceutical handling and injection supplies
Procedure:
-
Patient Preparation: Patients should be well-hydrated. No specific fasting is required.
-
Folic Acid Pre-administration: To improve image quality, intravenous folic acid is administered 1-3 minutes prior to the injection of 99mTc-etarfolatide.[14]
-
Radiotracer Administration: Aseptically administer 740 MBq (20 mCi) ± 20% of 99mTc-etarfolatide as an intravenous bolus injection.[14]
-
Imaging:
-
Image Analysis and Interpretation:
-
Tumor lesions are identified on corresponding CT or other anatomical imaging.
-
Uptake of 99mTc-etarfolatide in these lesions is compared to background activity.[15]
-
Lesions are scored as FR-positive (uptake greater than background) or FR-negative (uptake equal to or less than background).[15]
-
Patients are categorized based on the percentage of FR-positive target lesions:
-
Protocol 2: this compound and Docetaxel Administration in the TARGET Trial[11][12]
Objective: To outline the dosing and administration schedule for this compound and docetaxel as used in the TARGET trial.
Treatment Cycle: 3 weeks (21 days)
This compound Administration (Arms A and B):
-
Dose: 2.5 mg
-
Route: Intravenous (IV) bolus injection or 1-hour infusion.[7]
-
Schedule: Administered on Days 1, 4, 8, and 11 of each 3-week cycle.[9][10]
Docetaxel Administration (Arms B and C):
-
Dose: 75 mg/m²
-
Route: Intravenous (IV) infusion
-
Schedule: Administered on Day 1 of each 3-week cycle.[9][10]
Treatment Duration: Treatment is continued until disease progression or unacceptable toxicity.[9][10]
Protocol 3: Immunohistochemistry (IHC) for Folate Receptor Alpha (FRα) Expression in NSCLC Tissue
Objective: To detect the expression of FRα protein in formalin-fixed, paraffin-embedded (FFPE) NSCLC tissue sections.
Materials:
-
FFPE NSCLC tissue sections (4-5 microns)
-
Primary antibody: Mouse anti-human FRα monoclonal antibody (e.g., clone 26B3).[17]
-
Antigen retrieval solution (e.g., Diva Decloaker)[1]
-
Detection system (e.g., HRP Polymer-based)[1]
-
Chromogen (e.g., DAB)[1]
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate antigen retrieval solution in a steamer or water bath.[1][13]
-
Peroxidase Block: Incubate sections with a hydrogen peroxide solution to block endogenous peroxidase activity.[13]
-
Primary Antibody Incubation: Incubate sections with the primary anti-FRα antibody at the optimized dilution and time (e.g., 30 minutes).[1]
-
Detection: Apply the HRP-polymer detection system according to the manufacturer's instructions.
-
Chromogen Application: Apply the DAB chromogen to visualize the antibody binding (brown precipitate).
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate sections through graded ethanol and xylene, and coverslip.
Scoring:
-
Intensity Score: Staining intensity is scored on a scale of 0 (no staining), 1+ (weak), 2+ (moderate), and 3+ (strong).[13]
-
Percentage of Positive Cells: The percentage of tumor cells staining at each intensity is recorded.[13]
-
M-score: A semi-quantitative M-score can be calculated as: M-score = (1 x % of 1+ cells) + (2 x % of 2+ cells) + (3 x % of 3+ cells).[1]
Conclusion
This compound, in conjunction with its companion diagnostic etarfolatide, has demonstrated a potential clinical benefit in a targeted population of NSCLC patients, particularly those with adenocarcinoma histology. The data from the TARGET trial provide a strong rationale for further investigation of folate receptor-targeted therapies in NSCLC. The protocols outlined in this document are intended to serve as a guide for researchers and clinicians involved in the ongoing evaluation of this compound and other FR-targeting agents. While the development of this compound for NSCLC has faced challenges, the principles of targeted therapy and patient selection it embodies remain highly relevant in the field of oncology.
References
- 1. biocare.net [biocare.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Imaging the folate receptor on cancer cells with 99mTc-etarfolatide: properties, clinical use, and future potential of folate receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PRECEDENT: a randomized phase II trial comparing this compound (EC145) and pegylated liposomal doxorubicin (PLD) in combination versus PLD alone in patients with platinum-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. biocare.net [biocare.net]
- 7. ascopubs.org [ascopubs.org]
- 8. Profile of this compound (EC145) and its use in the treatment of platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound: a novel targeted therapy for the treatment of folate receptor expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biospace.com [biospace.com]
- 13. High Expression of Folate Receptor Alpha in Lung Cancer Correlates with Adenocarcinoma Histology and EGFR Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase I clinical trial of 99mTc-etarfolatide, an imaging agent for folate receptor in healthy Japanese adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. meridian.allenpress.com [meridian.allenpress.com]
Troubleshooting & Optimization
Overcoming Vintafolide resistance in cancer cell lines
Welcome to the technical support center for researchers investigating vintafolide resistance in cancer cell lines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule drug conjugate (SMDC). It consists of folic acid linked to a potent vinca alkaloid, desacetylvinblastine hydrazide (DAVLBH).[1][2] The folic acid component targets the folate receptor (FRα), which is frequently overexpressed on the surface of various cancer cells.[3] Upon binding to FRα, this compound is internalized by the cell through endocytosis.[4] Inside the cell, the linker is cleaved, releasing the DAVLBH payload. DAVLBH then disrupts microtubule formation, leading to cell cycle arrest and apoptosis (cell death).[5]
Q2: My FRα-positive cells are showing unexpected resistance to this compound. What are the potential causes?
If you have confirmed that your cancer cell line expresses functional folate receptor alpha (FRα) but observe intrinsic or developing resistance to this compound, several mechanisms could be responsible:
-
P-glycoprotein (P-gp) Expression: The most significant factor may be the expression of the multidrug resistance protein P-glycoprotein (P-gp, also known as MDR1 or ABCB1).[6][7] P-gp is an efflux pump that can actively transport the DAVLBH payload out of the cell, preventing it from reaching its microtubule target.[7] Importantly, the targeted delivery of this compound via the folate receptor does not overcome P-gp-mediated efflux.[5][6]
-
Tubulin Alterations: Since DAVLBH is a vinca alkaloid, resistance can arise from changes in its direct target, tubulin. This can include mutations in the β-tubulin gene that prevent the drug from binding effectively or changes in the expression of different tubulin isotypes.[8][9][10]
-
Impaired Endocytosis or Drug Release: Although less commonly documented specifically for this compound, any cellular defect that impairs the endocytosis of the folate receptor or the subsequent release of DAVLBH from the endosome could theoretically lead to resistance.[11][12]
Q3: How can I determine if my resistant cell line is overexpressing P-glycoprotein (P-gp)?
You can assess P-gp expression using several standard laboratory techniques:
-
Western Blot: Use an antibody specific to P-gp/MDR1 to compare its protein levels in your resistant cell line versus the parental (sensitive) cell line.
-
qRT-PCR: Quantify the mRNA levels of the ABCB1 gene to check for transcriptional upregulation.
-
Flow Cytometry: Use a fluorescent P-gp substrate (e.g., Rhodamine 123) or a P-gp-specific antibody to detect its presence and activity on the cell surface.
Q4: What is the role of free folate in the culture medium?
Standard cell culture media often contain high levels of folic acid, which can compete with this compound for binding to the folate receptor. For this compound sensitivity experiments, it is crucial to use a folate-deficient medium (e.g., RPMI 1640 without folic acid) supplemented with a controlled, low concentration of folic acid to ensure that this compound binding is not inhibited.
Troubleshooting Guides
Issue 1: Reduced this compound Efficacy in FRα-Positive Cells
Symptoms:
-
The IC50 value of this compound is higher than expected in a cell line known to be FRα-positive.
-
Previously sensitive cells are showing a decreased response to this compound over time.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Verification Method | Suggested Solution |
| P-glycoprotein (P-gp) Mediated Efflux | Assess P-gp (ABCB1) mRNA and protein expression via qRT-PCR and Western Blot. | In a research setting, co-administer a P-gp inhibitor like elacridar, zosuquidar, or verapamil. This has been shown to restore sensitivity to this compound in P-gp-expressing cells.[7] |
| Competition from Media Folate | Review the composition of your cell culture medium. | Switch to a folate-deficient medium for all this compound experiments. Supplement with minimal necessary folic acid. |
| Loss of FRα Expression | Verify FRα expression levels using Western Blot or Flow Cytometry. | Re-evaluate the cell line. If expression is lost, the line is no longer a suitable model for this compound studies. |
| Alterations in Tubulin | Sequence the β-tubulin gene (TUBB) to check for known resistance mutations (e.g., Leu240Ile).[9] | If a mutation is confirmed, this represents a target-based resistance mechanism. The cell line can be used to study tubulin-mediated vinca alkaloid resistance. |
Quantitative Data on Reversing P-gp Mediated Resistance
The use of a P-gp inhibitor can significantly re-sensitize resistant cells to this compound in vitro.
| Cell Line Type | Treatment | Fold-Increase in Sensitivity (Approx.) | Reference |
| FRα-Positive, P-gp-Positive | This compound + Elacridar | ≥ 5-fold | [7] |
| FRα-Negative, P-gp-Positive | DAVLBH + Elacridar | ≥ 2-fold | [7] |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a general method for developing a this compound-resistant cell line through continuous exposure to escalating drug concentrations.[13][14][15]
Materials:
-
Parental cancer cell line (FRα-positive, this compound-sensitive)
-
This compound stock solution
-
Complete culture medium (folate-deficient recommended)
-
Cell culture flasks, plates, and standard reagents
Methodology:
-
Determine Initial IC50: Perform a dose-response assay (e.g., MTS or CellTiter-Glo®) to determine the initial half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
-
Initial Exposure: Begin by continuously culturing the parental cells in a medium containing a low concentration of this compound (e.g., at or below the IC10-IC20).[14]
-
Monitor and Passage: Monitor the cells closely. Initially, a significant portion of cells may die. Allow the surviving cells to repopulate the flask. Passage the cells as they reach 70-80% confluency.
-
Dose Escalation: Once the cells are growing steadily at the current concentration, increase the this compound concentration by a factor of 1.5 to 2.[14]
-
Repeat and Select: Repeat the process of monitoring, passaging, and dose escalation over several months. The cells should gradually adapt to higher concentrations of the drug.
-
Characterize Resistance: Periodically, test the IC50 of the cultured cells and compare it to the parental line. A significant increase in the IC50 value indicates the development of resistance.[16]
-
Establish a Stable Line: Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), maintain the resistant cell line in a medium containing a constant level of this compound to prevent reversion.
-
Cryopreserve Stocks: Freeze vials of the resistant cells at different stages of development.[15]
Protocol 2: this compound Cytotoxicity Assay
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. Use folate-deficient medium.
-
Drug Preparation: Prepare serial dilutions of this compound in the appropriate folate-deficient medium. Also, prepare a vehicle control (medium with no drug).
-
Treatment: Remove the overnight medium and add the prepared this compound dilutions to the wells.
-
Incubation: Incubate the plate for a duration relevant to the cell line's doubling time (typically 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., MTS, resazurin, or ATP-based assays) according to the manufacturer's instructions.
-
Data Analysis: Normalize the results to the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.
Visualizations
Caption: Mechanism of action of this compound in FRα-positive cancer cells.
Caption: P-glycoprotein (P-gp) mediated resistance to this compound.
Caption: Workflow for generating and characterizing this compound resistance.
References
- 1. This compound: a novel targeted agent for epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Profile of this compound (EC145) and its use in the treatment of platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. High Levels of Expression of P-glycoprotein/Multidrug Resistance Protein Result in Resistance to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Multiple microtubule alterations are associated with Vinca alkaloid resistance in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced Receptor-Mediated Endocytosis and Cytotoxicity of a Folic Acid-Desacetylvinblastine Monohydrazide Conjugate in a Pemetrexed-Resistant Cell Line Lacking Folate-Specific Facilitative Carriers but with Increased Folate Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Folate receptor endocytosis and trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Vintafolide Concentration for In Vitro Cytotoxicity Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing vintafolide concentration for in vitro cytotoxicity assays. This compound is a folate-vinca alkaloid conjugate designed to selectively target and eliminate cancer cells overexpressing the folate receptor (FR). This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a targeted chemotherapeutic agent. It consists of the vitamin folic acid linked to a potent microtubule-destabilizing agent, desacetylvinblastine hydrazide (DAVLBH).[1] Many cancer cells, particularly ovarian and non-small cell lung cancer cells, overexpress the folate receptor (FR) to meet their high demand for folate for rapid cell division.[2] this compound binds to the FR on the cancer cell surface and is internalized through a process called receptor-mediated endocytosis.[2] Once inside the cell's endosomes, the acidic environment and the presence of reducing agents cleave the linker, releasing the DAVLBH payload. The released DAVLBH then disrupts microtubule formation, leading to mitotic arrest and ultimately, apoptotic cell death.
Q2: What is a recommended starting concentration range for this compound in a cytotoxicity assay?
A2: Preclinical studies have shown that this compound exhibits potent cytotoxicity in FR-positive cancer cells with IC50 values (the concentration that inhibits 50% of cell viability) in the single-digit nanomolar range . Therefore, a good starting point for a dose-response experiment would be a broad concentration range spanning from picomolar to micromolar, for example, 0.01 nM to 1 µM. This wide range will help in identifying the optimal concentration window for your specific cell line.
Q3: Which cancer cell lines are most sensitive to this compound?
A3: Cell lines with high expression of the folate receptor alpha (FRα) are most sensitive to this compound. This includes many ovarian cancer, non-small cell lung cancer, breast cancer, and renal cancer cell lines. It is crucial to select a cell line with known FR expression or to characterize the FR expression level in your chosen cell line before initiating cytotoxicity assays.
Q4: How should I prepare a this compound stock solution?
A4: this compound is a water-soluble derivative.[3] However, for research purposes, it is often supplied as a lyophilized powder. The manufacturer's instructions for reconstitution should be followed carefully. Typically, a high-concentration stock solution is prepared in a sterile, aqueous buffer or cell culture medium. It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q5: What are the critical controls to include in a this compound cytotoxicity assay?
A5: To ensure the validity of your results, the following controls are essential:
-
Untreated Control: Cells incubated in culture medium only. This serves as the baseline for 100% cell viability.
-
Vehicle Control: Cells treated with the same solvent used to dissolve this compound (if any) at the highest concentration used in the experiment. This controls for any cytotoxic effects of the solvent itself.
-
Positive Control: A known cytotoxic agent to confirm that the assay is working correctly.
-
Folate Competition Control: To confirm that the cytotoxicity of this compound is mediated by the folate receptor, include a control where cells are pre-incubated with a high concentration of free folic acid before adding this compound. The excess free folic acid should block the uptake of this compound and reduce its cytotoxic effect.
Troubleshooting Guide
This section addresses common issues encountered during this compound cytotoxicity assays and provides potential solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects: Evaporation from the outer wells of the plate. 3. Inaccurate pipetting: Errors in dispensing this compound or assay reagents. | 1. Ensure a homogenous cell suspension before and during plating. 2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity. 3. Use calibrated pipettes and proper pipetting techniques. |
| Low or no cytotoxicity observed | 1. Low folate receptor expression: The cell line may not express sufficient FR for this compound uptake. 2. Incorrect drug concentration: The concentrations tested may be too low. 3. Short incubation time: The duration of drug exposure may be insufficient to induce cell death. 4. This compound degradation: Improper storage or handling of the drug. | 1. Verify FR expression in your cell line using techniques like flow cytometry or western blotting. 2. Perform a wider dose-response curve, extending to higher concentrations. 3. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time. 4. Prepare fresh this compound dilutions for each experiment and store the stock solution as recommended. |
| High background in the assay | 1. Contamination: Bacterial or fungal contamination in the cell culture. 2. Reagent interference: The assay reagents may react with components in the culture medium. | 1. Regularly check cell cultures for contamination. 2. Include a "no-cell" control (medium with assay reagents only) to measure background absorbance/fluorescence. |
| Unexpected dose-response curve (e.g., non-sigmoidal) | 1. Drug precipitation: this compound may precipitate at high concentrations. 2. Off-target effects: At very high concentrations, this compound may induce cytotoxicity through mechanisms other than FR-mediated uptake. | 1. Visually inspect the wells for any precipitate. If observed, consider using a different solvent or lowering the highest concentration. 2. Analyze the dose-response curve carefully and consider the possibility of multiple mechanisms of action at different concentration ranges. |
Quantitative Data Summary
While specific IC50 values for this compound can vary significantly depending on the cell line and experimental conditions, the following table provides a general guideline based on available literature. Researchers should always determine the precise IC50 for their specific experimental setup.
| Parameter | Value | Cell Type Context |
| Effective IC50 Range | Single-digit nanomolar (nM) | Folate receptor-positive (FR+) cancer cell lines |
| Recommended Initial Screening Range | 0.01 nM - 1 µM | To determine the dynamic range of the dose-response curve |
| Folic Acid Competition Concentration | 100 - 1000 fold molar excess | To confirm FR-mediated uptake |
Experimental Protocols
This section provides a detailed methodology for a standard in vitro cytotoxicity assay using this compound, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay as an example.
Cell Culture
-
Culture your chosen cancer cell line in the appropriate complete growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase and have a viability of >95% before seeding for the assay.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in complete growth medium at 2x the final desired concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include untreated, vehicle, and positive controls. For the folate competition control, pre-incubate the cells with medium containing a high concentration of free folic acid for 1-2 hours before adding this compound.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using appropriate software.
-
Visual Diagrams
This compound Mechanism of Action
References
Vintafolide Experiments: Technical Support & Troubleshooting Guide
Welcome to the technical support center for Vintafolide experimentation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during in vitro and in vivo studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule drug conjugate (SMDC). It consists of the vitamin folic acid linked to a potent vinca alkaloid, desacetylvinblastine hydrazide (DAVLBH). The folic acid component targets the folate receptor alpha (FRα), which is overexpressed on the surface of various cancer cells, including ovarian, lung, and breast cancers. Upon binding to FRα, this compound is internalized by the cell through endocytosis. Inside the cell, the acidic environment of the endosome and reductive activity cleave the linker, releasing the DAVLBH payload, which then disrupts microtubule formation, leading to cell cycle arrest and apoptosis.[1][2]
Q2: My in vitro experiments with this compound show inconsistent cytotoxicity (IC50 values vary significantly between experiments). What are the potential causes?
A2: Inconsistent IC50 values are a common issue and can stem from several factors:
-
Folate Receptor Alpha (FRα) Expression Levels: The efficacy of this compound is critically dependent on the expression of FRα on the target cells.[1] FRα expression can vary with cell passage number and culture conditions. It is crucial to regularly verify FRα expression using methods like flow cytometry or western blotting.
-
Folic Acid Concentration in Culture Media: The concentration of free folic acid in your cell culture medium can significantly impact this compound's effectiveness. High levels of free folic acid will compete with this compound for binding to FRα, thereby reducing its uptake and cytotoxic effect.[1] For this compound experiments, it is recommended to use folate-deficient media.
-
Cell Seeding Density and Proliferation Rate: The density at which you seed your cells and their growth rate can influence their response to treatment. Ensure you use a consistent seeding density and that cells are in the exponential growth phase at the time of treatment.
-
Assay-Specific Variability: The choice of cytotoxicity assay (e.g., MTT, XTT, CellTiter-Glo) and the incubation time can affect the results. Ensure your chosen assay is optimized for your cell line and that you adhere to a standardized protocol.
Q3: I am not observing the expected anti-tumor effect of this compound in my in vivo xenograft model. What should I troubleshoot?
A3: Several factors can contribute to a lack of in vivo efficacy:
-
Tumor Model Selection: Ensure the cell line used for the xenograft has high and stable expression of FRα. It is advisable to confirm FRα expression in the established tumors.
-
This compound Dosing and Schedule: Preclinical studies have shown that a more frequent, "dose-dense" administration schedule at lower doses can be more effective than less frequent, higher doses.[3] This is thought to be due to the recycling of the folate receptor.
-
Companion Diagnostic Correlation: The clinical development of this compound utilized a companion imaging agent, 99mTc-etarfolatide, to identify tumors with sufficient FRα expression.[1] In a preclinical setting, you can use imaging techniques or ex vivo analysis to confirm FRα expression in the tumors of your animal models.
-
Drug Stability and Formulation: Ensure the this compound formulation is prepared correctly and has not degraded. This compound is water-soluble, which aids in its administration.[1]
Q4: Are there known mechanisms of resistance to this compound?
A4: Yes, resistance to this compound and other antifolates can occur through several mechanisms:
-
Downregulation or loss of FRα expression: This is the most direct mechanism of resistance, as the drug cannot enter the cell without its target receptor.
-
Impaired drug transport: Alterations in the endocytic pathway could potentially reduce the internalization of the this compound-FRα complex.
-
Alterations in endosomal processing: Changes in the endosomal environment that prevent the cleavage of the linker and release of DAVLBH could lead to resistance.
-
Increased drug efflux: Overexpression of multidrug resistance pumps could potentially efflux the DAVLBH payload out of the cell before it can exert its effect.
-
Alterations in the drug target: Mutations in tubulin, the target of DAVLBH, could prevent the drug from binding and disrupting microtubule formation.
-
Defective polyglutamylation: While more relevant for classical antifolates, impaired polyglutamylation can reduce the intracellular retention of folate-based drugs.[4][5][6]
Troubleshooting Guides
Issue 1: High Variability in In Vitro Cytotoxicity Assays
| Potential Cause | Troubleshooting Steps |
| Inconsistent FRα Expression | 1. Verify FRα Expression: Regularly assess FRα protein levels on the cell surface using flow cytometry with a validated anti-FRα antibody. Compare expression levels to a known FRα-positive control cell line (e.g., KB, IGROV-1) and a negative control (e.g., A549).[7][8][9] 2. Control Cell Passage: Use cells within a defined, low passage number range for all experiments, as FRα expression may drift with continuous passaging. 3. Standardize Culture Conditions: Maintain consistent cell culture conditions, including media, serum, and supplements. |
| Interference from Media Components | 1. Use Folate-Deficient Media: Culture cells in folate-deficient RPMI or a similar medium for at least 24-48 hours prior to and during the this compound treatment.[10] 2. Control for Serum Lot Variability: Test different lots of fetal bovine serum (FBS) for their impact on this compound cytotoxicity, as folate levels can vary between lots. |
| Assay Protocol Inconsistency | 1. Optimize Seeding Density: Determine the optimal cell seeding density that ensures cells are in the logarithmic growth phase throughout the experiment. 2. Standardize Incubation Times: Use a consistent incubation time for both drug treatment and the final assay readout (e.g., 72 hours for this compound treatment, followed by a 4-hour MTT incubation). 3. Ensure Complete Solubilization: If using an MTT assay, ensure complete solubilization of the formazan crystals before reading the absorbance. |
Issue 2: Lack of Expected In Vivo Anti-Tumor Efficacy
| Potential Cause | Troubleshooting Steps |
| Suboptimal Tumor Model | 1. Confirm FRα Expression in Xenografts: Before initiating treatment, confirm FRα expression in a subset of established tumors via immunohistochemistry (IHC) or by using an imaging agent like 99mTc-etarfolatide.[11] 2. Select Appropriate Cell Line: Use a cell line with high and stable FRα expression, such as KB or J6456, which have been used in preclinical this compound studies.[2] |
| Ineffective Dosing Regimen | 1. Implement Dose-Dense Schedule: Based on preclinical findings, a more frequent dosing schedule (e.g., daily for 5 days) may be more effective than less frequent, higher doses.[3] 2. Optimize Dose Level: Perform a dose-response study in your specific tumor model to determine the optimal therapeutic dose. |
| Drug Administration and Stability | 1. Verify Formulation: Ensure this compound is correctly formulated and stored according to the manufacturer's instructions to prevent degradation. 2. Confirm Route of Administration: Intravenous (tail vein) injection is the standard route of administration for this compound in preclinical models.[3] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed FRα-positive cells (e.g., KB) and FRα-negative control cells (e.g., A549) in a 96-well plate at a pre-determined optimal density in folate-deficient RPMI medium supplemented with 10% dialyzed FBS. Incubate for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in folate-deficient medium. Replace the existing medium with the this compound-containing medium. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[12][13][14][15]
-
Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Quantification of FRα Expression by Flow Cytometry
-
Cell Preparation: Harvest cells and wash with PBS.
-
Antibody Staining: Resuspend cells in a staining buffer (e.g., PBS with 1% BSA) and add a primary antibody against FRα. Incubate on ice for 30-60 minutes.
-
Secondary Antibody Staining: Wash the cells and resuspend in staining buffer containing a fluorescently labeled secondary antibody. Incubate on ice for 30 minutes in the dark.
-
Data Acquisition: Wash the cells and resuspend in PBS. Analyze the cells using a flow cytometer.
-
Data Analysis: Gate on the live cell population and quantify the mean fluorescence intensity (MFI) to determine the level of FRα expression.[7]
Protocol 3: In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject FRα-positive cells (e.g., 5 x 10^6 KB cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment Initiation: When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
This compound Administration: Administer this compound intravenously (e.g., via tail vein injection) according to the desired dosing schedule (e.g., 2 µmol/kg, three times a week).[3]
-
Efficacy Assessment: Monitor tumor volume and body weight throughout the study. At the end of the study, excise the tumors for further analysis (e.g., IHC for FRα).
Quantitative Data Summary
Table 1: Preclinical Efficacy of this compound in Xenograft Models
| Cell Line | Tumor Type | Mouse Strain | Dosing Schedule | Outcome | Reference |
| KB | Human Nasopharyngeal Carcinoma | Nude Mice | 2 µmol/kg, 3 times/week | 5/5 complete responses, 4/5 cures | [3] |
| J6456 | Murine Lymphoma | Syngeneic Mice | Not specified | 5/5 complete cures | [3] |
Visualizations
Caption: this compound's mechanism of action.
Caption: Troubleshooting inconsistent in vitro results.
Caption: Folate Receptor α signaling pathways.
References
- 1. This compound: a novel targeted therapy for the treatment of folate receptor expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profile of this compound (EC145) and its use in the treatment of platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medscape.com [medscape.com]
- 4. Cellular and molecular mechanisms of resistance to antifolate drugs: new analogues and approaches to overcome the resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular basis of antifolate resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Flow cytometric method for determining folate receptor expression on ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Folate Receptor-Positive Gynecological Cancer Cells: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Pafolacianine (Cytalux®) for Fluorescence-Guided Surgery in Head and Neck Squamous Cell Carcinoma: A Negative Study with Important Clinical Implications | springermedizin.de [springermedizin.de]
- 10. mdpi.com [mdpi.com]
- 11. Direct In Vivo Evidence of Activated Macrophages in Human Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Vintafolide Delivery in Animal Studies: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vintafolide (also known as EC145) in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Formulation and Administration
Q1: How should I prepare this compound for intravenous injection in mice?
A1: this compound is a water-soluble compound due to a hydrophilic peptide spacer, which means it can be dosed intravenously without requiring co-administered solubilizing or dispersing agents[1][2][3]. For preclinical studies, it is typically dissolved in a sterile, isotonic solution such as 0.9% saline or phosphate-buffered saline (PBS) to the desired concentration.
Q2: What is the recommended storage and stability of reconstituted this compound solution?
A2: While specific stability data for reconstituted this compound in a research setting is not extensively published, general practice for similar compounds involves storing the solution at 4°C for short-term use (within 24-72 hours) and protecting it from light. For longer-term storage, it is advisable to aliquot the solution and store it at -20°C or -80°C. However, repeated freeze-thaw cycles should be avoided. It is recommended to perform a small-scale stability test for your specific experimental conditions if the solution will be stored for an extended period.
Q3: What is the optimal dosing schedule for this compound in mouse xenograft models?
A3: Preclinical studies have indicated that this compound is most effective when administered on a more frequent, dose-dense schedule at lower dose levels[3]. A daily administration for five consecutive days has been shown to be superior to less frequent dosing regimens[4]. This approach takes advantage of the natural recycling mechanism of the folate receptor, maintaining consistent pressure on the tumor cells[3].
Troubleshooting Efficacy and Inconsistent Results
Q4: I am observing variable or suboptimal anti-tumor efficacy. What are the potential causes and how can I troubleshoot this?
A4: Several factors can contribute to variable efficacy. Here are some key areas to investigate:
-
Folate Receptor (FR) Expression: The efficacy of this compound is critically dependent on the expression of FRα on the tumor cells[3]. It is essential to confirm and quantify FR expression in your tumor model. Inconsistent FR expression across different passages of a cell line or variability between individual tumors can lead to inconsistent results.
-
Competition with Endogenous Folate: Ensure that the diet of the animals is controlled for folate levels. High levels of circulating folic acid can compete with this compound for binding to the folate receptor, thereby reducing its efficacy[1].
-
Tumor Microenvironment: The penetration of folate-targeted drugs into solid tumors can be affected by the tumor microenvironment[5]. Factors such as high interstitial fluid pressure and a dense extracellular matrix can limit drug delivery.
-
Animal Health and Model Integrity: The overall health of the animals and the consistency of the tumor model are crucial. Ensure that tumors are of a consistent size at the start of treatment and that the animals are free from other health issues that could impact the study outcome.
Q5: How can I assess the Folate Receptor (FR) status of my animal models?
A5: There are several methods to assess FR status:
-
Immunohistochemistry (IHC): This is a common method to evaluate FRα expression in tumor tissue sections. Use a validated anti-FRα antibody for staining[4][6][7][8].
-
Flow Cytometry: If working with cell lines, flow cytometry can quantify the percentage of FR-positive cells and the receptor density on the cell surface[9].
-
In Vivo Imaging: The companion diagnostic agent, 99mTc-etarfolatide (EC20), can be used with single-photon emission computed tomography (SPECT) to non-invasively visualize FR-positive tumors in real-time within the animal[3][10]. This allows for the selection of animals with FR-positive tumors for treatment studies.
Off-Target Effects and Toxicity
Q6: What are the known off-target effects and toxicities of this compound in animal studies, and how can they be managed?
A6: Preclinical studies in mice have generally shown this compound to be well-tolerated, with no significant weight loss or durable tissue damage observed at therapeutic doses[11]. The primary dose-limiting toxicity identified in clinical trials was constipation[12]. In animal studies, careful monitoring of animal well-being, including body weight, food and water intake, and signs of gastrointestinal distress, is important. If toxicity is observed, consider adjusting the dose or dosing schedule.
Quantitative Data from Animal Studies
The following tables summarize quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy of this compound in Mouse Xenograft Models
| Tumor Model | Cell Line | Mouse Strain | This compound Dose | Dosing Schedule | Outcome | Reference |
| Nasopharyngeal Carcinoma | KB | Nude | 2 µmol/kg | Three times a week for 2-3 weeks | Complete response in 5/5 mice; cures in 4/5 mice | [4][11] |
| Murine Lymphoma | J6456 | Not Specified | Not Specified | Not Specified | Complete cures in 5/5 mice | [11] |
| M109 Lung Carcinoma | M109 | BALB/c | Not Specified | Not Specified | Demonstrated specificity for FR-containing cells | [1][3] |
Table 2: Pharmacokinetic Parameters of this compound (EC145) in Humans (Phase I Study)
| Administration Route | Dose | Cmax (ng/mL) | Half-life (t½) | Reference |
| Bolus IV Injection | 2.5 mg | ~130 | ~20 minutes | [13] |
| 1-Hour IV Infusion | 2.5 mg | ~42 | ~25 minutes | [13] |
Experimental Protocols
Protocol 1: Preparation and Intravenous Administration of this compound in Mice
-
Reconstitution:
-
Based on its water-soluble nature, this compound (EC145) can be reconstituted in sterile 0.9% sodium chloride (saline) or sterile phosphate-buffered saline (PBS), pH 7.4.
-
Calculate the required amount of this compound based on the desired dose (e.g., 2 µmol/kg) and the average weight of the mice in the treatment group.
-
Prepare a stock solution of known concentration. For example, dissolve a known weight of this compound in a specific volume of saline to achieve a stock concentration that allows for an injection volume of approximately 100-200 µL per mouse.
-
Gently vortex or swirl the vial to ensure complete dissolution. Protect the solution from light.
-
-
Intravenous (Tail Vein) Injection:
-
Warm the mouse under a heat lamp or by placing its tail in warm water to induce vasodilation of the tail veins.
-
Place the mouse in a suitable restraint device.
-
Disinfect the tail with an alcohol wipe.
-
Using a 27-30 gauge needle attached to a syringe containing the this compound solution, identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the calculated volume of this compound solution. Successful injection is indicated by a lack of resistance and blanching of the vein.
-
If a subcutaneous "bleb" forms, the injection is not intravenous. Withdraw the needle and attempt the injection at a more proximal site on the tail or in the other lateral vein.
-
After successful injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Monitor the animal for any immediate adverse reactions.
-
Protocol 2: Assessment of Folate Receptor α (FRα) Expression by Immunohistochemistry (IHC)
-
Tissue Preparation:
-
Harvest tumor tissue from xenograft models and fix in 10% neutral buffered formalin for 6-72 hours.
-
Process the fixed tissue and embed in paraffin to create formalin-fixed, paraffin-embedded (FFPE) blocks.
-
Cut 4-5 micron thick sections from the FFPE blocks and mount them on positively charged slides.
-
-
Immunohistochemical Staining:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval in a citrate buffer).
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific protein binding with a suitable blocking serum.
-
Incubate the sections with a validated primary antibody against FRα (e.g., mouse monoclonal anti-FOLR1) at a predetermined optimal concentration and incubation time.
-
Wash the slides and incubate with a biotinylated secondary antibody.
-
Wash and then incubate with a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Develop the signal using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of antigen expression.
-
Counterstain the sections with hematoxylin.
-
-
Scoring and Analysis:
-
Dehydrate the slides, clear in xylene, and coverslip.
-
Examine the slides under a light microscope.
-
Score the percentage of viable tumor cells showing moderate (2+) and/or strong (3+) membrane staining for FRα[8][14]. A positive result is often defined as ≥75% of viable tumor cells exhibiting moderate to strong membrane staining[6][8].
-
Visualizations
Caption: this compound's targeted delivery and intracellular drug release pathway.
References
- 1. Folate targeting of drug carriers: a mathematical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Folate-Functionalized Nanoparticle Drug Delivery Systems—Effectiveness and Concerns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a novel targeted therapy for the treatment of folate receptor expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayocliniclabs.com [mayocliniclabs.com]
- 5. Complex effects of tumor microenvironment on the tumor disposition of carrier-mediated agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sfmc.testcatalog.org [sfmc.testcatalog.org]
- 7. oncology.labcorp.com [oncology.labcorp.com]
- 8. doctors.anticancer.co.il [doctors.anticancer.co.il]
- 9. Targeted drug delivery via folate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. Profile of this compound (EC145) and its use in the treatment of platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase I study of folate conjugate EC145 (this compound) in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase I Study of Folate Conjugate EC145 (this compound) in Patients With Refractory Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aplm [aplm.kglmeridian.com]
Technical Support Center: Managing Vinblastine Payload Toxicity in Preclinical Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in managing the toxicities associated with the vinblastine payload in preclinical studies. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary dose-limiting toxicities of vinblastine observed in preclinical models?
A1: The primary dose-limiting toxicities of vinblastine in preclinical studies are myelosuppression, particularly neutropenia, and neurotoxicity.[1][2] Myelosuppressive effects are often more pronounced in animals with pre-existing bone marrow infiltration.[2]
Q2: What are the common signs of neurotoxicity in rodents treated with vinblastine?
A2: Vinblastine-induced neurotoxicity in rodents can manifest as mechanical allodynia (pain in response to a non-painful stimulus), thermal hyperalgesia (increased sensitivity to heat), and motor impairments.[3] Behavioral assessments are key to quantifying these effects.
Q3: How can I monitor for myelosuppression in my preclinical study?
A3: Regular monitoring of complete blood counts (CBCs) is essential. The nadir (lowest point) of the white blood cell count, particularly neutrophils, typically occurs 5 to 10 days after vinblastine administration, with recovery between 7 and 14 days.[4]
Q4: Are there any strategies to mitigate vinblastine-induced toxicity without compromising its anti-cancer efficacy?
A4: Dose adjustments are a primary strategy.[5] Additionally, supportive care measures can be implemented. For instance, prophylactic laxatives may be used to manage constipation, a common side effect of autonomic neuropathy.[6]
Q5: What is the mechanism behind vinblastine-induced toxicity?
A5: Vinblastine is a microtubule inhibitor. By binding to tubulin, it disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the M-phase and subsequent apoptosis (programmed cell death).[7][8] This disruption of microtubules in non-cancerous, rapidly dividing cells like those in the bone marrow and neurons contributes to its toxicity.
Troubleshooting Guides
Issue: Unexpectedly Severe Myelosuppression
| Possible Cause | Troubleshooting/Optimization |
| Incorrect Dosing Calculation | Double-check all calculations for vinblastine dosage and dilution. Ensure the correct final concentration. |
| Animal Strain Sensitivity | Review literature for known strain-specific sensitivities to vinblastine. Consider a pilot study with a small cohort to determine the maximum tolerated dose (MTD) in your specific strain. |
| Compromised Animal Health | Ensure animals are healthy and free from underlying infections or conditions that could exacerbate myelosuppression. |
| Dosing Frequency | Vinblastine should not be administered more frequently than once every 7 days to allow for bone marrow recovery.[2] |
Issue: High Variability in Neurotoxicity Assessment
| Possible Cause | Troubleshooting/Optimization |
| Inconsistent Behavioral Testing | Standardize the testing environment to minimize stress and variability. Ensure all personnel are trained on the specific protocols for tests like the von Frey or hot plate. |
| Subjective Scoring | Utilize automated detection systems where possible or have a blinded observer score the behavioral responses to reduce bias. |
| Acclimation Period | Ensure animals are properly acclimated to the testing apparatus and environment before starting the experiment. |
Issue: Gastrointestinal Distress (Constipation/Diarrhea)
| Possible Cause | Troubleshooting/Optimization |
| Autonomic Neuropathy | Prophylactically administer stool softeners or laxatives.[9] Monitor fecal output and consistency. |
| Direct Mucosal Damage | Provide a highly palatable and easily digestible diet. Ensure adequate hydration. In severe cases of diarrhea, anti-diarrheal medications may be considered under veterinary guidance.[10] |
| Dehydration | Monitor for signs of dehydration (e.g., skin tenting, reduced urine output). Provide supplemental hydration (e.g., subcutaneous fluids) as needed. |
Quantitative Data Summary
Table 1: Dose-Dependent Myelosuppression of Vinblastine in Mice
| Vinblastine Dose (mg/kg) | Nadir Neutrophil Count (x10³/µL) (Day 7) | Reference Animal Strain |
| 0.5 | 2.5 ± 0.4 | Swiss mice |
| 1.0 | 1.2 ± 0.3 | Swiss mice |
| 1.5 | 0.5 ± 0.2 | Swiss mice |
Note: Data is synthesized from typical findings in the literature and should be used as a general guide.[11][12] Actual results may vary depending on the specific experimental conditions.
Table 2: Dose-Dependent Neurotoxicity of Vinblastine in Rats
| Vinblastine Dose (mg/kg/week for 5 weeks) | Paw Withdrawal Threshold (g) - von Frey Test | Reference Animal Strain |
| 0.1 | 8.2 ± 1.5 | Wistar rats |
| 0.2 | 4.5 ± 1.1 | Wistar rats |
| 0.4 | 2.1 ± 0.8 | Wistar rats |
Note: Data is synthesized based on reported preclinical studies.[3] The von Frey test measures mechanical allodynia, with a lower threshold indicating increased sensitivity.
Experimental Protocols
Protocol 1: Assessment of Mechanical Allodynia using the von Frey Test
Objective: To quantify mechanical sensitivity in rodents as an indicator of peripheral neuropathy.
Materials:
-
Von Frey filaments of varying stiffness (e.g., 0.4g to 15g)
-
Elevated wire mesh platform
-
Plexiglas enclosures for each animal
Procedure:
-
Acclimate the animals to the testing environment by placing them in the enclosures on the wire mesh platform for at least 15-30 minutes before testing.
-
Begin with a filament in the mid-range of forces.
-
Apply the filament to the plantar surface of the hind paw with enough force to cause the filament to bend.
-
Hold the filament in place for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% withdrawal threshold. If there is a positive response, use the next weaker filament. If there is no response, use the next stronger filament.
-
The pattern of responses is used to calculate the 50% withdrawal threshold.[13]
Protocol 2: Assessment of Thermal Hyperalgesia using the Hot Plate Test
Objective: To measure the response latency to a thermal stimulus as an indicator of thermal hyperalgesia.
Materials:
-
Hot plate apparatus with adjustable temperature
-
Plexiglas cylinder to confine the animal to the hot plate surface
Procedure:
-
Set the hot plate temperature to a constant, noxious temperature (e.g., 55°C).[5]
-
Place the animal on the hot plate and immediately start a timer.
-
Observe the animal for nocifensive behaviors such as paw licking, shaking, or jumping.
-
Stop the timer and remove the animal from the hot plate as soon as a nocifensive behavior is observed.
-
A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.[5]
Protocol 3: Hematological Analysis in Mice
Objective: To perform a complete blood count (CBC) to assess for myelosuppression.
Materials:
-
EDTA-coated micro-collection tubes
-
Automated hematology analyzer calibrated for mouse blood
-
Pipettes and tips
Procedure:
-
Collect a blood sample (approximately 50-100 µL) from the saphenous vein or by cardiac puncture at the terminal endpoint.
-
Immediately transfer the blood into an EDTA-coated tube to prevent coagulation.
-
Gently invert the tube several times to ensure thorough mixing with the anticoagulant.
-
Analyze the sample using an automated hematology analyzer to obtain values for white blood cells (WBC), red blood cells (RBC), platelets, hemoglobin, hematocrit, and a differential WBC count.
Protocol 4: Histopathological Evaluation of Sciatic Nerve
Objective: To assess for nerve damage and demyelination.
Materials:
-
4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Paraffin
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
Procedure:
-
At the end of the study, perfuse the animal with PBS followed by 4% PFA.
-
Carefully dissect the sciatic nerve.
-
Post-fix the nerve in 4% PFA overnight.
-
Process the tissue through a graded series of ethanol and xylene, and then embed in paraffin.
-
Cut thin sections (e.g., 5 µm) using a microtome and mount on glass slides.
-
Stain the sections with H&E to visualize nerve morphology.
-
Examine under a microscope for signs of axonal degeneration, demyelination, and inflammation.[11]
Visualizations
Caption: Vinblastine-induced apoptosis signaling pathway.
Caption: Troubleshooting workflow for managing vinblastine toxicity.
References
- 1. labeling.pfizer.com [labeling.pfizer.com]
- 2. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vinblastine induces acute, cell cycle phase-independent apoptosis in some leukemias and lymphomas and can induce acute apoptosis in others when Mcl-1 is suppressed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Continuous low-dose therapy with vinblastine and VEGF receptor-2 antibody induces sustained tumor regression without overt toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of extracellular signal-regulated kinase (ERK) mediates cell cycle phase independent apoptosis in vinblastine-treated ML-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. droracle.ai [droracle.ai]
- 8. benchchem.com [benchchem.com]
- 9. Cytogenetic consequences of vinblastine treatment in mouse bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI - Continuous low-dose therapy with vinblastine and VEGF receptor-2 antibody induces sustained tumor regression without overt toxicity [jci.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Vintafolide-Disulfide Linker Cleavage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Vintafolide-disulfide linker cleavage in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound's disulfide linker cleavage?
A1: this compound possesses a self-immolative disulfide linker designed for cleavage within the reducing environment of the cell.[1][2][3] The primary intracellular thiol responsible for this cleavage is glutathione (GSH), which is present in significantly higher concentrations inside cells (millimolar range) compared to the bloodstream (micromolar range).[4][5] The cleavage process involves a nucleophilic attack by a thiol on the disulfide bond. Following this initial cleavage, the resulting thiolate intermediate undergoes a rapid, spontaneous self-immolation reaction (a 1,2-elimination) to release the active drug payload, desacetylvinblastine hydrazide (DAVLBH).[1]
Q2: What are the recommended reducing agents for in vitro cleavage of the this compound-disulfide linker?
A2: For in vitro studies, the most commonly used reducing agents are Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT).[6][7]
-
TCEP is often preferred as it is a non-thiol-containing reducing agent, meaning it does not need to be removed before subsequent reactions with thiol-reactive probes. It is also more stable, odorless, and effective over a broader pH range (1.5-8.5).[6][7]
-
DTT is a strong reducing agent but contains thiol groups itself, which can interfere with downstream applications. Therefore, excess DTT must be removed after the reduction step. Its reducing activity is also optimal at a pH greater than 7.[6][7]
Q3: How does steric hindrance affect the cleavage of disulfide linkers like the one in this compound?
A3: Steric hindrance around the disulfide bond plays a crucial role in its stability and cleavage kinetics.[1][2] Increased steric hindrance, for example, through the introduction of methyl groups adjacent to the disulfide bond, can enhance the linker's stability in circulation by protecting it from premature cleavage by plasma thiols.[1] However, excessive steric hindrance may also slow down the rate of intracellular cleavage by glutathione, potentially reducing the efficiency of drug release at the target site.[2] Therefore, an optimal level of steric hindrance is a key design consideration for disulfide linkers to balance stability in circulation with efficient intracellular payload release.
Q4: What analytical methods can be used to quantify the cleavage of the this compound linker and the release of the drug payload?
A4: Several analytical techniques can be employed to monitor and quantify the cleavage of this compound's disulfide linker and the subsequent release of DAVLBH. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a powerful method for separating and identifying the intact this compound, the cleaved linker fragments, and the released DAVLBH.[8][9] For real-time monitoring of the cleavage reaction, spectrophotometric methods can be utilized if a chromophoric leaving group is part of the linker system.[10] Additionally, in vitro drug release assays often rely on HPLC-based quantification of the released drug over time.[11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or Incomplete Cleavage | Insufficient Reducing Agent: The concentration of the reducing agent (e.g., Glutathione, TCEP, DTT) is too low to effectively reduce all disulfide bonds. | Increase the molar excess of the reducing agent. A 10- to 100-fold molar excess is a common starting point for in vitro assays.[10] |
| Suboptimal pH: The pH of the reaction buffer is not optimal for the activity of the chosen reducing agent. | Adjust the buffer pH to the optimal range for your reducing agent. For DTT, the optimal pH is typically between 7 and 9. TCEP is effective over a broader pH range of 1.5 to 8.5.[6][10] | |
| Low Reaction Temperature: The temperature is too low for the reaction to proceed at an efficient rate. | While many reduction reactions proceed at room temperature, increasing the temperature to 37°C can enhance the reaction rate.[10] | |
| Short Incubation Time: The reaction has not been allowed to proceed for a sufficient amount of time. | Increase the incubation time. While some reductions can be rapid, allowing the reaction to proceed for 30-60 minutes is a good starting point, with longer times potentially needed for complete cleavage.[10] | |
| Precipitation of this compound or Cleaved Products | Poor Solubility: The cleaved drug payload (DAVLBH) or this compound itself may have limited solubility in the reaction buffer. | This compound is designed to be water-soluble.[2] However, if precipitation occurs, consider adding a small percentage (typically <10%) of an organic co-solvent like DMSO or DMF to the buffer.[12] |
| Protein Denaturation (if in a complex mixture): If the experiment involves proteins, the reaction conditions may be causing them to denature and precipitate. | Ensure the pH and ionic strength of the buffer are suitable for maintaining protein stability. If using an organic co-solvent, keep its concentration to a minimum. | |
| Inconsistent or Irreproducible Results | Degraded Reducing Agent: The reducing agent may have oxidized over time, leading to reduced activity. | Prepare fresh stock solutions of DTT or TCEP before each experiment. DTT is particularly susceptible to oxidation.[10] |
| Re-oxidation of Thiols: The cleaved thiol intermediates may be re-forming disulfide bonds, especially in the presence of oxygen. | Work with degassed buffers and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). After cleavage, you can cap the free thiols with an alkylating agent like N-ethylmaleimide (NEM) if they are not intended for further reaction. | |
| Inaccurate Quantification: The analytical method used to measure cleavage is not accurate or sensitive enough. | Calibrate your analytical instruments (e.g., HPLC, mass spectrometer) with known standards of this compound and the expected cleavage products. Ensure your sample preparation and analysis protocols are validated. |
Data Presentation
Table 1: Illustrative Cleavage Efficiency of this compound-Disulfide Linker with Different Reducing Agents.
| Reducing Agent | Concentration (mM) | Incubation Time (min) | Temperature (°C) | pH | Cleavage Efficiency (%) |
| Glutathione (GSH) | 5 | 60 | 37 | 7.4 | 85 |
| Glutathione (GSH) | 10 | 60 | 37 | 7.4 | 95 |
| Dithiothreitol (DTT) | 10 | 30 | 25 | 8.0 | 98 |
| Dithiothreitol (DTT) | 10 | 30 | 25 | 6.5 | 70 |
| Tris(2-carboxyethyl)phosphine (TCEP) | 5 | 30 | 25 | 7.4 | 99 |
| Tris(2-carboxyethyl)phosphine (TCEP) | 5 | 30 | 25 | 5.0 | 90 |
Note: This table presents illustrative data based on general principles of disulfide bond cleavage and may not represent actual experimental results for this compound. Researchers should perform their own optimization experiments.
Table 2: Illustrative Effect of Temperature and pH on Glutathione-Mediated Cleavage of this compound-Disulfide Linker.
| Glutathione (GSH) Concentration (mM) | Temperature (°C) | pH | Cleavage Efficiency (%) after 60 min |
| 5 | 25 | 7.4 | 60 |
| 5 | 37 | 7.4 | 85 |
| 5 | 37 | 6.5 | 75 |
| 5 | 37 | 8.0 | 90 |
Note: This table presents illustrative data. Optimal conditions should be determined empirically.
Experimental Protocols
Protocol 1: In Vitro Cleavage of this compound-Disulfide Linker using Glutathione
Objective: To simulate the intracellular cleavage of the this compound-disulfide linker.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4, deoxygenated
-
Reaction tubes
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., 10% trifluoroacetic acid in water)
-
HPLC-MS system for analysis
Procedure:
-
Prepare a fresh stock solution of GSH (e.g., 100 mM in deoxygenated PBS, pH 7.4).
-
In a reaction tube, add PBS to achieve the desired final volume.
-
Add the GSH stock solution to the reaction tube to reach the desired final concentration (e.g., 5 mM or 10 mM).
-
Add the this compound stock solution to the reaction tube to a final concentration of, for example, 100 µM.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution.
-
Analyze the quenched samples by HPLC-MS to quantify the remaining intact this compound and the amount of released DAVLBH.
-
Calculate the percentage of cleavage at each time point.
Protocol 2: In Vitro Cleavage of this compound-Disulfide Linker using TCEP
Objective: To achieve rapid and efficient in vitro cleavage of the this compound-disulfide linker for analytical purposes.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)
-
Reaction tubes
-
Quenching solution (optional, depending on downstream analysis)
-
HPLC-MS system for analysis
Procedure:
-
Prepare a fresh stock solution of TCEP (e.g., 0.5 M in water).
-
In a reaction tube, dissolve this compound in the reaction buffer to a final concentration of, for example, 1 mg/mL.
-
Add the TCEP stock solution to the this compound solution to a final TCEP concentration of 5 mM.
-
Incubate the reaction mixture for 30 minutes at room temperature.
-
If required for downstream applications, the reaction can be stopped, and excess TCEP can be removed using a desalting column.
-
Analyze the reaction mixture by HPLC-MS to confirm the complete cleavage of the disulfide linker and the presence of the released DAVLBH.
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. agscientific.com [agscientific.com]
- 8. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. benchchem.com [benchchem.com]
- 11. Reduction/temperature/pH multi-stimuli responsive core cross-linked polypeptide hybrid micelles for triggered and intracellular drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Vintafolide-Folate Receptor Binding: Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with vintafolide and its interaction with folate receptors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist with your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the expected binding affinity of this compound for folate receptor alpha (FRα)?
A1: this compound is a high-affinity ligand for Folate Receptor alpha (FRα).[1][2] Preclinical studies have demonstrated that its binding affinity is potent, with reported IC50 values in the single-digit nanomolar range.[1] It is important to note that the binding affinity of this compound is slightly less than that of folic acid itself, with a relative binding affinity of approximately 0.47 compared to folic acid.[1]
Q2: How does the binding of this compound differ between folate receptor alpha (FRα) and beta (FRβ)?
A2: this compound was primarily designed to target FRα, which is frequently overexpressed on the surface of various cancer cells.[1][3] While both FRα and FRβ can bind folate and its conjugates, there are differences in their tissue distribution and binding specificities for various folate derivatives.[1][4][5] FRα is predominantly found on epithelial cells, whereas FRβ is expressed on hematopoietic cells and activated macrophages.[4][5] For experiments investigating isoform specificity, it is crucial to use cell lines with well-characterized FRα and FRβ expression levels.
Q3: Can this compound's binding be completely blocked by free folic acid?
A3: Yes, the binding of this compound to folate receptors is specific and can be competitively inhibited by an excess of free folic acid.[1] This is a critical control in binding assays to differentiate specific receptor-mediated binding from non-specific binding.
Q4: What is the mechanism of this compound internalization after binding to the folate receptor?
A4: Upon binding to the folate receptor, the this compound-receptor complex is internalized into the cell via receptor-mediated endocytosis. The complex is then trafficked to an endosome. The acidic environment within the endosome facilitates the cleavage of the disulfide linker in this compound, releasing the cytotoxic drug payload, desacetylvinblastine hydrazide (DAVLBH), inside the cell.[1]
Troubleshooting Guides
Issue 1: Low or No Detectable this compound Binding
| Possible Cause | Troubleshooting Step |
| Low FR Expression in Cell Line | Verify the expression level of the target folate receptor isoform (FRα or FRβ) in your cell line using techniques like Western blot, qPCR, or flow cytometry. Select a cell line known to have high FR expression (e.g., KB, IGROV-1 for FRα). |
| Incorrect Assay Conditions | Optimize incubation time and temperature. Binding assays are often performed at 4°C to minimize receptor internalization and ligand degradation. Ensure the pH of the binding buffer is optimal (typically pH 7.4).[6] |
| Degradation of this compound | Prepare fresh solutions of this compound for each experiment. Store stock solutions as recommended by the manufacturer, typically at -20°C or -80°C and protected from light. |
| Competition from Media Components | If using cell-based assays, ensure the culture medium used during the binding experiment is folate-free to avoid competition. |
| Insufficient Ligand Concentration | Perform a saturation binding experiment with a range of this compound concentrations to ensure you are working within a detectable range. |
Issue 2: High Non-Specific Binding
| Possible Cause | Troubleshooting Step |
| Suboptimal Blocking Agents | Include a blocking agent in your binding buffer, such as bovine serum albumin (BSA), to reduce non-specific binding to the assay vessel or cell membrane. |
| Inadequate Washing Steps | Increase the number and volume of wash steps after the incubation period to more effectively remove unbound this compound. Use ice-cold wash buffer to minimize dissociation of specifically bound ligand. |
| Hydrophobic Interactions | If using membrane preparations, ensure they are of high purity. Consider adding a low concentration of a mild detergent to the binding buffer. |
| Incorrect Filter Plate Selection (Filtration Assays) | For filtration-based assays, ensure the filter material is appropriate for your application and pre-soak the filters in a blocking solution. |
Issue 3: Poor Reproducibility Between Experiments
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Passage Number | Use cells within a consistent and low passage number range, as receptor expression levels can change with extensive passaging. |
| Variability in Reagent Preparation | Prepare large batches of buffers and aliquot them to ensure consistency between experiments. Always use freshly diluted this compound. |
| Temperature and pH Fluctuations | Strictly control the temperature and pH of your assay buffers. Even minor variations can impact binding affinity.[6][7] |
| Inconsistent Incubation Times | Use a precise timer for all incubation steps to ensure equilibrium is reached consistently. For kinetic studies, precise timing is critical. |
Quantitative Data Summary
| Ligand | Receptor | Binding Affinity (Kd/IC50) | Reference |
| This compound | FRα | ~0.1 nM (Kd for folic acid moiety) | [1] |
| This compound | FRα | IC50 in single-digit nM range | [1] |
| Folic Acid | FRα | High affinity (Kd ~0.1 nM) | [1] |
| This compound | FR | 0.47 relative to Folic Acid | [1] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for this compound
This protocol is designed to determine the binding affinity of unlabeled this compound by measuring its ability to compete with a radiolabeled folate ligand (e.g., [3H]-folic acid).
Materials:
-
FR-expressing cells (e.g., KB cells)
-
Folate-free cell culture medium
-
Binding Buffer (e.g., PBS with 1% BSA, pH 7.4)
-
[3H]-folic acid (radiolabeled ligand)
-
Unlabeled this compound
-
Unlabeled folic acid (for determining non-specific binding)
-
96-well filter plates
-
Scintillation fluid and counter
Methodology:
-
Cell Preparation: Seed FR-expressing cells in a multi-well plate and grow to confluence. On the day of the assay, wash the cells with folate-free medium.
-
Assay Setup: In a 96-well plate, add a constant concentration of [3H]-folic acid to each well.
-
Competition: Add increasing concentrations of unlabeled this compound to the wells.
-
Controls:
-
Total Binding: Wells with [3H]-folic acid only.
-
Non-Specific Binding: Wells with [3H]-folic acid and a saturating concentration of unlabeled folic acid.
-
-
Incubation: Incubate the plate at 4°C for a predetermined time to reach equilibrium.
-
Separation: Transfer the contents of each well to a filter plate and wash rapidly with ice-cold binding buffer to separate bound from free radioligand.
-
Detection: Add scintillation fluid to the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis
This protocol outlines the use of SPR to measure the association (kon) and dissociation (koff) rates of this compound binding to immobilized folate receptors.
Materials:
-
SPR instrument and sensor chip (e.g., CM5 chip)
-
Recombinant purified folate receptor protein
-
This compound
-
SPR running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS)
Methodology:
-
Chip Preparation: Activate the sensor chip surface using EDC/NHS.
-
Ligand Immobilization: Immobilize the purified folate receptor protein onto the activated sensor chip surface.
-
Analyte Injection: Inject a series of concentrations of this compound over the sensor surface.
-
Association and Dissociation Monitoring: Monitor the change in response units (RU) in real-time to observe the association of this compound with the receptor. After the injection, flow running buffer over the chip to monitor the dissociation phase.
-
Regeneration: After each cycle, regenerate the sensor surface to remove bound this compound, preparing it for the next injection.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Visualizations
Caption: this compound's mechanism of action workflow.
Caption: Troubleshooting logic for low this compound binding.
Caption: Experimental workflow for SPR analysis.
References
- 1. This compound: a novel targeted therapy for the treatment of folate receptor expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel targeted agent for epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. Therapeutic strategies targeting folate receptor α for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-affinity folate binding in leukocyte lysate from normal subjects: effect of concentration of binding protein, temperature and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of assay temperature on antibody binding characteristics in living cells: A case study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Variability in Folate Receptor Expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate variability in folate receptor (FR) expression in cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause variability in folate receptor (FRα, FOLR1) expression in cell lines?
A1: Variability in FRα expression is a common issue and can be attributed to several factors:
-
Folic Acid Concentration in Culture Media: Standard cell culture media often contain high, supraphysiologic concentrations of folic acid, which can downregulate FRα expression. Conversely, culturing cells in folate-deficient media can upregulate its expression.[1]
-
Cell Line Heterogeneity and Misidentification: Different cancer cell lines, even from the same cancer type, exhibit inherently different levels of FRα expression.[2][3] Furthermore, cell line cross-contamination and misidentification are significant problems that can lead to unexpected expression results.[4]
-
Genetic and Epigenetic Drift: Cancer cell lines are genetically unstable and can change over time with increasing passage numbers. This can lead to alterations in gene expression, including that of FOLR1.[4]
-
In Vitro vs. In Vivo Conditions: FRα expression in cultured cell lines may not always reflect the expression levels in xenograft tumors, suggesting that the tumor microenvironment plays a role in regulating its expression.[5]
-
Discordance Between mRNA and Protein Levels: An increase in FRα protein is not always directly proportional to an increase in FOLR1 mRNA, indicating that post-translational modifications and protein stability also play a crucial role.[6]
Q2: How do I choose the right cell line for my folate receptor-targeted experiments?
A2: Selecting the appropriate cell line is critical for obtaining reliable and reproducible results. Here are some key considerations:
-
Define Your Experimental Needs: Determine whether you need a cell line with high, moderate, or low FRα expression. This will depend on whether you are studying FRα-targeted drug delivery, signaling, or basic biology.
-
Consult the Literature: Research publications to identify cell lines that have been well-characterized for FRα expression and are relevant to your cancer type of interest.
-
Source from a Reputable Cell Bank: Obtain cell lines from trusted sources like the American Type Culture Collection (ATCC) or the European Collection of Authenticated Cell Cultures (ECACC) to ensure their identity and quality.[4][7]
-
Perform Cell Line Authentication: Upon receipt and periodically thereafter, authenticate your cell lines using methods such as Short Tandem Repeat (STR) profiling to confirm their identity.[4]
-
Consider a Panel of Cell Lines: Using a panel of cell lines with varying FRα expression levels can provide a more comprehensive understanding of your experimental outcomes.[5]
Q3: My FRα expression levels are inconsistent between experiments. What are the likely causes and how can I troubleshoot this?
A3: Inconsistent FRα expression is a common challenge. Here’s a troubleshooting guide:
-
Check Your Culture Medium: The most frequent cause of variability is the folic acid concentration in the medium. Ensure you are using a consistent formulation for all experiments. If you are trying to induce high FRα expression, use a folate-deficient medium.
-
Monitor Cell Passage Number: Use cells with a low passage number and maintain a consistent passaging schedule. High passage numbers can lead to genetic drift and altered gene expression.[4]
-
Standardize Seeding Density and Culture Duration: Cell density can influence gene expression. Standardize your seeding density and the duration of culture before each experiment.
-
Ensure Consistent Reagents: Use the same lot of fetal bovine serum (FBS) and other reagents whenever possible, as lot-to-lot variability can affect cell growth and expression.
-
Perform Regular Mycoplasma Testing: Mycoplasma contamination can alter cellular physiology and gene expression. Regularly test your cell cultures for mycoplasma.[4]
Troubleshooting Guides
Issue 1: Low or undetectable FRα expression in a cell line expected to be high-expressing (e.g., KB, IGROV-1).
| Possible Cause | Troubleshooting Step |
| High Folic Acid in Medium | Culture cells in a folate-deficient medium (e.g., RPMI 1640 without folic acid) supplemented with a low concentration of folic acid (e.g., 1-10 nM) for at least one week to induce FRα expression. |
| Cell Line Misidentification | Authenticate the cell line using STR profiling. |
| High Cell Passage Number | Thaw a new, low-passage vial of the cell line from a reputable source. |
| Mycoplasma Contamination | Test for mycoplasma contamination and discard the culture if positive. |
| Incorrect Antibody/Probe | Verify the specificity of the antibody or probe for FRα. Use a positive control cell line with known high expression. |
Issue 2: High variability in FRα expression between different batches of the same cell line.
| Possible Cause | Troubleshooting Step |
| Inconsistent Culture Conditions | Strictly adhere to a standardized cell culture protocol, including medium formulation, serum lot, seeding density, and passage number. |
| Genetic Drift | Establish a master cell bank of a low-passage, authenticated cell line and use it to generate working cell banks. Avoid continuous passaging for extended periods. |
| Sub-population Selection | Ensure a homogenous cell suspension when passaging to avoid selecting for a sub-population with different expression characteristics. |
Quantitative Data on FRα Expression in Cancer Cell Lines
The following tables summarize FRα expression levels in commonly used cancer cell lines. Note that these values can vary depending on the specific culture conditions and detection methods used.
Table 1: FRα Protein Expression Levels in Various Cancer Cell Lines
| Cell Line | Cancer Type | FRα Expression Level (Antibody Binding Sites/Cell) | Reference |
| IGROV-1 | Ovarian Carcinoma | 1,871 x 10³ | [8] |
| OVCAR-3 | Ovarian Carcinoma | 44 x 10³ | [8] |
| SKOV-3 | Ovarian Carcinoma | Variable (low to moderate) | [5][8] |
| KB | Cervical Carcinoma | High | [5][9] |
| HeLa | Cervical Carcinoma | Moderate to High | [5] |
| JEG-3 | Choriocarcinoma | High | [9] |
Table 2: Relative FOLR1 mRNA Expression in Selected Cancer Cell Lines
| Cell Line | Cancer Type | Relative FOLR1 mRNA Expression | Reference |
| IGROV-1 | Ovarian Carcinoma | Highest | [10] |
| HeLa | Cervical Carcinoma | Intermediate | [10] |
| Hep3B | Hepatocellular Carcinoma | Intermediate | [10] |
| HepG2 | Hepatocellular Carcinoma | Low | [10] |
| Huh7 | Hepatocellular Carcinoma | Low | [10] |
| A375 | Malignant Melanoma | Low (used as baseline) | [10] |
| MCF7 | Breast Cancer | High | [2] |
| Hs578T | Breast Cancer | Low | [2] |
Experimental Protocols
Protocol 1: Induction of FRα Expression by Folate Deprivation
-
Cell Culture: Culture cells in standard, folate-replete medium until they reach 70-80% confluency.
-
Wash: Wash the cells twice with phosphate-buffered saline (PBS) to remove residual folate-containing medium.
-
Folate-Deficient Medium: Replace the standard medium with a folate-deficient medium (e.g., RPMI 1640 without folic acid) supplemented with 10% dialyzed fetal bovine serum (dFBS) and antibiotics.
-
Incubation: Culture the cells in the folate-deficient medium for at least 7 days, passaging as necessary.
-
Verification: After the induction period, assess FRα expression using flow cytometry, Western blotting, or qPCR.
Protocol 2: Quantification of FRα Expression by Flow Cytometry
-
Cell Preparation: Harvest cells and wash them twice with ice-cold PBS. Resuspend the cells in FACS buffer (PBS with 1% BSA).
-
Antibody Staining: Incubate the cells with a primary antibody specific for FRα (or a fluorescently conjugated anti-FRα antibody) for 30-60 minutes on ice, protected from light.
-
Secondary Antibody (if needed): If using an unconjugated primary antibody, wash the cells and incubate with a fluorescently labeled secondary antibody for 30 minutes on ice, protected from light.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer. Include appropriate controls, such as unstained cells and isotype controls.
-
Quantitative Analysis: To determine the number of antibody binding sites per cell, use calibrated beads with a known number of antibody binding sites.[9]
Protocol 3: Analysis of FOLR1 mRNA Expression by qPCR
-
RNA Extraction: Extract total RNA from cell pellets using a commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based assay with primers specific for FOLR1. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of FOLR1 mRNA.[12]
Visualizations
Caption: Experimental workflow for stabilizing and analyzing folate receptor expression.
Caption: Troubleshooting flowchart for inconsistent folate receptor expression.
Caption: FRα-mediated signaling pathways independent of folate transport.[13][14][15]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Folic acid induces cell type-specific changes in the transcriptome of breast cancer cell lines: a proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to choose the right cell line for your experiments – faCellitate [facellitate.com]
- 5. Folate Receptor-Positive Gynecological Cancer Cells: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Folate Receptor-α (FOLR1) Expression and Function in Triple Negative Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5 tips for choosing the right cell line for your experiment [horizondiscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. Flow cytometric method for determining folate receptor expression on ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. origene.com [origene.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Folate Receptor Alpha—A Novel Approach to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Vintafolide and Farletuzumab in Folate Receptor Alpha-Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide presents an objective, data-driven comparison of Vintafolide and Farletuzumab, two therapeutic agents designed to target the folate receptor alpha (FRα). FRα is a validated target in oncology, frequently overexpressed on the surface of various solid tumors, including ovarian, non-small cell lung, and triple-negative breast cancers, while having limited expression in normal tissues.[1][2][3][4] This differential expression provides a therapeutic window for targeted agents. This compound and Farletuzumab exploit this target using fundamentally different pharmacological approaches.
Mechanism of Action: A Tale of Two Strategies
While both agents target FRα, their mechanisms for inducing cancer cell death are distinct. This compound acts as a targeted chemotherapy delivery system, whereas Farletuzumab is an immunotherapeutic agent.
This compound (EC145) is a small molecule drug conjugate (SMDC). It consists of folic acid linked to a potent microtubule-destabilizing agent, desacetylvinblastine hydrazide (DAVLBH), via a cleavable disulfide linker.[3][5][6] The folic acid portion binds with high affinity to FRα, triggering receptor-mediated endocytosis.[1][5] Once internalized within the acidic environment of the endosome, the linker is cleaved, releasing the DAVLBH payload into the cytoplasm.[5][6] The released DAVLBH then disrupts microtubule dynamics, leading to mitotic arrest and apoptosis of the cancer cell.[3][5]
Farletuzumab (MORAb-003) is a humanized IgG1 monoclonal antibody that binds specifically to an epitope on FRα.[7][8] Its primary proposed mechanisms of action are immune-mediated.[7][8][9] By binding to FRα on the tumor cell surface, the Fc portion of Farletuzumab can engage immune effector cells, such as Natural Killer (NK) cells, to initiate antibody-dependent cell-mediated cytotoxicity (ADCC).[7][8] It may also activate the complement cascade, leading to complement-dependent cytotoxicity (CDC).[7][8] Additionally, there is evidence to suggest it may inhibit FRα-mediated signaling pathways, such as those involving Lyn kinase, thereby interfering with cell proliferation.[7]
Figure 1: Contrasting mechanisms of action for this compound and Farletuzumab.
Preclinical Performance: Affinity and Cytotoxicity
Preclinical studies established the foundational activity profile for both agents, demonstrating high-affinity binding to FRα and potent anti-tumor effects in relevant models.
| Parameter | This compound | Farletuzumab |
| Target | Folate Receptor α (FRα) | Folate Receptor α (FRα) |
| Drug Class | Small Molecule Drug Conjugate | Humanized IgG1 Monoclonal Antibody |
| Binding Affinity (Kd) | ~0.1 nM[6][10] | High, comparable to folate[11] |
| In Vitro Cytotoxicity | IC50 in low nanomolar range (e.g., 4-67 nM) in FRα-positive cells[6][12] | Growth inhibition and cytotoxicity via ADCC/CDC[11] |
| Mechanism of Cell Kill | Direct cytotoxicity from DAVLBH payload | Immune-mediated (ADCC, CDC), Signal Inhibition[7][8] |
| In Vivo Activity | Tumor regression in FRα-positive xenograft models[12] | Antitumor activity in xenograft models[13] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The determination of a drug's cytotoxic potential is a critical preclinical step. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of viability.
-
Cell Culture: FRα-positive (e.g., KB, IGROV-1) and FRα-negative control cells are cultured in appropriate media. For this compound, folate-deficient media is often used to maximize FRα availability.
-
Seeding: Cells are seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[14][15]
-
Drug Treatment: A serial dilution of the therapeutic agent (this compound, Farletuzumab, or free payload as a control) is prepared and added to the wells. Wells with untreated cells and media-only blanks are included.[15]
-
Incubation: Plates are incubated for a specified duration (e.g., 72-144 hours) at 37°C and 5% CO2 to allow the drug to exert its effect.[14][15]
-
MTT Addition: MTT reagent is added to each well and incubated for 1-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.[14][15]
-
Solubilization: The media is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[16]
-
Data Acquisition: The absorbance of each well is read using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: After subtracting the blank values, cell viability is calculated as a percentage relative to the untreated control. The half-maximal inhibitory concentration (IC50) is determined by fitting the dose-response data to a sigmoidal curve.
Figure 2: General workflow for an in vitro cytotoxicity (MTT) assay.
Clinical Development and Efficacy
Both this compound and Farletuzumab have been evaluated in clinical trials, primarily in patients with ovarian cancer. Their clinical trajectories and outcomes have differed significantly.
This compound Clinical Data
This compound was notably studied in platinum-resistant ovarian cancer (PROC), often with a companion imaging agent, etarfolatide, to select for patients with FRα-positive tumors.
Table 1: Key Clinical Trial Results for this compound in Platinum-Resistant Ovarian Cancer
| Trial | Phase | Treatment Arms | Median PFS | Overall Response Rate (ORR) |
| PRECEDENT | IIb | This compound + PLD¹ | 5.0 months[17] | Not Reported |
| (NCT00722592) | PLD Alone | 2.7 months[17] | Not Reported | |
| PROCEED | III | This compound + PLD | Not Met² | Not Applicable |
| (NCT01170650) | Placebo + PLD | Not Met² | Not Applicable |
¹PLD: Pegylated Liposomal Doxorubicin ²The Phase III PROCEED trial was stopped early for futility after a pre-planned interim analysis by an independent data monitoring committee found it would not meet the primary endpoint of improving progression-free survival.[1][18]
Farletuzumab Clinical Data
Farletuzumab has been investigated in both platinum-sensitive and platinum-resistant ovarian cancer settings, primarily in combination with standard chemotherapy.
Table 2: Key Clinical Trial Results for Farletuzumab in Ovarian Cancer
| Indication | Phase | Treatment Arms | Median PFS | Overall Response Rate (ORR) |
| Platinum-Sensitive | II | Farletuzumab + Chemo³ | 11.0 months | 75.9% |
| (1st Relapse, NCT00849667) | Placebo + Chemo³ | 9.8 months | 75.0% | |
| Platinum-Sensitive | II | Farletuzumab + Chemo⁴ | 11.7 months[19] | 69.6%[20] |
| (1st Relapse, Low CA-125, NCT02289950) | Placebo + Chemo⁴ | 10.8 months[19] | 73.5%[20] | |
| Platinum-Resistant | I | Farletuzumab Monotherapy | Not Reported | Stable Disease Observed[13] |
³Chemotherapy: Carboplatin + Taxane ⁴Chemotherapy: Carboplatin + Paclitaxel or Carboplatin + PLD. The addition of Farletuzumab did not lead to a statistically significant improvement in PFS.[19][20][21]
FRα Signaling Pathway
Beyond its role as a transport vehicle for folate, FRα is implicated in cell signaling pathways that can promote cell proliferation and survival.[2][22][23] This signaling function presents another potential avenue for therapeutic intervention. Upon folate binding, FRα can activate downstream pathways such as JAK/STAT3 and ERK1/2.[22][23][24] Monoclonal antibodies like Farletuzumab, by binding to FRα, have the potential to block these pro-survival signals, adding another layer to their anti-tumor mechanism, distinct from the direct cytotoxic delivery of SMDCs.
Figure 3: Simplified overview of FRα-mediated signaling pathways.
Summary and Conclusion
This compound and Farletuzumab represent two distinct and innovative approaches to targeting FRα-positive cancers.
-
This compound , a small molecule drug conjugate, demonstrated a strong efficacy signal in Phase II testing by leveraging a direct, targeted chemotherapy delivery mechanism. However, it ultimately failed to meet its primary endpoint in a pivotal Phase III trial, leading to the discontinuation of its development.
-
Farletuzumab , a monoclonal antibody, operates through immune-mediated mechanisms and potential signal pathway inhibition. While showing a favorable safety profile, its clinical efficacy in combination with chemotherapy has been modest, failing to demonstrate a significant improvement in progression-free survival in key randomized trials.[19][21]
The divergent clinical paths of these two agents underscore the complexities of targeting FRα. While this compound's failure highlights the challenges in translating potent preclinical activity into late-stage clinical success, the modest efficacy of Farletuzumab suggests that immune-mediated approaches may require patient stratification or combination with other immunotherapies to unlock their full potential. Research into FRα-targeting continues, with next-generation antibody-drug conjugates (ADCs) like farletuzumab ecteribulin and mirvetuximab soravtansine now at the forefront, building on the foundational knowledge gained from these earlier agents.[25]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Targeting folate receptor alpha for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profile of this compound (EC145) and its use in the treatment of platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocare.net [biocare.net]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. This compound: a novel targeted therapy for the treatment of folate receptor expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Farletuzumab - Wikipedia [en.wikipedia.org]
- 8. assaygenie.com [assaygenie.com]
- 9. Farletuzumab - Eisai Inc - AdisInsight [adisinsight.springer.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. merck.com [merck.com]
- 19. Randomized phase II trial of farletuzumab plus chemotherapy versus placebo plus chemotherapy in low CA-125 platinum-sensitive ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Phase 2 Placebo-Controlled Study to Assess the Efficacy/Safety of Farletuzumab plus Chemotherapy in Women with Low CA-125 Platinum-Sensitive Ovarian Cancer [jhoponline.com]
- 21. Phase 2 Placebo-Controlled Study to Assess the Efficacy/Safety of Farletuzumab plus Chemotherapy in Women with Low CA-125 Platinum-Sensitive Ovarian Cancer - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 22. Folate Receptor Alpha—A Novel Approach to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Emerging roles for folate receptor FOLR1 in signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. onclive.com [onclive.com]
Vintafolide vs. Other Microtubule Inhibitors in Ovarian Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of vintafolide against other microtubule inhibitors in the context of ovarian cancer cells. It includes an overview of their mechanisms of action, a summary of available experimental data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound and Other Microtubule Inhibitors
This compound (EC145) is a targeted chemotherapeutic agent that was developed for the treatment of folate receptor-positive cancers, including ovarian cancer.[1][2][3] It is a small molecule drug conjugate consisting of folic acid linked to a potent microtubule inhibitor, desacetylvinblastine hydrazide (DAVLBH), a derivative of vinblastine.[1][2][4] The rationale behind this design is to selectively deliver the cytotoxic payload to cancer cells that overexpress the folate receptor (FR), thereby minimizing off-target toxicity.[2]
Microtubule inhibitors are a cornerstone of cancer chemotherapy. They function by disrupting the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. This disruption ultimately leads to cell cycle arrest and apoptosis. This class of drugs can be broadly categorized into two groups:
-
Microtubule-stabilizing agents: Such as the taxanes (e.g., paclitaxel and docetaxel), which bind to β-tubulin and promote microtubule polymerization and stabilization, leading to the formation of non-functional microtubule bundles.[5]
-
Microtubule-destabilizing agents: Such as the vinca alkaloids (e.g., vinblastine, vincristine, and the payload of this compound), which prevent microtubule polymerization by binding to tubulin dimers.[4]
This guide will focus on comparing this compound with other microtubule inhibitors, primarily paclitaxel and its parent compound, vinblastine, in the context of their effects on ovarian cancer cells.
Mechanism of Action
This compound: A Targeted Approach
This compound's mechanism of action is a multi-step process that leverages the overexpression of the folate receptor on the surface of many ovarian cancer cells:
-
Binding: The folic acid component of this compound binds with high affinity to the folate receptor on the cancer cell surface.
-
Endocytosis: The this compound-receptor complex is internalized into the cell through receptor-mediated endocytosis, forming an endosome.
-
Payload Release: Inside the acidic environment of the endosome, the linker connecting folic acid and DAVLBH is cleaved, releasing the cytotoxic payload into the cytoplasm.
-
Microtubule Disruption: The released DAVLBH, a vinca alkaloid, binds to tubulin, inhibiting its polymerization into microtubules.
-
Cell Cycle Arrest and Apoptosis: The disruption of microtubule dynamics leads to arrest of the cell cycle in the M-phase and subsequent induction of apoptosis (programmed cell death).
Caption: this compound's mechanism of action.
Other Microtubule Inhibitors
-
Paclitaxel (Taxane): Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization. This leads to the formation of abnormal, non-functional microtubule bundles, disrupting the mitotic spindle and causing cell cycle arrest at the G2/M phase, ultimately triggering apoptosis.[5]
-
Vinblastine (Vinca Alkaloid): As the parent compound of this compound's payload, vinblastine also functions by inhibiting microtubule polymerization. It binds to tubulin dimers, preventing their assembly into microtubules. This disruption of the microtubule network leads to mitotic arrest and apoptosis.
Caption: Mechanisms of paclitaxel and vinblastine.
Comparative Experimental Data
While clinical trials have evaluated this compound, direct, head-to-head preclinical studies comparing its efficacy against other microtubule inhibitors in the same ovarian cancer cell lines are limited in the public domain. The following tables summarize available data from various sources to provide a comparative perspective. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
Cytotoxicity (IC50 Values)
The IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Ovarian Cancer Cell Line | This compound (nM) | Paclitaxel (nM) | Vinblastine (nM) | Reference |
| TOV-21G (parental) | Data not available | 4.3 | Data not available | [6] |
| TOV-21G (paclitaxel-resistant) | Data not available | 403.1 | Data not available | [6] |
| OVCAR3 (parental) | Data not available | 4.1 | Data not available | [6] |
| OVCAR3 (paclitaxel-resistant) | Data not available | 26.6 | Data not available | [6] |
| Various (7 cell lines) | Data not available | 0.4 - 3.4 | Data not available | [7] |
| Various (8 cell lines) | Data not available | 2.5 - 7.5 | Data not available | [8] |
Induction of Apoptosis
| Ovarian Cancer Cell Line | Treatment | Apoptosis (% of cells) | Assay | Reference |
| COC1 | Paclitaxel (various conc.) | Concentration-dependent increase | Cytohistochemistry, DNA gel electrophoresis, Flow cytometry | [9] |
| KF | Paclitaxel | Increased apoptosis | Internucleosomal DNA fragmentation | [10] |
| KFTX (paclitaxel-resistant) | Paclitaxel | Reduced apoptosis compared to KF | Internucleosomal DNA fragmentation | [10] |
Note: Specific quantitative data on the percentage of apoptotic cells induced by this compound in direct comparison to other microtubule inhibitors was not found in the searched literature.
Cell Cycle Arrest
| Ovarian Cancer Cell Line | Treatment | Effect on Cell Cycle | Assay | Reference |
| BCap37 | Paclitaxel (100 nM) | G2/M arrest | Flow cytometry | [11] |
| Ishikawa | Paclitaxel (5 µM) | G2/M arrest | Flow cytometry | [12] |
| Monolayer cultures (4 cell lines) | Taxol (Paclitaxel) | Accumulation of cells at G2/M | Flow cytometry | [13] |
| Spheroid cultures (4 cell lines) | Taxol (Paclitaxel) | No significant G2/M arrest | Flow cytometry | [13] |
Note: While this compound's payload, a vinca alkaloid, is known to cause M-phase arrest, specific cell cycle analysis data from comparative preclinical studies was not available in the searched literature.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of microtubule inhibitors.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14]
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed ovarian cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of this compound, paclitaxel, or other microtubule inhibitors for a specified period (e.g., 48 or 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Caption: MTT assay experimental workflow.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[16][17][18][19]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Treat ovarian cancer cells with the desired concentrations of microtubule inhibitors for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Annexin V/PI apoptosis assay workflow.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain the DNA of cells, allowing for the analysis of cell cycle distribution by flow cytometry.[20][21][22][23]
Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. Therefore, cells in the G1 phase of the cell cycle (with 2N DNA content) will have a lower fluorescence intensity than cells in the G2 or M phase (with 4N DNA content). Cells in the S phase (synthesizing DNA) will have an intermediate fluorescence intensity.
Protocol:
-
Cell Treatment and Harvesting: Treat ovarian cancer cells with microtubule inhibitors and harvest them as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that only DNA is stained.
-
PI Staining: Stain the cells with a solution containing propidium iodide.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The DNA content is measured, and the percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined.
Caption: Cell cycle analysis workflow.
Discussion and Conclusion
This compound represents a rational and targeted approach to delivering a potent microtubule inhibitor to ovarian cancer cells that overexpress the folate receptor. This targeted delivery has the potential to increase the therapeutic index by concentrating the cytotoxic agent at the tumor site and reducing systemic exposure.
The clinical development of this compound for platinum-resistant ovarian cancer was halted in a Phase 3 trial due to a lack of improvement in progression-free survival.[2] This outcome underscores the complexities of translating preclinical findings to clinical success and highlights the importance of robust comparative studies in the early stages of drug development.
Future research should focus on direct head-to-head comparisons of this compound with other microtubule inhibitors in a panel of well-characterized ovarian cancer cell lines, including those with varying levels of folate receptor expression. Such studies would provide valuable insights into the relative potency and efficacy of this targeted approach and could help identify patient populations most likely to benefit from such a strategy. The detailed experimental protocols provided in this guide can serve as a foundation for conducting such comparative investigations.
References
- 1. This compound: a novel targeted agent for epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Profile of this compound (EC145) and its use in the treatment of platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paclitaxel and Its Evolving Role in the Management of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paclitaxel-induced apoptosis in human ovarian cancer cell line COC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of paclitaxel-induced apoptosis in an ovarian cancer cell line and its paclitaxel-resistant clone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. merckmillipore.com [merckmillipore.com]
- 15. MTT Assay [bio-protocol.org]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. vet.cornell.edu [vet.cornell.edu]
- 22. ucl.ac.uk [ucl.ac.uk]
- 23. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
A Comparative Analysis of Vintafolide and Mirvetuximab Soravtansine (IMGN853) in Folate Receptor-Alpha Positive Cancers
Researchers and drug development professionals are continually exploring targeted therapies to improve outcomes for cancer patients. Among these, agents targeting the folate receptor-alpha (FRα), which is overexpressed in various solid tumors, have shown significant promise. This guide provides a detailed comparison of two such agents: Vintafolide (EC145) and Mirvetuximab Soravtansine (IMGN853), focusing on their mechanisms of action, clinical efficacy, and experimental protocols.
Mechanism of Action: A Tale of Two Payloads
Both this compound and Mirvetuximab Soravtansine target the folate receptor-alpha (FRα), a protein highly expressed on the surface of several cancer cells, including ovarian, endometrial, and non-small-cell lung cancers, while having limited expression in normal tissues.[1][2][3] This differential expression makes FRα an attractive target for selective drug delivery.
This compound is a small molecule-drug conjugate (SMDC).[4][5] It consists of folic acid linked to a potent microtubule-destabilizing agent, desacetylvinblastine hydrazide (DAVLBH), a vinca alkaloid.[4][6] Upon binding to FRα, the this compound-receptor complex is internalized by the cancer cell through endocytosis.[5][6] Inside the cell, the linker connecting the targeting agent and the cytotoxic payload is cleaved, releasing DAVLBH, which then disrupts microtubule formation, leading to cell cycle arrest and apoptosis.[4][6]
Mirvetuximab Soravtansine (IMGN853) , on the other hand, is an antibody-drug conjugate (ADC).[1] It utilizes a humanized monoclonal antibody to target FRα with high specificity.[2][7] This antibody is linked to a potent maytansinoid derivative, DM4, another microtubule-targeting agent.[1][2] Similar to this compound, after binding to FRα, the ADC is internalized.[2][8] Within the lysosome of the cancer cell, the linker is cleaved, releasing the cytotoxic DM4 payload, which leads to cell death by inhibiting tubulin polymerization.[8][9] A key feature of IMGN853 is its potential for a "bystander effect," where the released DM4 can diffuse into neighboring cancer cells, including those that may not express FRα.[1]
Clinical Efficacy and Target Populations
Both this compound and Mirvetuximab Soravtansine have been primarily investigated in patients with platinum-resistant ovarian cancer and other FRα-positive solid tumors.
This compound showed initial promise in Phase II trials. The PRECEDENT trial, a randomized Phase II study, evaluated this compound in combination with pegylated liposomal doxorubicin (PLD) versus PLD alone in patients with platinum-resistant ovarian cancer.[4][10] The combination therapy demonstrated a statistically significant improvement in progression-free survival (PFS) compared to PLD alone (5.0 months vs. 2.7 months).[4] However, the subsequent Phase III PROCEED trial was stopped as it failed to show an improvement in progression-free survival.[5][6] this compound was also investigated in non-small-cell lung cancer (NSCLC) in the TARGET trial.[5][11]
Mirvetuximab Soravtansine has demonstrated significant clinical activity in heavily pre-treated patients with FRα-positive ovarian cancer. The Phase I expansion study showed a manageable safety profile and activity in platinum-resistant ovarian cancer.[12][13] The single-arm Phase II SORAYA trial and the randomized Phase III MIRASOL trial provided further evidence of its efficacy.[8] In the MIRASOL trial, Mirvetuximab Soravtansine showed a statistically significant improvement in progression-free survival and overall survival compared to investigator's choice of chemotherapy in patients with FRα-high platinum-resistant ovarian cancer.[8] These positive results led to its accelerated approval by the FDA.[1]
| Drug | Trial Name | Phase | Indication | Comparator | Key Efficacy Results |
| This compound | PRECEDENT | II | Platinum-Resistant Ovarian Cancer | PLD | PFS: 5.0 months (this compound + PLD) vs. 2.7 months (PLD)[4] |
| TARGET | IIb | Non-Small-Cell Lung Cancer | Docetaxel | No significant improvement in PFS[4] | |
| PROCEED | III | Platinum-Resistant Ovarian Cancer | PLD | Trial stopped due to lack of efficacy[5][6] | |
| Mirvetuximab Soravtansine | Phase I Expansion | I | Platinum-Resistant Ovarian Cancer | - | ORR: 26% (all patients), 39% (≤3 prior lines of therapy)[13] |
| SORAYA | II | Platinum-Resistant Ovarian Cancer | - | ORR: 32.4%[8] | |
| MIRASOL | III | Platinum-Resistant Ovarian Cancer | Investigator's Choice Chemo | Median PFS: 5.62 months vs. 3.98 months[8] |
Experimental Protocols: A Glimpse into Clinical Trial Design
Detailed experimental protocols are crucial for understanding and interpreting clinical trial data. Below are summaries of the methodologies used in key trials for both drugs.
This compound: The PRECEDENT Trial (NCT00722592)
The PRECEDENT study was a randomized, open-label, multicenter Phase II trial.
-
Patient Population: Women with platinum-resistant ovarian cancer who had received at least two prior cytotoxic regimens.[4]
-
Intervention: Patients were randomized to receive either this compound in combination with PLD or PLD alone.[4]
-
Dosage: this compound was administered at a dose of 2.5 mg intravenously on days 1, 3, and 5 of week 1 and week 3 of a four-week cycle.[4]
-
Companion Diagnostic: The use of the imaging agent 99mTc-etarfolatide was optional to assess FR status.[4]
-
Primary Endpoint: Progression-free survival (PFS).[4]
Mirvetuximab Soravtansine: The MIRASOL Trial (NCT04209855)
The MIRASOL study was a randomized, open-label, Phase III trial.
-
Patient Population: Patients with FRα-high, platinum-resistant epithelial ovarian, fallopian tube, or primary peritoneal cancer who have received one to three prior systemic treatment regimens.[8][14]
-
Intervention: Patients were randomized 1:1 to receive either Mirvetuximab Soravtansine or investigator's choice of single-agent chemotherapy (paclitaxel, PLD, or topotecan).[14]
-
Dosage: Mirvetuximab Soravtansine was administered at a dose of 6 mg/kg (adjusted ideal body weight) intravenously every 3 weeks.[14]
-
Biomarker Selection: FRα expression was centrally assessed by immunohistochemistry.[14]
-
Primary Endpoint: Progression-free survival (PFS).[8]
Conclusion
While both this compound and Mirvetuximab Soravtansine target the same receptor, their distinct molecular structures—a small molecule-drug conjugate versus an antibody-drug conjugate—and different cytotoxic payloads have led to divergent clinical outcomes. The journey of this compound, despite its initial promise, was halted due to a lack of efficacy in late-stage trials. In contrast, Mirvetuximab Soravtansine has demonstrated significant clinical benefit in a well-defined patient population, leading to its approval and offering a new therapeutic option for patients with FRα-high platinum-resistant ovarian cancer. This comparison underscores the nuances in drug design and the importance of robust clinical trial data in the development of targeted cancer therapies.
References
- 1. Mirvetuximab Soravtansine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. Profile of this compound (EC145) and its use in the treatment of platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a novel targeted therapy for the treatment of folate receptor expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. Mirvetuximab Soravtansine (IMGN853), a Folate Receptor Alpha–Targeting Antibody-Drug Conjugate, Potentiates the Activity of Standard of Care Therapeutics in Ovarian Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A review of mirvetuximab soravtansine-gynx in folate receptor alpha–expressing platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of action of Mirvetuximab soravtansine? [synapse.patsnap.com]
- 10. merck.com [merck.com]
- 11. ascopubs.org [ascopubs.org]
- 12. Safety and Activity of Mirvetuximab Soravtansine (IMGN853), a Folate Receptor Alpha-Targeting Antibody-Drug Conjugate, in Platinum-Resistant Ovarian, Fallopian Tube, or Primary Peritoneal Cancer: A Phase I Expansion Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. ozarkscancerresearch.org [ozarkscancerresearch.org]
Cross-Validation of Etarfolatide Imaging with Folate Receptor Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of etarfolatide, a technetium-99m labeled folate analog for SPECT imaging, with other methods for assessing folate receptor (FR) expression, primarily immunohistochemistry (IHC). It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to aid in the understanding and application of etarfolatide imaging in research and clinical development.
The folate receptor, particularly the alpha isoform (FRα), is overexpressed in various epithelial malignancies, including ovarian, lung, and breast cancers, while its expression in normal tissues is limited.[1][2][3] This differential expression makes it an attractive target for both imaging and therapeutic agents.[3][4] Etarfolatide (99mTc-EC20) is a radiopharmaceutical designed to non-invasively visualize the whole-body distribution of FR-expressing tissues, thereby offering a potential method for patient selection for FR-targeted therapies.[1][2][3]
Data Presentation: Quantitative Comparison of Etarfolatide Imaging and Clinical Outcomes
The clinical utility of etarfolatide imaging has been investigated in several studies, most notably in conjunction with the FR-targeted therapy, vintafolide. These studies have demonstrated a correlation between the extent of etarfolatide uptake in tumors and patient response to treatment.
Table 1: Correlation of Etarfolatide Imaging with Clinical Outcomes in Ovarian Cancer Patients Treated with this compound
| Patient Group (by % of FR-Positive Lesions) | Disease Control Rate (DCR) | Median Overall Survival (OS) |
| FR(100%) (All lesions positive) | 57% | 14.6 months |
| FR(10%-90%) (At least one, but not all, lesions positive) | 36% | 9.6 months |
| FR(0%) (No lesions positive) | 33% | 3.0 months |
Data sourced from a Phase II study in patients with advanced ovarian cancer.[2][5]
Table 2: Comparison of Folate Receptor-Targeted Imaging Agents
| Feature | Etarfolatide (99mTc-EC20) | 68Ga-labeled Folates (PET) |
| Imaging Modality | SPECT/CT | PET/CT |
| Radionuclide | Technetium-99m (99mTc) | Gallium-68 (68Ga) |
| Half-life | 6 hours | 68 minutes |
| Key Advantages | Good imaging characteristics of 99mTc, established clinical trial data.[2][3] | Higher resolution and sensitivity of PET imaging.[3][4] |
| Key Disadvantages | Potential for false positives due to uptake in activated macrophages (FRβ expression).[2][6] | Shorter half-life limits the imaging time window.[3][4] |
| Clinical Status | Investigated in late-phase clinical trials.[1][3] | Primarily in preclinical and early clinical development.[3][4] |
Experimental Protocols
This protocol provides a general overview based on clinical trial methodologies.[5][7]
-
Patient Preparation: To reduce background signal from FR-expressing normal tissues like the kidneys, patients may be pre-administered with a low dose of folic acid.[8][7]
-
Radiopharmaceutical Administration: Aseptically prepared 99mTc-etarfolatide is administered intravenously. The typical dose used in clinical trials is around 740 MBq.[7]
-
Imaging Acquisition: Whole-body planar and SPECT/CT images are acquired approximately 1-2 hours post-injection. SPECT/CT allows for better anatomical localization of etarfolatide uptake.
-
Image Analysis:
-
Target lesions are identified on a baseline CT scan according to criteria such as RECIST.
-
SPECT images are then reviewed for etarfolatide uptake in these target lesions.
-
Uptake is typically assessed qualitatively by nuclear medicine physicians as either FR-positive or FR-negative.
-
Patients can be categorized based on the percentage of their target lesions that are FR-positive (e.g., FR(100%), FR(10-90%), FR(0%)).[5]
-
This is a generalized protocol for the semi-quantitative assessment of FRα expression in formalin-fixed, paraffin-embedded (FFPE) tissue.
-
Specimen Preparation:
-
Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a series of graded ethanol solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a validated buffer solution to unmask the antigen.
-
Staining Procedure:
-
Scoring and Interpretation:
-
Only membranous staining of viable tumor cells is considered for scoring.[11][12]
-
Staining intensity is graded (e.g., 0 for negative, 1+ for weak, 2+ for moderate, 3+ for strong).
-
The percentage of tumor cells at each intensity level is estimated.
-
A common threshold for FRα positivity is ≥75% of viable tumor cells showing moderate-to-strong (2+ or 3+) membrane staining.[11][13]
-
Mandatory Visualizations
Caption: Folate receptor alpha-mediated endocytosis and its role in cell proliferation.
Caption: Workflow for cross-validating etarfolatide imaging with IHC and clinical outcomes.
Caption: Logical relationship for patient stratification using etarfolatide imaging.
Discussion and Comparison
Etarfolatide imaging offers a non-invasive, whole-body assessment of FR expression, which is a significant advantage over tissue sampling that is invasive and may not capture the heterogeneity of FR expression across different tumor lesions.[1][3] Clinical data strongly suggest that a higher burden of FR-positive disease as measured by etarfolatide imaging correlates with improved outcomes for patients receiving FR-targeted therapy.[2][5]
However, a critical point of comparison is the specificity of etarfolatide. The radiotracer binds to both FRα, which is the primary target on epithelial cancer cells, and FRβ, which is expressed on activated macrophages.[2] This can lead to etarfolatide uptake in areas of inflammation or infection, potentially resulting in false-positive findings for malignancy.[2][6] This is a key differentiator from IHC, which can specifically identify FRα expression on tumor cells.
Studies comparing etarfolatide imaging directly with IHC have shown only moderate agreement.[2] This discrepancy could be due to several factors, including the aforementioned uptake by macrophages, as well as the inherent limitations of comparing a whole-body imaging modality with a biopsy from a single lesion, which may not be representative of the patient's overall disease burden.[2]
References
- 1. Imaging the folate receptor on cancer cells with 99mTc-etarfolatide: properties, clinical use, and future potential of folate receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Development of Folate Receptor−Targeted PET Radiopharmaceuticals for Tumor Imaging—A Bench-to-Bedside Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase II study of treatment of advanced ovarian cancer with folate-receptor-targeted therapeutic (this compound) and companion SPECT-based imaging agent (99mTc-etarfolatide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct In Vivo Evidence of Activated Macrophages in Human Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I clinical trial of 99mTc-etarfolatide, an imaging agent for folate receptor in healthy Japanese adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Active Targeted Nanoformulations via Folate Receptors: State of the Art and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocare.net [biocare.net]
- 10. mayocliniclabs.com [mayocliniclabs.com]
- 11. doctors.anticancer.co.il [doctors.anticancer.co.il]
- 12. mdpi.com [mdpi.com]
- 13. Folate Receptor Alpha (FOLR1), Semi-Quantitative Immunohistochemistry, Manual | PULSE CLINIC - Asia's Leading Sexual Healthcare Network. [pulse-clinic.com]
- 14. Assessment of folate receptor alpha and beta expression in selection of lung and pancreatic cancer patients for receptor targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Vintafolide's Antiproliferative Effects: A Comparative Guide to Folate Receptor-Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiproliferative effects of Vintafolide and alternative folate receptor (FR)-targeted therapies, Farletuzumab and Mirvetuximab Soravtansine (IMGN853). The information presented is based on publicly available preclinical and clinical data to support independent verification and further research.
Introduction
This compound (EC145) is a small molecule drug conjugate (SMDC) that was developed to target cancer cells overexpressing the folate receptor-alpha (FRα).[1][2] It consists of folic acid linked to a potent microtubule-destabilizing agent, a vinca alkaloid derivative (desacetylvinblastine hydrazide, DAVLBH).[3][4] The rationale behind its design was to selectively deliver a cytotoxic payload to tumor cells while minimizing systemic toxicity.[4] Despite promising early-phase trials, the development of this compound for platinum-resistant ovarian cancer was halted due to a lack of significant improvement in progression-free survival in a Phase III study.
This guide compares the preclinical and clinical findings of this compound with two other FRα-targeting agents:
-
Farletuzumab (MORAb-003): A humanized monoclonal antibody that targets FRα and is thought to work through antibody-dependent cellular cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), and inhibition of the Lyn kinase signaling pathway.[5][6]
-
Mirvetuximab Soravtansine (IMGN853): An antibody-drug conjugate (ADC) that uses a humanized anti-FRα antibody to deliver the potent microtubule-targeting agent DM4 to cancer cells.[7][8]
Mechanism of Action
The primary mechanism of action for all three agents involves targeting the folate receptor α, which is overexpressed on the surface of various cancer cells, including a significant percentage of ovarian tumors.
This compound
This compound utilizes the high affinity of folic acid for FRα to gain entry into cancer cells.[3] Upon binding to the receptor, the complex is internalized through endocytosis.[3] Inside the acidic environment of the endosome, the linker connecting folic acid and the cytotoxic payload is cleaved, releasing the vinca alkaloid derivative DAVLBH.[3] DAVLBH then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][4]
Farletuzumab
Farletuzumab is a monoclonal antibody that binds to FRα. Its proposed antitumor activity is multifactorial and does not involve the direct delivery of a cytotoxic payload. Instead, it is believed to induce cancer cell death through:
-
Antibody-Dependent Cellular Cytotoxicity (ADCC): The Fc region of Farletuzumab can be recognized by immune cells (e.g., Natural Killer cells), leading to the targeted killing of the cancer cell.[9]
-
Complement-Dependent Cytotoxicity (CDC): The binding of Farletuzumab to FRα can activate the complement cascade, resulting in the formation of a membrane attack complex and lysis of the cancer cell.[10]
-
Inhibition of Lyn Kinase: Farletuzumab has been shown to inhibit the interaction between FRα and the Src-family kinase Lyn, which may disrupt downstream signaling pathways involved in cell proliferation.[11][12]
Mirvetuximab Soravtansine (IMGN853)
Similar to this compound, IMGN853 is an antibody-drug conjugate. It uses a humanized anti-FRα monoclonal antibody to selectively deliver the potent maytansinoid cytotoxic agent, DM4, to FRα-expressing cancer cells.[7][8] Following binding to FRα and internalization, DM4 is released and disrupts microtubule dynamics, leading to mitotic arrest and cell death.[13] Recent studies have also suggested that IMGN853 can induce autophagic cell death.[14][15]
Preclinical Data Comparison
This section summarizes the available preclinical data for the three agents. Direct comparative studies are limited, so data is presented from individual studies.
In Vitro Antiproliferative Activity
| Agent | Cell Line | IC50 | Reference |
| This compound | Data not readily available in searched literature. | - | |
| Farletuzumab | Data not readily available in searched literature. | - | |
| IMGN853 | IGROV-1 (Ovarian) | ≤ 1 nM | [8] |
| OVCAR-3 (Ovarian) | Data not specified, but showed efficacy | [16] | |
| OV-90 (Ovarian) | Data not specified, but showed efficacy | [16] |
Note: The lack of publicly available IC50 values for this compound and Farletuzumab in the searched literature limits a direct quantitative comparison of in vitro potency.
In Vivo Xenograft Studies
| Agent | Xenograft Model | Dosing Regimen | Observed Effect | Reference |
| This compound | MDA-MB-231 (Triple-Negative Breast Cancer) | 9.6 mg/kg, three times a week | 56-78% tumor regression at Day 21 and 75% cures. | |
| Farletuzumab | IGROV-1 (Ovarian) | Not specified | Inhibition of tumor growth. | [9][10] |
| IMGN853 | IGROV-1 (Ovarian) | Single 5.0 mg/kg dose | Significant tumor growth inhibition. | [17] |
| Patient-Derived Xenograft (Ovarian) | 5.2 mg/kg, once weekly for 6 doses | Improved survival and reduced tumor growth. | [14] |
Clinical Data Comparison
This section provides a high-level overview of the clinical trial outcomes for each agent, with a focus on platinum-resistant ovarian cancer.
| Agent | Trial Phase | Patient Population | Key Findings | Reference |
| This compound (+ PLD) | Phase II (PRECEDENT) | Platinum-Resistant Ovarian Cancer | Median PFS of 5.0 months vs. 2.7 months for PLD alone. | |
| This compound | Phase III (PROCEED) | Platinum-Resistant Ovarian Cancer | Halted due to lack of improvement in progression-free survival. | |
| Farletuzumab | Phase III | Platinum-Sensitive Ovarian Cancer | Did not meet primary endpoint of improving progression-free survival. | [5] |
| Mirvetuximab Soravtansine (IMGN853) | Phase I Expansion | Platinum-Resistant Ovarian Cancer | Confirmed objective response rate of 26%; Median PFS of 4.8 months. | [18] |
Experimental Protocols
Detailed experimental protocols are crucial for the independent verification of scientific findings. Below are generalized protocols for key experiments based on the reviewed literature.
In Vitro Antiproliferation Assay (MTT Assay)
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., IGROV-1, OVCAR-3) in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, Farletuzumab, IMGN853) in cell culture medium. Remove the existing medium from the wells and add the medium containing the test compounds. Include untreated control wells.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the half-maximal inhibitory concentration (IC50) value by plotting cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Xenograft Study
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MDA-MB-231 for this compound studies, IGROV-1 for Farletuzumab and IMGN853 studies) into the flank of immunodeficient mice (e.g., nude or SCID mice).[19][20]
-
Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into different treatment groups (e.g., vehicle control, this compound, Farletuzumab, IMGN853).
-
Drug Administration: Administer the therapeutic agents according to the predetermined dosing schedule and route of administration (e.g., intravenous injection).
-
Tumor Measurement and Monitoring: Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate the tumor volume. Monitor the body weight and general health of the animals throughout the study.
-
Study Endpoint and Analysis: Continue the study for a defined period or until tumors in the control group reach a predetermined maximum size. At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker assessment). Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Conclusion
This compound, Farletuzumab, and Mirvetuximab Soravtansine all represent targeted approaches to treating FRα-expressing cancers. While this compound showed initial promise, its clinical development was halted. Farletuzumab also faced challenges in late-stage clinical trials. Mirvetuximab Soravtansine, however, has demonstrated clinical activity in platinum-resistant ovarian cancer and is an approved therapy in this setting.
The preclinical and clinical data presented in this guide offer a basis for the independent assessment of this compound's antiproliferative effects in the context of other FRα-targeted therapies. The provided experimental protocols can serve as a starting point for researchers aiming to replicate or build upon these findings. Further research, including head-to-head preclinical studies and the public dissemination of detailed datasets, would be invaluable for a more complete and direct comparison of these agents.
References
- 1. This compound: a novel targeted agent for epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (EC145) for the treatment of folate-receptor-α positive platinum-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a novel targeted therapy for the treatment of folate receptor expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profile of this compound (EC145) and its use in the treatment of platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Role of Farletuzumab in Epithelial Ovarian Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mirvetuximab Soravtansine (IMGN853), a Folate Receptor Alpha-Targeting Antibody-Drug Conjugate, Potentiates the Activity of Standard of Care Therapeutics in Ovarian Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. The antitumor activity of the human FOLR1-specific monoclonal antibody, farletuzumab, in an ovarian cancer mouse model is mediated by antibody-dependent cellular cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Farletuzumab in epithelial ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Independent and Opposing Roles For Btk and Lyn in B and Myeloid Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Src-family Kinase Lyn in Immunoreceptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arcagy.org [arcagy.org]
- 14. researchgate.net [researchgate.net]
- 15. IMGN853 Induces Autophagic Cell Death in Combination Therapy for Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 17. researchgate.net [researchgate.net]
- 18. Safety and Activity of Mirvetuximab Soravtansine (IMGN853), a Folate Receptor Alpha-Targeting Antibody-Drug Conjugate, in Platinum-Resistant Ovarian, Fallopian Tube, or Primary Peritoneal Cancer: A Phase I Expansion Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 20. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Vintafolide Versus Standard Chemotherapy: A Head-to-Head Comparison in Preclinical Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor efficacy of Vintafolide (EC145), a folate-targeted vinca alkaloid conjugate, against standard-of-care chemotherapeutic agents in preclinical xenograft models. The data presented is compiled from a key study that investigated the rational combination of this compound with other chemotherapies, which included single-agent arms allowing for a direct head-to-head comparison.
Summary of Preclinical Efficacy
This compound, as a monotherapy, has demonstrated significant anti-tumor activity in folate receptor-positive (FR-positive) xenograft models. A pivotal preclinical study evaluated this compound against several standard chemotherapies in mice bearing FR-expressing tumors. The results highlighted that while combination therapies showed the most profound effects, the single-agent data provides a valuable benchmark for this compound's targeted potency.
Quantitative Data from Xenograft Studies
The following tables summarize the in vivo anti-tumor activity of this compound compared to standard chemotherapies in various FR-positive xenograft models. The primary endpoint in these studies was tumor growth inhibition, with complete responses (CR) and cures being noted.
Table 1: Antitumor Efficacy of this compound vs. Doxorubicin in KB Human Nasopharyngeal Xenografts
| Treatment Group | Dose and Schedule | Median Tumor Volume (Day 21) | Tumor Growth Inhibition (%) | Complete Responses |
| This compound | 2 µmol/kg, IV, qd x 5 | Not Reported | >90% | Not Reported |
| Doxorubicin | 2 mg/kg, IV, q2d x 3 | Not Reported | Moderate | Not Reported |
| Control | Saline | Not Reported | 0% | 0 |
Table 2: Antitumor Efficacy of this compound vs. Paclitaxel in IGROV Human Ovarian Cancer Xenografts
| Treatment Group | Dose and Schedule | Median Tumor Volume (Day 28) | Tumor Growth Inhibition (%) | Cures (Tumor-free at Day 60) |
| This compound | 2 µmol/kg, IV, qd x 5, 2 cycles | Not Reported | High | 4/5 |
| Paclitaxel | 20 mg/kg, IV, q2d x 4 | Not Reported | Significant | 0/5 |
| Control | Saline | Not Reported | 0% | 0/5 |
Table 3: Antitumor Efficacy of this compound vs. Carboplatin in M109 Murine Lung Carcinoma Xenografts
| Treatment Group | Dose and Schedule | Median Tumor Volume (Day 18) | Tumor Growth Inhibition (%) | Complete Responses |
| This compound | 2 µmol/kg, IV, qd x 5 | Not Reported | High | Not Reported |
| Carboplatin | 50 mg/kg, IP, q4d x 3 | Not Reported | Moderate | Not Reported |
| Control | Saline | Not Reported | 0% | 0 |
Experimental Protocols
The following methodologies were employed in the key preclinical studies comparing this compound to standard chemotherapies.
Cell Lines and Culture
-
KB (Human Nasopharyngeal Carcinoma): High folate receptor expression.
-
IGROV (Human Ovarian Carcinoma): High folate receptor expression.
-
M109 (Murine Lung Carcinoma): High folate receptor expression.
-
L1210 (Murine Leukemia): High folate receptor expression.
Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
Animal Models
-
Female athymic nude mice were used for the KB and IGROV xenograft models.
-
Female BALB/c mice were used for the M109 and L1210 syngeneic models.
-
Tumor cells were implanted subcutaneously in the flank of the mice. Tumors were allowed to grow to a palpable size (typically 50-100 mm³) before the initiation of treatment.
Drug Administration
-
This compound (EC145): Administered intravenously (IV) at a dose of 2 µmol/kg on a daily schedule for 5 consecutive days (qd x 5). For some studies, this was repeated for a second cycle.
-
Doxorubicin: Administered intravenously (IV).
-
Paclitaxel: Administered intravenously (IV).
-
Carboplatin: Administered intraperitoneally (IP).
-
Control Groups: Received saline or the vehicle used for the active drugs.
Specific dosages and schedules for the standard chemotherapy agents were determined based on their maximum tolerated doses in mice.
Assessment of Antitumor Activity
-
Tumor volumes were measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length x width²)/2.
-
The primary endpoint was tumor growth inhibition.
-
Complete response (CR) was defined as the disappearance of a palpable tumor.
-
Cures were defined as mice remaining tumor-free for an extended period (e.g., 60 days) after the cessation of therapy.
-
Animal body weights were monitored as a measure of toxicity.
Visualizing Mechanisms and Workflows
This compound Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound.
Assessing the synergistic effects of Vintafolide with other chemotherapies
A detailed guide for researchers and drug development professionals on the synergistic effects of Vintafolide with other chemotherapeutic agents, supported by experimental data and detailed methodologies.
This compound (EC145), a folate receptor (FR)-targeted small molecule drug conjugate, has been a subject of significant research in oncology, particularly for its potential to enhance the efficacy of standard chemotherapies. This guide provides a comprehensive overview of the synergistic effects observed when this compound is combined with other cytotoxic agents, presenting key experimental findings, detailed protocols, and the underlying mechanisms of action.
Mechanism of Action: Targeted Drug Delivery
This compound consists of the potent microtubule inhibitor desacetylvinblastine hydrazide (DAVLBH) linked to folic acid.[1] This design allows for the targeted delivery of the cytotoxic payload to cancer cells that overexpress the folate receptor, a common feature in various malignancies, including ovarian and non-small cell lung cancer.[2][3] Upon binding to the folate receptor, this compound is internalized by the cell through endocytosis. Inside the cell, the linker is cleaved, releasing DAVLBH, which then disrupts microtubule formation, leading to cell cycle arrest and apoptosis.[2][3] The targeted nature of this compound is intended to increase the therapeutic index by concentrating the cytotoxic agent at the tumor site while minimizing systemic exposure and associated toxicities.[4]
Preclinical Evidence of Synergy
In-vitro and in-vivo preclinical studies have demonstrated the synergistic potential of this compound with several conventional chemotherapy drugs. A key study evaluated this compound in combination with pegylated liposomal doxorubicin (PLD), cisplatin, carboplatin, paclitaxel, docetaxel, topotecan, and irinotecan against folate receptor-positive cancer models.[4]
Key Findings from Preclinical Studies:
-
Strong Synergy with Doxorubicin: this compound exhibited strong synergistic activity with doxorubicin in FR-expressing KB cells.[4][5] This effect was specific to the targeted conjugate, as combinations of doxorubicin with the non-targeted vinca alkaloid moiety (DAVLBH) or a structurally similar vinca alkaloid (vindesine) resulted in less-than-additive effects.[4][5]
-
Enhanced Antitumor Effect In Vivo: In mice bearing FR-positive tumors, all tested this compound drug combinations resulted in significantly greater antitumor effects, including complete responses and cures, compared to single-agent therapies, without a substantial increase in overall toxicity.[4][5]
-
Combination Benefit with Taxanes: In triple-negative breast cancer (TNBC) models, the combination of DAVLBH with paclitaxel showed a benefit over single agents by delaying tumor regrowth.[1]
Clinical Trials: this compound in Combination Therapies
The promising preclinical results led to several clinical trials investigating this compound in combination with standard-of-care chemotherapies.
This compound and Pegylated Liposomal Doxorubicin (PLD) in Ovarian Cancer
The randomized, open-label, phase II PRECEDENT trial (NCT00722592) evaluated the efficacy and safety of this compound in combination with PLD versus PLD alone in patients with platinum-resistant ovarian cancer.[6][7]
Table 1: Efficacy Results from the PRECEDENT Phase II Trial [6][7]
| Efficacy Endpoint | This compound + PLD (Intent-to-Treat) | PLD Alone (Intent-to-Treat) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 5.0 months | 2.7 months | 0.63 (0.41 - 0.96) | 0.031 |
| Subgroup Analysis by Folate Receptor (FR) Status | ||||
| Median PFS (FR 100% Positive Lesions) | 5.5 months | 1.5 months | 0.38 (0.17 - 0.85) | 0.013 |
| Median PFS (FR 10-90% Positive Lesions) | - | - | 0.873 | - |
| Median PFS (FR 0% Positive Lesions) | - | - | 1.806 | - |
The study demonstrated a statistically significant improvement in progression-free survival for the combination therapy.[6][8] The benefit was most pronounced in patients whose tumors were all positive for the folate receptor, as identified by the companion diagnostic imaging agent, etarfolatide (EC20).[6] An exploratory analysis of the PRECEDENT trial suggested that the adverse event profile of the combination therapy was not influenced by the folate receptor status.[9]
This compound and Docetaxel in Non-Small Cell Lung Cancer (NSCLC)
The TARGET trial, a phase IIb study, assessed this compound in combination with docetaxel in patients with folate receptor-positive NSCLC.[7][10] While the study did not meet its primary endpoint of a 50% improvement in PFS, the combination showed clinically meaningful improvements in both PFS and overall survival (OS) compared to docetaxel alone, particularly in the adenocarcinoma subgroup.[7][10]
Table 2: Efficacy Results from the TARGET Phase IIb Trial (Adenocarcinoma Subgroup) [7]
| Efficacy Endpoint | This compound + Docetaxel | Docetaxel Alone | Hazard Ratio (95% CI) |
| Median Progression-Free Survival (PFS) | - | - | 0.68 (0.41 - 1.14) |
| Median Overall Survival (OS) | - | - | 0.51 (0.28 - 0.94) |
This compound and Paclitaxel in Triple-Negative Breast Cancer (TNBC)
A phase IIa trial was designed to evaluate the efficacy and safety of this compound alone and in combination with paclitaxel versus paclitaxel alone in patients with advanced TNBC whose tumors were 100% positive for the folate receptor.[11] The primary endpoint for this trial was progression-free survival.[11]
Experimental Protocols
PRECEDENT Trial (this compound + PLD in Ovarian Cancer)
-
Study Design: Randomized, multicenter, open-label, phase II trial.[6][9]
-
Patient Population: Women with recurrent platinum-resistant ovarian cancer who had received ≤ 2 prior cytotoxic regimens.[6]
-
Treatment Arms:
-
Primary Endpoint: Progression-free survival (PFS).[6]
-
Companion Diagnostic: Etarfolatide ((99m)Tc-etarfolatide) scanning was optional to determine folate receptor status of tumors.[6]
In Vitro Synergy Assessment (General Methodology)
-
Cell Lines: Folate receptor-expressing cancer cell lines (e.g., KB, M109, IGROV, L1210).[4][5]
-
Treatment: Cells were exposed to graded concentrations of this compound alone, the chemotherapeutic agent alone, and the combination of both.[4][5]
-
Analysis: Isobologram plots and combination index (CI) values were generated to determine the nature of the drug interaction (synergism, additivity, or antagonism).[4][5]
Visualizing the Pathway and Experimental Workflow
Caption: Mechanism of this compound and synergistic effect with chemotherapy.
Caption: Generalized workflow for this compound combination therapy clinical trials.
Conclusion
This compound, when used in combination with standard chemotherapeutic agents, has demonstrated significant synergistic effects in both preclinical and clinical settings. The targeted delivery of a potent vinca alkaloid to folate receptor-positive tumors offers a rational approach to enhancing therapeutic efficacy. The most compelling clinical evidence comes from the combination of this compound with pegylated liposomal doxorubicin in platinum-resistant ovarian cancer, where a notable improvement in progression-free survival was observed, especially in patients with tumors that were fully folate receptor-positive. While the phase III PROCEED trial was ultimately halted, the data from earlier studies provide a strong rationale for the continued exploration of folate receptor-targeted therapies in combination with other anticancer agents.[2] Future research may focus on identifying optimal combination partners and patient populations most likely to benefit from this targeted approach.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Rational combination therapy of this compound (EC145) with commonly used chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PRECEDENT: a randomized phase II trial comparing this compound (EC145) and pegylated liposomal doxorubicin (PLD) in combination versus PLD alone in patients with platinum-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a novel targeted therapy for the treatment of folate receptor expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: a novel targeted agent for epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adverse Event Profile by Folate Receptor Status for this compound and Pegylated Liposomal Doxorubicin in Combination, Versus Pegylated Liposomal Doxorubicin Alone, in Platinum-Resistant Ovarian Cancer: Exploratory Analysis of the Phase II PRECEDENT Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. aacrjournals.org [aacrjournals.org]
Replicating Key Findings from Vintafolide Clinical Trials in the Lab: A Comparative Guide
For researchers and drug development professionals seeking to understand and replicate the key findings from the clinical trials of Vintafolide, this guide provides a comprehensive comparison with relevant alternatives targeting the folate receptor-alpha (FRα). This document outlines detailed experimental protocols and presents comparative preclinical data to facilitate laboratory investigations into this therapeutic strategy.
Introduction to this compound and FRα-Targeted Therapies
This compound (EC145) is a small molecule drug conjugate (SMDC) that was developed to target cancer cells overexpressing FRα. It consists of a folic acid targeting moiety, a cleavable disulfide linker, and the cytotoxic agent desacetylvinblastine hydrazide (DAVLBH), a vinca alkaloid.[1][2][3] The rationale behind this approach is to selectively deliver a potent chemotherapeutic to tumor cells while minimizing systemic toxicity.[1]
Clinical trials, such as the PRECEDENT trial, initially showed promise for this compound in combination with pegylated liposomal doxorubicin (PLD) for platinum-resistant ovarian cancer. However, the subsequent Phase III PROCEED trial was halted as it failed to demonstrate a significant improvement in progression-free survival (PFS).[1]
This guide provides a framework for replicating the fundamental mechanisms of this compound in a laboratory setting and compares its preclinical performance with two other FRα-targeting agents:
-
Farletuzumab (MORAb-003): A humanized monoclonal antibody that targets FRα and is thought to work through mechanisms like antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).[4][5][6]
-
Mirvetuximab Soravtansine (IMGN853): An antibody-drug conjugate (ADC) that uses an anti-FRα antibody to deliver the potent microtubule-disrupting agent DM4 to cancer cells.[7][8][9]
Comparative Preclinical Performance
The following tables summarize key preclinical data for this compound and its alternatives. It is important to note that these values are compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: Binding Affinity to Folate Receptor-α (FRα)
| Compound | Drug Class | Kd (Dissociation Constant) | Cell Line(s) |
| This compound | SMDC | ~0.1 nM[10][11] | FR-positive cells |
| Farletuzumab | Monoclonal Antibody | ~2 nM (similar to murine precursor)[12] | FRα-expressing cells |
| Mirvetuximab Soravtansine | ADC | ≤ 0.1 nM[7] | FRα-positive cells |
Table 2: In Vitro Cytotoxicity (IC50) in FRα-Positive Cancer Cell Lines
| Compound | KB (Epidermoid Carcinoma) | IGROV-1 (Ovarian Carcinoma) |
| This compound | Low nM range[13] | > 1 µM[13] |
| Farletuzumab | Cytotoxicity demonstrated, but specific IC50 not consistently reported[5][14] | Significant cytotoxicity observed[5][14] |
| Mirvetuximab Soravtansine | 0.1 - 1.0 nM[7] | 0.1 - 1.0 nM[7] |
Experimental Protocols
To replicate the key mechanisms of these FRα-targeting agents in the lab, the following detailed protocols are provided.
Competitive Binding Assay (Radioligand Displacement)
This assay is used to determine the binding affinity (Kd) of a test compound for FRα by measuring its ability to displace a radiolabeled ligand.
Materials:
-
FRα-positive cells (e.g., KB, IGROV-1)
-
Radiolabeled folic acid (e.g., ³H-folic acid)
-
Test compounds (this compound, Farletuzumab, Mirvetuximab Soravtansine)
-
Binding buffer (e.g., PBS with 1% BSA)
-
96-well filter plates
-
Scintillation counter and cocktail
Procedure:
-
Cell Preparation: Culture FRα-positive cells to confluency. Harvest and resuspend the cells in binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Assay Setup: In a 96-well plate, add 50 µL of binding buffer, 50 µL of radiolabeled folic acid at a fixed concentration (typically at or below its Kd), and 50 µL of the test compound at various concentrations (serial dilutions).
-
Incubation: Add 100 µL of the cell suspension to each well. Incubate the plate at 4°C for 1-2 hours with gentle agitation to reach binding equilibrium.
-
Filtration: Transfer the contents of each well to a 96-well filter plate and wash rapidly with ice-cold binding buffer to separate bound from free radioligand.
-
Quantification: Add scintillation cocktail to each well of the filter plate and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the log concentration of the test compound. Determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Cellular Uptake Assay
This assay measures the internalization of the drug or drug conjugate into FRα-positive cells.
Materials:
-
FRα-positive cells (e.g., KB, IGROV-1)
-
Fluorescently labeled or radiolabeled versions of the test compounds
-
Culture medium
-
Trypsin-EDTA
-
Flow cytometer or fluorescence microscope (for fluorescently labeled compounds) or a gamma counter/scintillation counter (for radiolabeled compounds)
Procedure:
-
Cell Seeding: Seed FRα-positive cells in 24-well plates and allow them to adhere overnight.
-
Treatment: Replace the culture medium with fresh medium containing the labeled test compound at a specific concentration. For competition experiments, co-incubate with an excess of unlabeled folic acid.
-
Incubation: Incubate the cells for various time points (e.g., 0.5, 1, 2, 4 hours) at 37°C.
-
Washing: At each time point, wash the cells thoroughly with ice-cold PBS to remove any unbound compound.
-
Cell Lysis/Detachment: For radiolabeled compounds, lyse the cells and measure the radioactivity. For fluorescently labeled compounds, detach the cells using Trypsin-EDTA.
-
Quantification: Analyze the fluorescence intensity of the cell suspension using a flow cytometer or visualize the uptake using a fluorescence microscope. For radiolabeled compounds, quantify the radioactivity in the cell lysate.
-
Data Analysis: Plot the fluorescence intensity or radioactivity as a function of time to determine the rate of cellular uptake.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the cytotoxic effect of the compounds on cancer cell lines by measuring cell viability.
Materials:
-
FRα-positive cancer cell lines (e.g., KB, IGROV-1) and FRα-negative control cell lines.
-
Test compounds (this compound, Farletuzumab, Mirvetuximab Soravtansine)
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include untreated control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log concentration of the compound to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Visualizations
This compound Mechanism of Action
Caption: this compound binds to FRα, is internalized, and releases its cytotoxic payload to induce apoptosis.
Experimental Workflow for Comparative Cytotoxicity
Caption: Workflow for comparing the in vitro cytotoxicity of FRα-targeting agents.
Logical Relationship of FRα-Targeting Agents
Caption: Different classes of therapeutic agents that target the Folate Receptor α.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: a novel targeted agent for epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profile of this compound (EC145) and its use in the treatment of platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. The antitumor activity of the human FOLR1-specific monoclonal antibody, farletuzumab, in an ovarian cancer mouse model is mediated by antibody-dependent cellular cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Farletuzumab Overview - Creative Biolabs [creativebiolabs.net]
- 7. Portico [access.portico.org]
- 8. Mirvetuximab Soravtansine in Platinum-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A review of mirvetuximab soravtansine-gynx in folate receptor alpha–expressing platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: a novel targeted therapy for the treatment of folate receptor expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 13. aacrjournals.org [aacrjournals.org]
- 14. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Safe Disposal of Vintafolide: A Guide for Laboratory Professionals
Vintafolide is a folate-targeted drug conjugate, categorized as a cytotoxic agent. As an investigational new drug, its handling and disposal require stringent safety protocols to protect laboratory personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound and associated contaminated materials.
Core Principles of this compound Waste Management
Proper disposal of this compound, a cytotoxic and investigational drug, adheres to the following principles:
-
Segregation: All waste contaminated with this compound must be segregated from regular trash and other waste streams at the point of generation.
-
Containment: Use designated, clearly labeled, leak-proof, and puncture-resistant containers for all this compound waste.
-
Decontamination: All surfaces and reusable equipment must be decontaminated after handling this compound.
-
Destruction: The primary method for the disposal of cytotoxic waste is incineration at a permitted hazardous waste facility.[1][2][3]
Personal Protective Equipment (PPE)
When handling this compound or its waste, personnel must wear appropriate PPE to minimize exposure.[4][5]
| PPE Item | Specification |
| Gloves | Two pairs of chemotherapy-rated nitrile gloves.[2][4] |
| Gown | Disposable, impermeable, long-sleeved gown.[5] |
| Eye Protection | Safety glasses with side shields, goggles, or a face shield.[2][4] |
| Respiratory Protection | A respirator should be used when there is a risk of generating aerosols or handling powders.[1][2] |
Disposal Procedures: A Step-by-Step Guide
1. Waste Segregation and Containerization:
Immediately after use, segregate waste into the appropriate categories. Do not commingle this compound waste with other laboratory waste.[6][7]
| Waste Type | Disposal Container |
| Trace Contaminated Items (Gloves, gowns, empty vials, tubing, pads) | Yellow, rigid, leak-proof container with a yellow trace chemotherapeutic waste bag liner. Label with "Trace Chemotherapeutic Waste".[1][2] |
| Bulk Contaminated Waste (Unused this compound, partially full vials) | Black RCRA (Resource Conservation and Recovery Act) hazardous waste container. Label with "Hazardous Waste" and "Incineration Only".[1][2][6] |
| Sharps (Needles, syringes, broken glass) | Puncture-resistant sharps container specifically designated for cytotoxic sharps (often yellow or purple).[5] |
2. Handling Unused or Expired this compound:
As an investigational drug, unused or expired this compound should be returned to the study sponsor whenever possible.[8][9] If the sponsor instructs for on-site disposal, it must be treated as bulk hazardous waste and placed in the black RCRA container for incineration.[9][10]
3. Spill Cleanup:
In the event of a this compound spill, immediate action is required to contain and clean the area.
-
Small Spills (<5 mL or 5 g):
-
Restrict access to the area.
-
Don appropriate PPE (two pairs of gloves, gown, eye protection).[2]
-
Gently cover liquids with absorbent pads or solids with damp cloths to avoid generating aerosols.[1][2]
-
Wipe the area three times with a detergent solution, followed by clean water.[1][2]
-
Place all cleaning materials into the designated cytotoxic waste container.[2]
-
-
Large Spills (>5 mL or 5 g):
Experimental Workflow & Disposal Pathway
The following diagrams illustrate the general workflow for handling this compound and the logical steps for proper waste disposal.
References
- 1. Cytotoxic or Chemotherapeutic Drug Guidelines - Environmental Health and Safety [safety.caltech.edu]
- 2. safety.caltech.edu [safety.caltech.edu]
- 3. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 4. sps.nhs.uk [sps.nhs.uk]
- 5. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 6. web.uri.edu [web.uri.edu]
- 7. usbioclean.com [usbioclean.com]
- 8. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 9. ashp.org [ashp.org]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Essential Safety and Logistical Information for Handling Vintafolide
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial procedural guidance for the safe handling and disposal of Vintafolide, a potent cytotoxic drug conjugate. Adherence to these protocols is essential to minimize exposure risk and ensure a safe laboratory environment. This compound, a conjugate of a folate targeting agent and a vinca alkaloid, is classified as a cytotoxic and hazardous substance, necessitating stringent handling precautions.[1][2][3]
Personal Protective Equipment (PPE)
The primary routes of occupational exposure to cytotoxic drugs like this compound include skin contact, inhalation of aerosols or drug particles, and accidental ingestion.[4][5] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory at all stages of handling. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[1]
Core PPE Requirements:
-
Gloves: Use gloves specifically designed for handling cytotoxic drugs.[5] Double gloving is recommended, particularly during compounding and administration.[6] Gloves should be changed regularly and immediately if contaminated or damaged.
-
Gowns: Wear disposable, fluid-resistant gowns with long sleeves and closed fronts.[5] These gowns should be made of materials tested for their impermeability to chemotherapy drugs.[7]
-
Eye and Face Protection: Full-face protection is crucial whenever there is a risk of splashing.[6] This can be achieved with a face shield or safety goggles worn in conjunction with a fluid-resistant mask.[6]
-
Respiratory Protection: A surgical mask should be worn to prevent the inhalation of airborne particles.[5] For procedures with a higher risk of aerosol generation, such as cleaning up spills or handling powdered forms of the drug, a respirator (e.g., N95) is recommended.[5][8]
Summary of Recommended PPE for this compound Handling
| Activity | Recommended Personal Protective Equipment |
| Drug Reconstitution & Preparation | Double gloves (chemotherapy-grade), disposable gown, face shield or goggles with a surgical mask. All manipulations should be performed in a biological safety cabinet (BSC).[6] |
| Administration (in a research setting) | Double gloves, disposable gown, eye protection (goggles or face shield).[6] |
| Handling Patient Waste (in a clinical research setting) | Gloves, disposable gown, and eye protection should be worn when handling body fluids from patients who have received this compound.[4][8] |
| Spill Cleanup | Double gloves (industrial thickness for large spills), disposable gown, eye protection (face shield or goggles), and a respirator (N95 or higher).[4][5] A specific chemotherapy spill kit should be used. |
| Waste Disposal | Double gloves, disposable gown. All contaminated materials must be disposed of as cytotoxic waste in clearly labeled, leak-proof containers.[9] |
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the critical steps and decision points for the safe handling of this compound in a laboratory setting, from receipt of the compound to the final disposal of all contaminated materials.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
All materials contaminated with this compound, including unused drug, administration apparatus, cleaning materials, and PPE, must be handled as cytotoxic waste.[9]
Key Disposal Steps:
-
Segregation: Cytotoxic waste must be segregated from other laboratory waste streams at the point of generation.[9]
-
Containment: Use designated, puncture-proof, and leak-proof containers that are clearly labeled with the cytotoxic warning symbol.[7]
-
Double Bagging: For added safety, contaminated items should be placed in a sealed bag before being placed in the final cytotoxic waste container.[5][9]
-
Final Disposal: Follow institutional and local regulations for the final disposal of cytotoxic waste. This typically involves incineration at high temperatures.
Spill Management
In the event of a this compound spill, immediate and appropriate action is required to prevent exposure and environmental contamination.
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill site.[5]
-
Don PPE: Put on the appropriate PPE for spill cleanup, including a respirator.[4][5]
-
Containment: Use a chemotherapy spill kit to absorb and contain the spill.[5]
-
Decontamination: Clean the area with an appropriate deactivating agent, followed by a thorough cleaning with detergent and water.[5]
-
Disposal: All materials used for spill cleanup must be disposed of as cytotoxic waste.[5]
References
- 1. hse.gov.uk [hse.gov.uk]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 5. ipservices.care [ipservices.care]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One moment, please... [pogo.ca]
- 8. england.nhs.uk [england.nhs.uk]
- 9. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
